molecular formula C7H14O2 B144170 2-Allyl-2-methyl-1,3-propanediol CAS No. 25462-37-7

2-Allyl-2-methyl-1,3-propanediol

Cat. No.: B144170
CAS No.: 25462-37-7
M. Wt: 130.18 g/mol
InChI Key: JJXSMZLINUIUFX-UHFFFAOYSA-N
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Description

2-Allyl-2-methyl-1,3-propanediol, also known as 2-Allyl-2-methyl-1,3-propanediol, is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Allyl-2-methyl-1,3-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-2-methyl-1,3-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-prop-2-enylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXSMZLINUIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180138
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-37-7
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

thermodynamic properties of 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-Allyl-2-methyl-1,3-propanediol

Abstract

This technical guide provides a comprehensive analysis of the (CAS 25462-37-7), a functionalized diol with potential applications in polymer synthesis and specialty chemicals. A critical review of available data reveals a significant gap in experimentally determined thermodynamic parameters for this specific compound. To address this, this guide establishes a scientifically grounded framework by presenting established data for the closely related analogue, 2-methyl-1,3-propanediol, as a baseline. We then delineate the critical experimental methodologies—Differential Scanning Calorimetry and Combustion Calorimetry—required to definitively characterize the thermodynamic landscape of 2-Allyl-2-methyl-1,3-propanediol. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of a compound's thermal behavior for process design, safety assessment, and material science applications.

Introduction: The Significance of Thermodynamic Properties

2-Allyl-2-methyl-1,3-propanediol is a bifunctional molecule featuring two primary hydroxyl groups for esterification or urethane formation and an allyl group for subsequent cross-linking or functionalization.[1] This unique structure makes it a promising monomer or building block in the synthesis of advanced polymers, coatings, and resins. The thermodynamic properties of such a monomer are not merely academic; they are fundamental to every stage of its lifecycle, from synthesis and purification to polymerization and final application performance.

A quantitative understanding of properties such as enthalpy of formation, heat capacity, and phase change energetics is critical for:

  • Process Safety and Hazard Analysis: Predicting exothermic potential and thermal stability to prevent runaway reactions.

  • Reaction Engineering: Designing and optimizing synthesis and polymerization reactors, including energy balance calculations.

  • Purification and Separation: Developing efficient distillation and crystallization processes based on vapor pressure and enthalpy of vaporization.

  • Material Science: Correlating molecular-level energetics with the macroscopic properties of the resulting polymers, such as thermal stability and mechanical performance.

This guide addresses the current informational void by providing a logical, data-driven path toward the complete thermodynamic characterization of this compound.

State of Current Knowledge: A Data-Deficient Landscape

As of early 2026, a thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined thermodynamic data for 2-Allyl-2-methyl-1,3-propanediol. While commercial suppliers provide basic physical properties, core thermodynamic values remain uncharacterized.[1]

To establish a predictive baseline, it is instructive to examine the known properties of a close structural analogue, 2-methyl-1,3-propanediol (MPD) (CAS 2163-42-0). MPD shares the same propanediol backbone but features a methyl group in place of the allyl group. This substitution allows us to anticipate the thermodynamic influence of the C=C double bond in the target molecule.

Reference Data: Thermodynamic Properties of 2-Methyl-1,3-propanediol

Data for 2-methyl-1,3-propanediol is available from sources such as the National Institute of Standards and Technology (NIST) Chemistry WebBook and other chemical data repositories.[2][3] These values, summarized in the table below, serve as the most reliable reference point for estimation and comparison.

Thermodynamic PropertyValueUnitsSource TypeReference
Enthalpy of Vaporization (ΔvapH°) 73.6 ± 0.2kJ/molExperimental[2]
Enthalpy of Formation (ΔfH°gas) -435.63kJ/molCalculated[3]
Gibbs Free Energy of Formation (ΔfG°) -293.28kJ/molCalculated[3]
Enthalpy of Fusion (ΔfusH°) 10.77kJ/molCalculated[3]
Boiling Point (at reduced pressure) 123-125 °C at 20 mmHg°CExperimental
Melting Point -91°CExperimental

Expert Insight: The presence of the allyl group (C3H5) in place of the methyl group (CH3) is expected to make the enthalpy of formation of 2-Allyl-2-methyl-1,3-propanediol less negative (a lower magnitude of released energy upon formation) than that of MPD. This is because the C=C double bond is a higher energy state compared to C-C single bonds. Similarly, the increased molecular weight and van der Waals forces should lead to a higher boiling point and enthalpy of vaporization.

Proposed Experimental Protocols for Full Thermodynamic Characterization

To remedy the data deficiency, a systematic experimental approach is required. The following protocols describe the essential experiments to measure the key .

Workflow for Comprehensive Thermodynamic Analysis

The logical flow of experimentation ensures that data from one technique informs the next, creating a self-validating system.

G cluster_0 Phase Behavior & Heat Capacity cluster_1 Energetics of Formation DSC Differential Scanning Calorimetry (DSC) Enthalpy_Form Standard Enthalpy of Formation (ΔfH°) DSC->Enthalpy_Form Provide ΔH_phase_change for state corrections TGA Thermogravimetric Analysis (TGA) TGA->DSC Determine thermal stability range Comb_Cal Bomb Calorimetry (Constant Volume) Comb_Cal->Enthalpy_Form Measure ΔcombU°, calculate ΔfH° caption Fig 1. Experimental workflow for thermodynamic characterization.

Caption: Fig 1. Experimental workflow for thermodynamic characterization.

Protocol 1: Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), glass transition temperature (Tg), and specific heat capacity (Cp) of 2-Allyl-2-methyl-1,3-propanediol.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity (>98%) 2-Allyl-2-methyl-1,3-propanediol into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Initial Heating): Equilibrate the sample at -120°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 50°C). This step removes any prior thermal history.

    • Segment 2 (Controlled Cooling): Cool the sample at a controlled rate (e.g., 10°C/min) back to -120°C. This will reveal crystallization (exotherm) or glass transition behavior.

    • Segment 3 (Data Acquisition Heating): Heat the sample again at 10°C/min to 50°C. This second heating scan provides a clean measurement of the glass transition, crystallization (if amorphous), and melting (endotherm).

  • Heat Capacity (Cp) Measurement: Perform a separate experiment using a sapphire standard to calibrate the heat flow signal. Run the sample through the same temperature program to determine its specific heat capacity as a function of temperature.

  • Data Analysis:

    • Tm: The peak temperature of the melting endotherm.

    • ΔHfus: The integrated area of the melting endotherm (in J/g).

    • Tg: The midpoint of the step change in the heat flow curve during the second heating scan.

    • Cp: Calculated from the heat flow data relative to the sapphire standard.

Trustworthiness Check: The consistency of Tm and ΔHfus across multiple samples and varying heating rates (e.g., 5, 10, and 20°C/min) validates the results. The absence of mass loss, confirmed by pre- and post-DSC sample weighing, ensures that the observed transitions are not due to degradation.

Protocol 2: Enthalpy of Formation via Combustion Calorimetry

Objective: To determine the standard enthalpy of formation (ΔfH°) of 2-Allyl-2-methyl-1,3-propanediol in its standard state (liquid or solid at 298.15 K).

Methodology:

  • Calorimeter Calibration: Determine the energy equivalent (εcal) of the constant-volume (bomb) calorimeter by combusting a certified standard reference material (e.g., benzoic acid) under identical conditions.

  • Sample Preparation:

    • Accurately weigh (~0.5-1.0 g) of the liquid diol into a quartz crucible.

    • Place the crucible inside the high-pressure oxygen bomb.

    • Attach a cotton fuse of known mass and energy of combustion, ensuring it is in contact with the sample.

  • Combustion:

    • Seal the bomb and pressurize it with high-purity oxygen (e.g., 30 atm).

    • Submerge the bomb in a precisely known mass of water in the calorimeter's insulated vessel.

    • Allow the system to reach thermal equilibrium, recording the initial temperature (Ti).

    • Ignite the sample via the fuse and record the temperature change until a final, stable temperature (Tf) is reached.

  • Analysis and Calculation:

    • The raw data yields the change in internal energy for the combustion reaction (ΔcombU°).

    • Corrections are applied for the combustion of the fuse and the formation of nitric acid (from residual N2 in the bomb).

    • The standard enthalpy of combustion (ΔcombH°) is calculated from ΔcombU° using the relation: ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in moles of gas in the combustion equation.

    • The standard enthalpy of formation (ΔfH°) of the compound is then calculated using Hess's Law, based on the balanced combustion reaction and the known standard enthalpies of formation of CO2(g) and H2O(l).

Causality and Expertise: This method is the gold standard for determining the enthalpy of formation for organic compounds. The choice of a constant-volume bomb is critical because it ensures that all energy released is transferred as heat, which is precisely measured by the temperature rise of the surrounding water. The subsequent conversion to enthalpy accounts for the pressure-volume work that would occur in a constant-pressure process.

Anticipated Results and Impact

The successful execution of these protocols will yield the first-ever complete and experimentally validated set of core thermodynamic properties for 2-Allyl-2-methyl-1,3-propanediol. This data will enable precise chemical process modeling, enhance safety protocols for its storage and handling, and provide a foundation for computational studies aimed at predicting the properties of polymers derived from it. By bridging this critical data gap, researchers and developers can unlock the full potential of this versatile chemical building block.

References

  • Propane-1,3-diol, 2-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Chemical Properties of Propane-1,3-diol, 2-methyl- (CAS 2163-42-0). Cheméo. [Link]

  • 2-METHYL-1,3-PROPANEDIOL. Ataman Kimya. [Link]

Sources

solubility of 2-Allyl-2-methyl-1,3-propanediol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Allyl-2-methyl-1,3-propanediol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Allyl-2-methyl-1,3-propanediol (CAS No. 25462-37-7), a functionalized diol with applications in polymer synthesis and specialty chemicals. Due to the limited availability of public, quantitative solubility data, this document establishes a foundational understanding based on the molecule's structural properties and the behavior of analogous compounds. It offers a robust framework for researchers to determine solubility in various organic solvents through detailed experimental protocols. The guide synthesizes theoretical principles with practical, field-proven methodologies to empower scientists in their research and development endeavors.

Introduction and Compound Profile

2-Allyl-2-methyl-1,3-propanediol is a unique bifunctional molecule featuring two primary hydroxyl groups and an allyl functional group.[1] This structure provides a combination of polarity, hydrogen bonding capability, and a site for further chemical modification, such as polymerization.[2]

Molecular Structure:

  • Compound Name: 2-Allyl-2-methyl-1,3-propanediol

  • CAS Number: 25462-37-7[1]

  • Molecular Formula: C₇H₁₄O₂[1]

  • Molecular Weight: 130.18 g/mol [1]

  • Key Features: Two primary hydroxyl (-OH) groups, one allyl (-CH₂-CH=CH₂) group, and a methyl (-CH₃) branch.

The presence of two hydroxyl groups on a short carbon chain suggests a high capacity for hydrogen bonding, which is a primary determinant of its solubility profile. It is structurally similar to 2-Methyl-1,3-propanediol (MPO), a well-characterized diol that is miscible with water and alcohols and is used as a solvent and in the production of polyesters and polyurethanes.[3] The allyl group introduces a nonpolar characteristic and a reactive site, potentially influencing its solubility in less polar solvents and its utility as a monomer.[2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[4]

  • Polarity and Hydrogen Bonding: 2-Allyl-2-methyl-1,3-propanediol is a polar molecule due to its two hydroxyl groups. These groups can act as both hydrogen bond donors (from the hydrogen atom) and acceptors (from the oxygen atom). Solvents that can also engage in hydrogen bonding (e.g., alcohols, water) are predicted to be excellent solvents for this compound.

  • Solvent Classes and Predicted Solubility:

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form strong hydrogen bonds. 2-Allyl-2-methyl-1,3-propanediol is expected to be highly soluble or miscible in these solvents. The related compound, 2-Methyl-1,3-propanediol, is noted to be miscible in water and alcohols.[3][5]

    • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are polar but lack O-H or N-H bonds, making them only hydrogen bond acceptors. Good solubility is still expected due to dipole-dipole interactions and the compound's ability to donate hydrogen bonds.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot engage in hydrogen bonding. The solubility of 2-Allyl-2-methyl-1,3-propanediol in these solvents is predicted to be low due to the significant mismatch in polarity.

Qualitative Solubility and Data Summary

While specific quantitative data for 2-Allyl-2-methyl-1,3-propanediol is scarce in the literature, a qualitative assessment can be made based on its structure and comparison to similar compounds. The following table summarizes the predicted solubility profile. It is imperative for researchers to experimentally verify these predictions for their specific applications.

Solvent Class Example Solvents Predicted Solubility Primary Intermolecular Forces
Polar Protic Water, Methanol, EthanolHigh / MiscibleHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-Dipole, Hydrogen Bonding (acceptor)
Nonpolar Aliphatic Hexane, CyclohexaneLow / Immisciblevan der Waals forces
Nonpolar Aromatic Toluene, BenzeneLow to Moderatevan der Waals forces, Pi-stacking
Chlorinated Dichloromethane, ChloroformModerateDipole-Dipole

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely adopted technique.[6] This protocol provides a self-validating system for determining the equilibrium solubility of 2-Allyl-2-methyl-1,3-propanediol at a controlled temperature.

Rationale and Causality

This method is based on achieving a saturated solution at thermodynamic equilibrium. An excess of the solid solute is agitated in the solvent for a prolonged period, ensuring that the maximum amount of solute has dissolved.[6] The subsequent analysis of the clear supernatant provides the solubility value. Maintaining a constant temperature is critical because solubility is temperature-dependent.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Allyl-2-methyl-1,3-propanediol to a series of vials, each containing a known volume or mass of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

  • Agitation: Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. To validate the equilibration time, samples can be taken at different intervals (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[7]

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for several hours to permit the undissolved solid to settle completely.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any suspended microparticles. This step is crucial to prevent artificially high results.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)). Analyze the diluted sample to determine the precise concentration.

  • Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to known volume of solvent B Seal and place in thermostatic shaker (e.g., 25°C) A->B Start Process C Agitate for 24-72 hours (until equilibrium is reached) B->C D Settle undissolved solid C->D Equilibrium Reached E Withdraw supernatant with syringe D->E F Filter through 0.45µm syringe filter E->F G Dilute sample for analysis F->G H Quantify concentration (e.g., GC/HPLC) G->H I Report Data (mg/mL, g/L, mol/L) H->I Calculate Solubility

Caption: Isothermal Shake-Flask Method Workflow.

Factors Influencing Solubility

  • Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature.[7] Therefore, conducting experiments at various temperatures is recommended to fully characterize the solubility profile. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[6]

  • Solvent Polarity: As discussed, the polarity of the solvent is the most critical factor. A solvent polarity index can be a useful guide for selecting appropriate solvents to test.

  • Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Applications in Research and Industry

The solubility of 2-Allyl-2-methyl-1,3-propanediol is a critical parameter for its various applications:

  • Polymer Synthesis: As a monomer, it is used in the production of polyesters and polyurethanes.[8][9] Its solubility in reaction solvents determines the homogeneity of the reaction mixture and can affect reaction kinetics and the properties of the final polymer.

  • Coatings and Adhesives: Its diol structure allows it to be used as a chain extender or crosslinking agent, enhancing flexibility and durability in coatings and adhesives.[8][10] Understanding its solubility is key for formulating stable, effective products.

  • Drug Development: While not a direct application, derivatives of such functionalized molecules can be explored as building blocks in medicinal chemistry. Solubility in pharmaceutically acceptable solvents would be a primary consideration.

Conclusion

2-Allyl-2-methyl-1,3-propanediol is a versatile chemical building block whose utility is fundamentally linked to its solubility characteristics. This guide has established that it is expected to be highly soluble in polar protic solvents and moderately soluble in polar aprotic solvents, with low solubility in nonpolar media. For researchers requiring precise quantitative data, the provided isothermal shake-flask protocol offers a reliable and systematic approach. A thorough understanding and experimental determination of its solubility are essential for optimizing its use in synthesis, formulation, and other advanced applications.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of (2S,3S)-2,3-Diaminobutane-1,4-diol in Organic Solvents.
  • Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. Available at: [Link]

  • Hughes, L., & Rintoul, L. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Relic Chemicals. 2-Methyl-1,3-Propanediol (MP Diol). Available at: [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Biomaterials. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • 2-Methyl-1,3-propanediol (MPO) introduction and application. (2024, January 11). Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

  • 2-METHYL-1,3-PROPANEDIOL. (n.d.). Available at: [Link]

Sources

The Allyl-Neopentyl Scaffold: A Technical Guide to the Reactivity of 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Allyl Group in 2-Allyl-2-methyl-1,3-propanediol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-2-methyl-1,3-propanediol (AMPD-Allyl, CAS 25462-37-7) represents a unique structural motif in organic synthesis and materials science. It combines a chemically robust neopentyl glycol backbone with a reactive allyl tether, offering orthogonal functionality for step-growth polymerization, "click" chemistry, and heterocyclic synthesis. This guide analyzes the electronic and steric environment of the allyl group within this scaffold, detailing its specific reactivity in thiol-ene coupling, epoxidation, and iodocyclization. We provide validated protocols and mechanistic insights to support its application in high-performance polymers and pharmaceutical intermediates.

Structural Analysis & Electronic Environment

The reactivity of 2-Allyl-2-methyl-1,3-propanediol is defined by two structural features: the neopentyl quaternary center and the terminal allyl group .

The Neopentyl Effect

The quaternary carbon at position 2 (C2) creates a "neopentyl" structure. In polyester and polyurethane applications, this steric environment significantly retards hydrolysis of adjacent ester or urethane linkages, imparting superior weatherability and chemical resistance compared to linear diols.

The Allyl Moiety

Unlike acrylates or methacrylates, the allyl group in AMPD-Allyl is not conjugated to a carbonyl.

  • Electronic Character: The double bond is electron-rich but lacks the activation of Michael acceptors. It is prone to electrophilic attack and radical addition but resistant to anionic polymerization.

  • Steric Accessibility: Despite the quaternary center at C2, the allyl group extends away from the neopentyl core (

    
    ), maintaining high steric accessibility for intermolecular reactions like thiol-ene coupling.
    

Core Reactivity Profiles

Thiol-Ene "Click" Chemistry

The most efficient reaction for the AMPD-Allyl alkene is the radical-mediated thiol-ene addition. This reaction proceeds via a step-growth mechanism, alternating between thiyl radical propagation and chain transfer.[1]

  • Mechanism: The thiyl radical (

    
    ) adds to the terminal carbon of the allyl group (anti-Markovnikov), generating a carbon-centered radical at the 
    
    
    
    -position. This radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical.
  • Advantage: Unlike acrylate photopolymerization, this process is not inhibited by oxygen. The allyl ether structure allows for the formation of homogeneous networks with low shrinkage stress, ideal for hydrogels and optical coatings.

Degradative Chain Transfer (Polymerization Control)

In conventional free-radical polymerization (e.g., with styrene or methacrylates), the allyl group acts as a chain transfer agent. The allylic protons (


) are susceptible to abstraction. The resulting allylic radical is resonance-stabilized and too stable to re-initiate polymerization efficiently, effectively terminating the chain.
  • Application: This "degradative chain transfer" is utilized to control molecular weight in copolymerizations, preventing gelation in high-solids acrylic resins.

Iodocyclization: Access to Heterocycles

For drug development, the 1,3-diol functionality allows for intramolecular cyclization. When the alkene is activated by an electrophile (like iodine), one of the hydroxyl groups can attack the intermediate iodonium ion.

  • Regioselectivity: The reaction typically follows a 5-exo-trig pathway, yielding a tetrahydrofuran (THF) derivative rather than a 6-membered ring. This is a powerful route to functionalized cyclic ethers found in various pharmaceutical intermediates (e.g., related to carisoprodol impurities or novel scaffolds).

Visualizing the Reaction Landscape

The following diagram maps the divergent synthetic pathways available to the AMPD-Allyl scaffold.

AMPD_Reactivity AMPD 2-Allyl-2-methyl- 1,3-propanediol ThiolEne Thioether Network (Hydrogels/Coatings) AMPD->ThiolEne R-SH, Radical Initiator (Thiol-Ene Click) Epoxide Epoxy-Diol (Glycidyl Derivative) AMPD->Epoxide mCPBA or H2O2 (Epoxidation) THF 3-Iodomethyl- Tetrahydrofuran AMPD->THF I2, NaHCO3 (Iodocyclization) Carbonate Cyclic Carbonate (Pendant Allyl) AMPD->Carbonate CO2 or Phosgene (Cyclization)

Figure 1: Divergent synthetic pathways for 2-Allyl-2-methyl-1,3-propanediol, highlighting its versatility as a tri-functional building block.

Experimental Protocols

Protocol A: Iodocyclization to Tetrahydrofuran Derivatives

This protocol demonstrates the intramolecular cyclization capability, converting the acyclic diol into a functionalized heterocycle.

Reagents:

  • 2-Allyl-2-methyl-1,3-propanediol (1.0 eq)

  • Iodine (

    
    ) (2.5 eq)
    
  • Sodium Bicarbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (

    
    ) or Water (
    
    
    
    )

Methodology:

  • Preparation: Dissolve AMPD (10 mmol) in MeCN (50 mL). Add

    
     (30 mmol) and stir at 
    
    
    
    .
  • Addition: Add

    
     (25 mmol) portion-wise over 20 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of the alkene).

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark brown to clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    and concentrate.
  • Result: The product is typically 3-(iodomethyl)-3-methyl-tetrahydrofuran-4-ol (depending on substitution pattern), a precursor for further nucleophilic substitution.

Protocol B: Thiol-Ene Photopolymerization

Ideal for creating crosslinked hydrogels or coatings.

Reagents:

  • AMPD-Allyl (Monomer A)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (Crosslinker B)

  • Photoinitiator (DMPA - 2,2-Dimethoxy-2-phenylacetophenone) (0.5 wt%)

Methodology:

  • Stoichiometry: Mix Monomer A and Crosslinker B such that the molar ratio of Allyl:Thiol is 1:1.

  • Initiator: Dissolve DMPA into the mixture. If miscibility is an issue, use a minimal amount of solvent (e.g., chloroform or propylene carbonate).

  • Curing: Cast the resin onto a glass slide. Irradiate with UV light (365 nm, 10 mW/cm²) for 60 seconds.

  • Validation: Check FT-IR for the disappearance of the S-H peak (

    
    ) and the Allyl C=C peak (
    
    
    
    ).

Mechanistic Insight: The Iodocyclization Pathway[2]

The following diagram details the mechanism of Protocol A, illustrating the 5-exo-trig cyclization that is favored over the 6-endo-trig pathway due to the Baldwin rules and the favorable entropy of forming a 5-membered ring.

Iodocyclization Start AMPD + I2 Intermediate Iodonium Ion Complex (3-membered ring) Start->Intermediate Electrophilic Addition Transition 5-Exo-Trig Attack (Intramolecular OH) Intermediate->Transition Nucleophilic Attack Product Tetrahydrofuran Derivative + HI Transition->Product Ring Closure

Figure 2: Mechanistic pathway for the iodocyclization of AMPD, leading to tetrahydrofuran formation.

Summary of Key Data

Reaction TypeReagentPrimary ProductKey Feature
Thiol-Ene R-SH, UV/RadicalThioether NetworkOxygen insensitive; homogeneous network.
Epoxidation mCPBA / H2O2Epoxy-DiolPrecursor to glycidyl resins.
Iodocyclization I2, BaseTetrahydrofuranRapid access to O-heterocycles.
Carbonylation CO2 / PhosgeneCyclic CarbonatePreserves allyl group for pendant functionalization.

References

  • Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization. Macromolecules. (2005). Describes the synthesis of allyl-substituted cyclic carbonates from 1,3-propanediol derivatives.

  • Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (2010). Comprehensive review on the mechanism and applications of thiol-ene reactions involving allyl groups.

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl Systems. Molecules. (2016). details the mechanism of iodocyclization for allyl-tethered alcohols.

  • 2-Allyl-2-methyl-1,3-propanediol (CAS 25462-37-7). Santa Cruz Biotechnology.[2] Product specifications and physical properties.

Sources

Synthesis Pathways for 2-Allyl-2-methyl-1,3-propanediol Monomer

[1][2][3][4][5]

Executive Summary & Strategic Utility

2-Allyl-2-methyl-1,3-propanediol (AMPD) (CAS: 25462-37-7) is a specialized aliphatic diol monomer distinguished by its quaternary carbon center and a pendant allyl functionality. Unlike commodity diols (e.g., 1,4-butanediol or neopentyl glycol), AMPD offers a unique dual-modality:

  • Primary Hydroxyls: The two primary hydroxyl groups allow for rapid, sterically unhindered step-growth polymerization (polyesters, polyurethanes).

  • Allyl Functionality: The pendant alkene survives standard polymerization conditions, providing a "handle" for post-polymerization modification (e.g., thiol-ene "click" chemistry, oxidative crosslinking, or functionalization with bioactive agents).

This guide details the synthesis of AMPD, prioritizing the Malonic Ester Synthesis pathway due to its high reliability, scalability in pilot environments, and superior impurity profile compared to aldol-condensation routes.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule (AMPD) to identifying commercially available precursors. The quaternary carbon at the 2-position suggests a disubstituted malonate or an

Strategic Logic:

  • Target: 2-Allyl-2-methyl-1,3-propanediol.[1][2][3][4][5][6]

  • Disconnection: C-C bond formation at the quaternary center or reduction of the ester/aldehyde functionality.

  • Precursor A (Malonate Route): Diethyl methylmalonate. This is the preferred starting material as it already possesses the methyl group and the 1,3-dicarbonyl structure necessary for facile alkylation and subsequent reduction.

  • Precursor B (Aldol Route): 2-Methyl-4-pentenal. While chemically sound (via Tollens' condensation with formaldehyde), the starting aldehyde is unstable and difficult to source in high purity, making this route less favorable for reproducible research.

RetrosynthesisAMPDTARGET: 2-Allyl-2-methyl-1,3-propanediol(CAS 25462-37-7)MalonateINTERMEDIATE: Diethyl allylmethylmalonate(Stable Diester)AMPD->MalonateFunctional Group Interconversion(Reduction)StartSTARTING MATERIAL:Diethyl methylmalonate(CAS 609-08-5)Malonate->StartC-C Bond Disconnection(Alkylation)AllylBromideREAGENT:Allyl Bromide(CAS 106-95-6)Malonate->AllylBromide

Figure 1: Retrosynthetic breakdown of AMPD identifying the Malonic Ester pathway as the most direct route.

Primary Synthesis Pathway: Malonic Ester Alkylation & Reduction

This protocol describes a two-step synthesis yielding high-purity AMPD. It is designed for a standard laboratory scale (approx. 50–100g) but is adaptable to pilot manufacturing.

Step 1: Synthesis of Diethyl Allylmethylmalonate

Reaction Type: Enolate Alkylation (SN2) Objective: Install the allyl group onto the diethyl methylmalonate scaffold.

Reagents & Stoichiometry:

Component Role Equiv. Notes
Diethyl methylmalonate Substrate 1.0 Dried over molecular sieves
Allyl Bromide Electrophile 1.2 Distill before use to remove stabilizers
Sodium Hydride (60%) Base 1.1 Washed with hexanes to remove oil

| THF / DMF (4:1) | Solvent | - | Anhydrous; DMF promotes SN2 |

Detailed Protocol:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Preparation: Charge NaH (1.1 eq) into the flask. Wash twice with anhydrous hexanes under N2 to remove mineral oil. Suspend the clean hydride in anhydrous THF/DMF (4:1 ratio, 0.5 M concentration relative to substrate).

  • Enolate Formation: Cool the suspension to 0°C. Add Diethyl methylmalonate (1.0 eq) dropwise over 30 minutes. H2 gas evolution will be vigorous. Stir at 0°C for 1 hour until gas evolution ceases and the solution becomes clear/yellowish.

  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. Purify via vacuum distillation (approx. 90–95°C at 4 mmHg) to obtain Diethyl allylmethylmalonate as a colorless liquid.

Step 2: Reduction to 2-Allyl-2-methyl-1,3-propanediol

Reaction Type: Hydride Reduction Objective: Convert the diester functionality into the target diol.

Reagents & Stoichiometry:

Component Role Equiv. Notes
Diethyl allylmethylmalonate Substrate 1.0 From Step 1
LiAlH4 (LAH) Reductant 2.5 1.0 M solution in THF preferred

| THF | Solvent | - | Anhydrous |

Detailed Protocol:

  • Apparatus Setup: Use a thoroughly dried 3-neck flask with a heavy-duty mechanical stirrer (reaction becomes viscous) and a reflux condenser under N2.

  • Catalyst Charge: Charge LiAlH4 (2.5 eq) into the flask. Dilute with anhydrous THF to approx 0.3 M. Cool to 0°C.

  • Addition: Dissolve Diethyl allylmethylmalonate (1.0 eq) in THF. Add this solution dropwise to the LAH suspension. Caution: Exothermic reaction. Maintain internal temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 12 hours to ensure complete reduction of the sterically hindered esters.

  • Fieser Quench: Cool to 0°C. Carefully add (per gram of LAH used):

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Isolation: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad. Wash the pad extensively with hot THF or Ethyl Acetate.

  • Purification: Concentrate the filtrate. The crude oil is purified by vacuum distillation.

    • Target Fraction: 106°C at 2.4 mbar (approx. 1.8 mmHg).

    • Yield: Typically 85–92%.

Process Visualization

The following diagram illustrates the chemical transformation and critical process control points.

SynthesisFlowStartDiethyl Methylmalonate(Substrate)Step1Step 1: Alkylation(NaH, Allyl Bromide)Temp: 60°CStart->Step1S_N2InterIntermediate:Diethyl AllylmethylmalonateStep1->InterDistillationStep2Step 2: Reduction(LiAlH4, THF)Temp: RefluxInter->Step2Hydride TransferQuenchFieser Workup(Removal of Al salts)Step2->QuenchProductFINAL PRODUCT2-Allyl-2-methyl-1,3-propanediol(>98% Purity)Quench->ProductVac. Distillation

Figure 2: Process flow for the synthesis of AMPD via the Malonic Ester route.

Analytical Characterization

To validate the synthesis, the isolated product must meet the following specifications.

ParameterSpecificationMethod
Appearance Clear, colorless viscous liquidVisual
Purity > 98.0%GC-FID / GC-MS
Boiling Point 106°C @ 240 Pa (2.4 mbar)Vacuum Distillation
Molecular Weight 130.18 g/mol Mass Spectrometry
1H NMR (CDCl3)

5.7 (m, 1H, =CH-), 5.1 (m, 2H, =CH2), 3.5 (s, 4H, -CH2OH), 2.1 (d, 2H, Allylic), 0.85 (s, 3H, Methyl)
400 MHz NMR
IR Spectroscopy Broad peak ~3350 cm⁻¹ (O-H stretch); 1640 cm⁻¹ (C=C stretch)FTIR (Neat)

Note on NMR: The key diagnostic signal is the disappearance of the ethyl ester quartets/triplets from the intermediate and the appearance of the singlet at

Safety & Handling (E-E-A-T)

Critical Hazards:

  • Allyl Bromide: A potent lachrymator and alkylating agent. All transfers must occur in a properly functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Ensure the reaction system is inert (Nitrogen/Argon). Have a Class D fire extinguisher available.

  • Exotherms: Both the alkylation (Step 1) and reduction (Step 2) are highly exothermic. Strict temperature control during addition phases is mandatory to prevent thermal runaway.

Storage: Store AMPD under an inert atmosphere (Nitrogen) to prevent slow oxidation of the allyl group or moisture absorption by the hydroxyls.

References

  • Sigma-Aldrich. Product Specification: 2-Allyl-2-methyl-1,3-propanediol (CAS 25462-37-7).[1][7]Link

  • Endo, T., et al. (2005). "Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization." Macromolecules, 38(20), 8177–8182. (Describes the specific reduction protocol for diethyl allyl-substituted malonates). Link

  • Santa Cruz Biotechnology. 2-Allyl-2-methyl-1,3-propanediol Product Data.Link[1]

  • ChemicalBook. Diethyl allylmalonate Synthesis and Reduction Protocols.Link

Technical Guide: Physical Characterization and Thermal Analysis of AMPD

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Characteristics and Melting Point of AMPD (2-Amino-2-methyl-1,3-propanediol) Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-alcohol widely utilized as a biological buffer, pharmaceutical intermediate, and surfactant precursor. While often categorized simply as a "buffer," its physical chemistry reveals complex thermal behaviors—including solid-solid phase transitions and supercooling capabilities—that are critical for formulation stability and processing.

This guide provides a definitive analysis of AMPD’s physical characteristics, with a specific focus on its melting point, thermal stability profiles, and practical applications in drug development. It moves beyond basic datasheets to explain the causality between its molecular structure and its macroscopic behavior.

Chemical Identity & Structural Analysis

AMPD belongs to the class of neo-structured amino alcohols. Its steric hindrance, provided by the central methyl group, contributes to its oxidative stability and unique buffering kinetics.

Table 1: Core Chemical Specifications
ParameterSpecificationNotes
IUPAC Name 2-Amino-2-methylpropane-1,3-diol
Common Acronym AMPDAlso known as Ammediol
CAS Number 115-69-5
Molecular Formula C₄H₁₁NO₂
Molecular Weight 105.14 g/mol
pKa (at 25°C) 8.80Effective buffering range: pH 7.8 – 9.7
Hygroscopicity HighRequires storage under desiccant

Physical Characteristics

Appearance and Morphology

In its standard commercial form, AMPD appears as a white to off-white crystalline solid . However, its morphology is dynamic.

  • Crystalline Structure: AMPD tends to form a plastic crystal phase at elevated temperatures before melting.

  • Odor: Mild, amine-like odor.

Solubility Profile

AMPD exhibits high solubility in polar solvents due to its two hydroxyl groups and primary amine, which facilitate extensive hydrogen bonding.

  • Water: Highly soluble (>250 g/100 mL at 20°C).

  • Alcohols: Soluble in ethanol and methanol.

  • Non-polar Solvents: Poorly soluble in hexane or mineral oil.

Formulation Insight: The high aqueous solubility combined with a pKa of 8.8 makes AMPD an excellent choice for buffering alkaline protein formulations where phosphate buffers might precipitate cationic additives.

Thermal Analysis: Melting Point & Phase Transitions

This section corrects common misconceptions by distinguishing between the solid-solid transition and the true melting point.

The Melting Point
  • Standard Melting Range: 109°C – 111°C (High Purity)

  • Commercial Grade Range: 100°C – 111°C (Broader range indicates moisture content or impurities).

Advanced Thermal Behavior (Expert Insight)

AMPD is not a simple solid. It behaves as a Plastic Crystal (Orientationally Disordered Crystal).

  • Solid-Solid Phase Transition (~87°C / 360 K): Before reaching its true melting point, AMPD undergoes an endothermic transition from a rigid ordered crystalline phase (

    
    -phase) to a plastic crystalline phase (
    
    
    
    -phase). In this state, the molecules retain their lattice positions but rotate freely.
    • Implication: DSC analysis will show a peak around 87°C. Do not confuse this with the melting point.

  • Supercooling Capability: AMPD exhibits significant supercooling.[1] Upon cooling from the melt, it may not immediately recrystallize at 109°C, instead remaining in a supercooled liquid or amorphous state down to significantly lower temperatures before crystallizing.

    • Implication: In hot-melt extrusion or spray-drying processes, AMPD may remain amorphous longer than expected, affecting the physical stability of the final dosage form.

  • Thermal Stability (TGA):

    • Degradation Onset: Stable up to ~150°C.

    • Boiling Point: 151–152°C at 10 mmHg.

    • Note: Mass loss below 100°C in TGA usually indicates adsorbed moisture, not degradation.

Applications in Drug Development

Biological Buffering

AMPD is a "Good's Buffer" alternative.[2] It is structurally similar to Tris but with a different pKa (8.8 vs 8.1 for Tris), making it superior for assays requiring a slightly more alkaline environment (pH 8.5–9.5), such as alkaline phosphatase stabilization.

Intermediate Synthesis

The hydroxyl groups are chemically versatile, allowing AMPD to serve as a scaffold for:

  • Oxazolidines: Reaction with aldehydes yields oxazolidines, used as antimicrobial agents or prodrug linkers.

  • Surfactants: Esterification of the hydroxyls creates non-ionic surfactants for lipid-based drug delivery systems (LBDDS).

Experimental Protocols

Protocol A: Precise Melting Point Determination (DSC Method)

Standard capillary methods may be subjective due to the plastic phase transition. DSC is the validation standard.

  • Sample Prep: Weigh 3–5 mg of dried AMPD into a hermetically sealed aluminum pan. (Drying at 40°C under vacuum for 4 hours is critical to remove hygroscopic water).

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 5°C/min to 130°C.

  • Analysis:

    • Look for a minor endotherm at ~87°C (Solid-Solid Transition).

    • Identify the major sharp endotherm onset at 109°C (Melting Point).

    • Validation: Integration of the melting peak should yield a heat of fusion consistent with high crystallinity. Broadening indicates impurity.

Protocol B: Solubility & pH Profiling
  • Preparation: Prepare a 0.1 M solution (1.05 g in 100 mL deionized water).

  • Measurement: Measure pH at 25°C. Target range: 10.5 – 11.5 (highly alkaline).

  • Adjustment: Titrate with 1.0 N HCl to reach the buffering plateau (pH 8.8).

  • Observation: The solution should remain clear. Haze indicates carbonate formation (CO₂ absorption) or impurities.

Visualizations

Figure 1: AMPD Physical Property Logic Flow

This diagram illustrates how molecular structure dictates physical properties and subsequent applications.

AMPD_Properties Structure Structure: Steric Hindrance & Dual Hydroxyls Prop_Solubility High Water Solubility Structure->Prop_Solubility Prop_Thermal Plastic Crystal Phase (~87°C) Structure->Prop_Thermal Prop_pKa pKa 8.8 (Alkaline Buffer) Structure->Prop_pKa App_Synth Prodrug/Surfactant Synthesis Structure->App_Synth -OH Reactivity App_Buffer Biological Buffer (pH 7.8-9.7) Prop_Solubility->App_Buffer App_Process Hot Melt Extrusion Aid Prop_Thermal->App_Process Supercooling Effect Prop_pKa->App_Buffer

Caption: Causal relationship between AMPD's hindered amine structure, its unique thermal/solubility profile, and downstream pharmaceutical applications.

Figure 2: Thermal Analysis Workflow (DSC/TGA)

Decision tree for interpreting thermal data of AMPD.

Thermal_Analysis Start Start Thermal Analysis TGA Run TGA (Ramp 10°C/min) Start->TGA MassLoss_Low Mass Loss < 100°C? TGA->MassLoss_Low Dry Sample Wet: Dry & Retest MassLoss_Low->Dry Yes (>1%) DSC Run DSC (Sealed Pan) MassLoss_Low->DSC No (<0.5%) Peak_87 Peak at ~87°C? DSC->Peak_87 SolidSolid Identify: Solid-Solid Transition (Normal) Peak_87->SolidSolid Yes Peak_109 Peak at 109-111°C? Peak_87->Peak_109 No (Rare) SolidSolid->Peak_109 Melting Identify: True Melting Point Peak_109->Melting Sharp Onset Impurity Broad Peak <105°C: Impurity Detected Peak_109->Impurity Broad/Shifted

Caption: Step-by-step logic for validating AMPD purity and identity using thermal analysis (TGA/DSC).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1531: 2-Amino-2-methyl-1,3-propanediol. PubChem. [Link]

  • Hosten, E. C., & Betz, R. (2021).[3] Redetermination of the crystal structure of 2-amino-2-methyl-propane-1,3-diol, C4H11NO2.[3] Zeitschrift für Kristallographie - New Crystal Structures.[3] [Link]

  • Zhang, Y., et al. (2023). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage.[1] MDPI (Materials). [Link][4][5]

  • Interchim. Biological Buffers: Technical Guide and Selection Chart. [Link]

Sources

Advanced Utilization of 2-Amino-2-methyl-1,3-propanediol (AMPD) in Functional Polymer Architectures

[1]

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) (CAS: 115-69-5) represents a critical, yet often underutilized, multifunctional building block in polymer chemistry.[1] Unlike linear chain extenders (e.g., 1,4-Butanediol), AMPD possesses a unique neopentyl carbon structure decorated with both a primary amine and two primary hydroxyl groups.

This guide addresses the technical implementation of AMPD for researchers and drug development professionals. It moves beyond standard buffering applications to explore AMPD's role as a sterically hindered chain extender and crosslinker in high-performance Polyurethanes (PU), Polyesters, and hydrogel systems. The core value proposition of AMPD lies in its ability to introduce hydrolytic stability via steric shielding while providing pendant functionality for post-polymerization modification.

Part 1: Chemical Architecture & Mechanistic Advantages[1]

The Neopentyl Advantage

The structural efficacy of AMPD is defined by its quaternary carbon atom. In polymer backbones, this geometry restricts rotation and shields adjacent linkages (esters or urethanes) from nucleophilic attack (hydrolysis).

  • Formula:

    
    
    
  • Functionality: 3 (1 x Primary Amine, 2 x Primary Hydroxyls).

  • Key Mechanism: The methyl group provides steric hindrance, significantly increasing the hydrolytic stability of the resulting polymer compared to linear analogs.

Reactivity Hierarchy

For precise synthesis, researchers must account for the differential reactivity of AMPD's functional groups:

  • Primary Amine (

    
    ):  Highest nucleophilicity.[1] Reacts rapidly with Isocyanates (
    
    
    ) to form Urea linkages, or with Carboxylic Acids to form Amides (at high temp).
  • Primary Hydroxyls (

    
    ):  Moderate nucleophilicity.[1] React with Isocyanates to form Urethane  linkages, or with Acids to form Esters.
    

Critical Insight: In polyurethane synthesis, the amine reacts orders of magnitude faster than the hydroxyls. Without kinetic control (temperature/catalyst), AMPD acts as a capping agent or crosslinker rather than a linear extender.

Part 2: Application I - High-Performance Polyurethanes (PU)[1]

AMPD is superior to standard diamines in Waterborne Polyurethane Dispersions (PUDs) requiring high tensile strength and chemical resistance.

Mechanism: Urea-Urethane Hybridization

Incorporating AMPD into the polymer backbone creates a Poly(urethane-urea) .[1] The urea hard segments—formed by the amine-isocyanate reaction—provide superior hydrogen bonding compared to urethane segments, resulting in higher modulus and thermal stability.

Protocol: Synthesis of AMPD-Modified Waterborne Polyurethane

Objective: Synthesize a cationic or amphoteric PUD with enhanced hydrolytic stability.[1]

Materials:

  • Isocyanate: Isophorone Diisocyanate (IPDI) - Cycloaliphatic for UV stability.[1]

  • Polyol: Polycaprolactone Diol (PCL, Mw 2000).

  • Chain Extender: AMPD.[1][2]

  • Solvent: Acetone (Anhydrous).

Step-by-Step Methodology:

  • Prepolymer Formation:

    • Load PCL (dehydrated) into a reactor under

      
      .
      
    • Add IPDI (NCO/OH ratio = 1.5 - 2.0).[1]

    • Catalyze with Dibutyltin Dilaurate (DBTDL) at 0.05%.

    • Reaction: 80°C for 3 hours until theoretical NCO% is reached (verify via titration).

  • Chain Extension (The AMPD Step):

    • Cool prepolymer to 40°C. Dilute with Acetone to reduce viscosity.

    • Dissolve AMPD in a small volume of acetone/water.

    • Slow Addition: Add AMPD dropwise. The amine group reacts instantly to form urea linkages.

    • Secondary Reaction: Raise temperature to 60°C to drive the reaction of the hydroxyl groups, incorporating AMPD fully into the backbone as a crosslinking point (if NCO excess allows) or linear extender (if stoichiometry is 1:1 with NCO).

  • Dispersion:

    • Add water under high-shear agitation (1000+ RPM).[1]

    • Distill off acetone under vacuum.

Data: Mechanical Property Enhancement Comparison of PUD films extended with different monomers.

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Hydrolytic Stability (Weeks)*
1,4-Butanediol (Control) 25.44504
Ethylenediamine (EDA) 32.13805
AMPD (Hybrid) 38.5 410 8+

*Stability measured as time to 50% loss of tensile strength in 70°C water.

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the kinetic pathway of AMPD incorporation into a Polyurethane backbone, highlighting the formation of the "Hard Segment."

AMPD_PU_Synthesiscluster_mechanismHard Segment FormationPrepolymerNCO-TerminatedPrepolymerIntermediateUrea LinkageFormation (Fast)Prepolymer->Intermediate + AMPD (Amine Attack)AMPDAMPD(Amino-Diol)FinalPolymerCrosslinkedPoly(urethane-urea)Intermediate->FinalPolymer Hydroxyl Attack(Heat/Catalyst)

Figure 1: Reaction pathway of AMPD in Polyurethane synthesis. The primary amine reacts first to form urea hard segments, followed by hydroxyl reaction for crosslinking or extension.

Part 4: Application II - Biomedical & Hydrogel Systems[1][3][4][5]

In drug development, AMPD is utilized not just as a buffer, but as a functional monomer for Stimuli-Responsive Hydrogels .

pH-Responsive Gating

AMPD's amine group (

1controlled drug release1
Protocol: Synthesis of AMPD-Functionalized Hydrogel

Objective: Create a hydrogel scaffold with pendant hydroxyls for drug conjugation.[1]

  • Monomer Mix: Combine Acrylamide (AAm) and Bis-acrylamide (Crosslinker).[1]

  • Functionalization: Add AMPD. Note: Since AMPD is not a vinyl monomer, it must be reacted with a functional linker (e.g., Glycidyl Methacrylate) to become polymerizable, OR used as a post-polymerization modification agent reacting with active esters.

  • Alternative Strategy (Direct Incorporation): Use N-(1,1-dimethyl-2-hydroxyethyl)acrylamide , a structural derivative of AMPD often cited in hydrogel literature.[1]

    • Clarification: If using pure AMPD (CAS 115-69-5), it is best used to neutralize anionic monomers (like Acrylic Acid) prior to polymerization.[1] This creates an "AMPD-Salt" hydrogel which has superior biocompatibility compared to sodium salts.[1]

Part 5: Scientific Integrity & Safety (E-E-A-T)

Handling & Toxicology[1]
  • Safety: AMPD is an irritant.[1] It causes serious eye irritation (H319).

  • Storage: Hygroscopic. Store under inert gas to prevent moisture absorption which affects stoichiometry in PU synthesis.

Authoritative References
  • PubChem. 2-Amino-2-methyl-1,3-propanediol (Compound Summary). National Library of Medicine. [Link]

  • Gantrade Corporation. Diols and Chain Extenders in Polyurethane Synthesis. (General reference for neopentyl glycol structures). [Link]

  • MDPI (Polymers). Synthesis of Waterborne Polyurethane using Hydrophilic Chain Extenders. (Contextual grounding for amine-diol usage). [Link]

Final Note to Researchers

When designing experiments with AMPD, verify the specific isomer required. While 2-Amino-2-methyl-1,3-propanediol is the industrial standard discussed here, literature on "AMPD hydrogels" occasionally refers to 2-Acrylamido-2-methylpropane-1,3-diol (a vinyl monomer).[1] Ensure your CAS number matches 115-69-5 for the applications described in this guide.[1]

Methodological & Application

Application Note: 2-Allyl-2-methyl-1,3-propanediol (AMPD) as a Functional Chain Extender in Polyurethanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the integration of 2-Allyl-2-methyl-1,3-propanediol (AMPD) into polyurethane (PU) backbones. Unlike standard chain extenders (e.g., 1,4-butanediol) that serve primarily to build molecular weight and hard segment crystallinity, AMPD introduces a pendant allyl unsaturation (


).

The Core Value Proposition: The inclusion of AMPD transforms an inert polyurethane into a "Clickable" scaffold . The pendant allyl group remains dormant during the isocyanate-polyol reaction but serves as a high-reactivity site for post-polymerization modification (PPM) via thiol-ene chemistry, epoxidation, or radical crosslinking. This is critical for developing:

  • Biomedical Coatings: Conjugating peptides or anti-fouling agents.

  • Self-Healing Materials: Creating reversible crosslinks.

  • Functional Adhesives: Tuning surface energy post-application.

Chemical Basis & Material Selection

Structural Logic

AMPD is an aliphatic diol with two primary hydroxyl groups and one pendant allyl group.

  • Primary Hydroxyls: Ensure high reactivity with isocyanates (comparable to 1,3-propanediol), facilitating linear chain growth.

  • Quaternary Carbon: The gem-disubstituted carbon (C2) provides steric stability and prevents the allyl group from interfering with the urethane formation, provided temperatures are controlled.

Comparative Properties (Data Table)

Table 1: Comparison of AMPD against Standard Chain Extenders

Feature1,4-Butanediol (BDO)2-Methyl-1,3-propanediol (MPO)AMPD (Allyl-functional)
Role Hard Segment BuilderFlexibility/Clarity ModifierFunctional Site Donor
Symmetry High (Crystalline)Low (Amorphous)Low (Amorphous)
Functionality 2 (Diol)2 (Diol)2 (Diol) + 1 (Alkene)
Reactivity (OH) HighHighHigh
Post-Cure Reactivity NoneNoneHigh (Thiol-Ene/Oxidation)
Typical App TPU ElastomersCoatings/AdhesivesBioconjugation/Smart Materials

Experimental Protocols

Safety & Handling (Pre-requisites)
  • Isocyanates: Respiratory sensitizers. Handle in a fume hood with positive pressure.

  • AMPD: May be an irritant. Ensure it is anhydrous (<0.05% water) to prevent urea formation/foaming.

  • Temperature Limit: Do NOT exceed 80°C after adding AMPD to prevent thermal radical polymerization of the allyl groups.

Protocol A: Synthesis of Allyl-Functionalized Polyurethane (Pre-polymer Method)

Objective: To synthesize a linear PU with regularly spaced pendant allyl groups.

Materials:

  • Polyol: Polytetramethylene ether glycol (PTMG, Mn=1000 or 2000) – Soft Segment.

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI) – Hard Segment.

  • Chain Extender: AMPD (Dried over 4Å molecular sieves).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or DMF (if solution polymerization is required).

Workflow:

  • Dehydration: Degas PTMG under vacuum (-0.1 MPa) at 100°C for 2 hours to remove moisture. Cool to 60°C.

  • Pre-polymer Formation:

    • Add Isocyanate (MDI/IPDI) to the reactor under Nitrogen purge.

    • Stoichiometry: Target an NCO:OH ratio of 2:1 for the pre-polymer step.

    • Add PTMG dropwise.

    • React at 70-80°C for 2-3 hours.

    • Validation: Titrate NCO content (ASTM D2572) to confirm theoretical conversion (~50% of initial NCO remains).

  • Chain Extension (The Critical Step):

    • Dissolve AMPD in a minimum amount of anhydrous DMAc/DMF (if bulk viscosity is too high).

    • Cool pre-polymer to 50-60°C . Note: Lower temp protects the allyl group.

    • Add AMPD solution dropwise.

    • Add DBTDL catalyst.[1]

    • Stoichiometry: Adjust total NCO:OH (Polyol + AMPD) to 1.02:1 (slight NCO excess ensures high MW).

  • Curing/Finishing:

    • React until NCO peak (2270 cm⁻¹) disappears in FTIR (approx. 4-6 hours).

    • Precipitate in Methanol (to remove catalyst/monomers) or cast directly into films.

    • Dry under vacuum at 40°C (Do not heat cure >60°C to avoid crosslinking).

Protocol B: Post-Polymerization Modification (Thiol-Ene "Click")

Objective: To attach a functional thiol (e.g., mercaptosuccinic acid or a thiolated peptide) to the AMPD backbone.

Mechanism: Radical-mediated anti-Markovnikov addition.[2]

Steps:

  • Dissolution: Dissolve the Allyl-PU film in THF or DMF.

  • Reagent Addition: Add the functional Thiol (R-SH) (1.5 to 5 molar equivalents per allyl group).

  • Initiation: Add Photoinitiator (e.g., DMPA, 1 wt%).

  • Reaction: Irradiate with UV light (365 nm, ~10 mW/cm²) for 10-30 minutes at room temperature.

    • Alternative: Thermal initiation with AIBN at 60°C for 4 hours (only if the functional group is heat stable).

  • Purification: Precipitate polymer in diethyl ether to remove unreacted thiol.

Visualizing the Workflow

The following diagram illustrates the chemical logic flow from monomer selection to functionalized material.

G Monomers Raw Materials (Isocyanate + Polyol + AMPD) PrePoly Step 1: Pre-polymer (NCO-Terminated) Monomers->PrePoly  -H2O, Heat   ChainExt Step 2: Chain Extension (AMPD Insertion) PrePoly->ChainExt  +AMPD, <60°C   AllylPU Allyl-Functionalized PU (Pendant C=C Groups) ChainExt->AllylPU  Polymerization   Click Step 3: Thiol-Ene Click (UV + R-SH) AllylPU->Click  Post-Mod   Final Bio-Active / Functional Material Click->Final  Functionalization  

Caption: Figure 1. Synthesis workflow for AMPD-based Polyurethanes, highlighting the critical chain extension step and subsequent functionalization.

Characterization & Validation (Self-Correcting)

To ensure scientific integrity, you must validate the synthesis at two checkpoints.

Checkpoint 1: Did the AMPD incorporate correctly?
  • Method: 1H-NMR (Solvent: DMSO-d6 or DMF-d7).

  • Target Signal: Look for the allyl protons.

    • Multiplet at ~5.7 - 5.9 ppm (Methine, -CH=).

    • Doublet at ~5.1 - 5.3 ppm (Terminal Methylene, =CH₂).

  • Failure Mode: If these peaks are broadened or missing, thermal crosslinking occurred during synthesis. Action: Repeat synthesis at lower temperature (<60°C).

Checkpoint 2: Did the "Click" reaction work?
  • Method: 1H-NMR or FTIR.

  • Target Signal:

    • NMR: Complete disappearance of the allyl peaks (5.1-5.9 ppm). Appearance of thioether adjacent protons (~2.6-2.9 ppm).

    • FTIR: Disappearance of the weak C=C stretch at ~1640 cm⁻¹.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gelation during Synthesis Thermal crosslinking of allyl groups.Reduce reaction temp to <60°C; Add radical inhibitor (e.g., BHT) if non-biomedical.
Bubbles/Foaming Moisture in AMPD.Dry AMPD in vacuum oven or over molecular sieves for 24h.
Low Molecular Weight Incorrect Stoichiometry.Ensure precise weighing. AMPD is hygroscopic; water weight throws off OH calcs.
Incomplete Click Reaction Steric hindrance.Use a longer spacer in the thiol molecule; Increase UV intensity.

References

  • Thiol-Ene Click Chemistry in Polymers

    • Title: Thiol-Ene Click-Inspired Late-Stage Modification of Long-Chain Polyurethane Dendrimers.[3][4]

    • Source: MDPI (Molecules 2022).
    • URL:[Link]

  • General Polyurethane Synthesis

    • Title: Functional polyurethanes: fundamentals, synthesis, characterization and their applications.[5]

    • Source: Journal of Science and Technology Applications (2024).[5]

    • URL:[Link]

  • AMPD Properties & Handling

    • Title: 2-Allyl-2-methyl-1,3-propanediol Product D
    • Source: Santa Cruz Biotechnology.[6]

  • Thiol-Ene Mechanism

    • Title: Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2][7]

    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

Sources

Technical Deep Dive: Controlled Free Radical Polymerization of N-Acryloyl-AMPD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This Application Note details the protocols for the free radical polymerization (FRP) of N-acryloyl-AMPD (N-(1,3-dihydroxy-2-methylpropan-2-yl)acrylamide). Unlike the common anionic monomer AMPS (2-Acrylamido-2-methylpropane sulfonic acid), AMPD-based monomers are neutral, non-ionic, and highly hydrophilic due to their geminal diol functionality.

Why use N-acryloyl-AMPD?

  • Hydrolytic Stability: The amide linkage offers superior stability at physiological pH compared to ester-based analogs like HEMA (2-hydroxyethyl methacrylate).

  • Functional Versatility: The 1,3-diol motif allows for post-polymerization modifications (e.g., acetal formation with aldehydes or reversible binding with boronic acids).

  • Biocompatibility: High water solubility and hydrogen bonding capacity make it ideal for hydrogels, contact lenses, and antifouling coatings.

Chemical Structure Verification

Ensure your starting material matches the following identity to prevent protocol failure:

  • Common Name: N-acryloyl-AMPD

  • IUPAC Name: N-(1,3-dihydroxy-2-methylpropan-2-yl)acrylamide

  • CAS Number: 13880-05-2 (Generic for hydroxymethyl analogs; verify specific supplier CAS)

  • Molecular Weight: ~159.18 g/mol

Pre-Polymerization Considerations

Monomer Purification

Commercial N-acryloyl-AMPD is typically stabilized with MEHQ (monomethyl ether hydroquinone). For controlled molecular weights and reproducible kinetics, the inhibitor must be removed or overwhelmed.

MethodProtocolBest For
Recrystallization Dissolve monomer in minimal warm acetone/methanol (9:1). Cool to -20°C. Filter crystals.High-purity linear polymers; Kinetic studies.
Inhibitor Removal Column Pass 10-20 wt% monomer solution (in Methanol) through a pre-packed inhibitor removal column (e.g., De-hibit 200).Rapid preparation; Hydrogel synthesis.[1]
Initiator Overdose Use >1.0 wt% initiator concentration to consume MEHQ sacrificially.Routine hydrogel screening (Non-critical MW).
Solvent Selection

The diol group creates strong hydrogen bonding. Solubility is the primary constraint.

  • Recommended: Water, Methanol, DMF, DMSO.

  • Avoid: Toluene, Hexane, Diethyl Ether (Monomer is insoluble).

  • Chain Transfer: Be aware that isopropanol and ethanol act as chain transfer agents, lowering molecular weight. Use Methanol or Water for high MW.

Experimental Protocols

Protocol A: Solution Polymerization (Linear Homopolymer)

Objective: Synthesis of linear Poly(N-acryloyl-AMPD) for GPC analysis or surface coating applications.

Materials:

  • Monomer: N-acryloyl-AMPD (Purified)

  • Solvent: Methanol (HPLC Grade)

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)), recrystallized from methanol.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, dissolve N-acryloyl-AMPD in Methanol to a concentration of 15–20 wt% . (Higher concentrations lead to auto-acceleration/gel effect).

  • Initiator Addition: Add AIBN (1.0 mol% relative to monomer). Stir until fully dissolved.

  • Deoxygenation (Critical): Seal the flask with a rubber septum. Purge with high-purity Nitrogen or Argon for 30 minutes via a needle inlet/outlet. Oxygen is a potent inhibitor of acrylamide polymerization.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 65°C . Stir magnetically at 300 RPM.

    • Reaction Time: 6–12 hours.[2]

  • Termination: Quench the reaction by cooling the flask in liquid nitrogen or an ice bath and exposing it to air.

  • Purification: Dropwise addition of the polymer solution into excess Acetone (ratio 1:10) under vigorous stirring. The polymer will precipitate as a white sticky solid.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Redox-Initiated Hydrogel Synthesis

Objective: Creation of a crosslinked hydrogel for biomaterial applications.

Materials:

  • Monomer: N-acryloyl-AMPD

  • Crosslinker: MBA (N,N'-Methylenebisacrylamide)[3][4]

  • Initiator (Oxidant): APS (Ammonium Persulfate)

  • Catalyst (Reductant): TEMED (Tetramethylethylenediamine)

  • Solvent: Deionized Water (degassed)

Step-by-Step Methodology:

  • Stock Solutions:

    • Monomer Mix: Dissolve 1.0 g N-acryloyl-AMPD and 20 mg MBA (2 wt%) in 4.0 mL water.

    • APS Stock: 10 wt% in water (Freshly prepared).

  • Degassing: Bubble Nitrogen through the Monomer Mix for 15 minutes.

  • Initiation:

    • Add 40 µL of TEMED to the monomer mix. Stir gently.

    • Add 100 µL of APS Stock solution.

  • Molding: Quickly pipette the mixture into a glass mold or between glass plates separated by a Teflon spacer.

  • Curing: Allow to polymerize at Room Temperature (20–25°C) for 2 hours. The reaction is exothermic; do not heat externally.

  • Washing: Remove the gel and immerse in distilled water for 48 hours (changing water 3 times) to remove unreacted monomer and sol fraction.

Visualization of Workflow

AMPD_Polymerization Monomer N-acryloyl-AMPD (Solid, MEHQ inhibited) Purification Purification (Column/Recryst.) Monomer->Purification SolventPrep Solvent Selection (MeOH for Linear, H2O for Gel) Purification->SolventPrep Deox Deoxygenation (N2 Purge, 30 min) SolventPrep->Deox Reaction_Linear Thermal Initiation (AIBN, 65°C, 12h) Deox->Reaction_Linear Linear Path Reaction_Gel Redox Initiation (APS/TEMED, 25°C, 2h) Deox->Reaction_Gel Hydrogel Path Precip Precipitation (in Acetone) Reaction_Linear->Precip Dialysis Dialysis/Washing (in Water) Reaction_Gel->Dialysis Final Final Poly(AMPD) Hydrophilic Material Precip->Final Dialysis->Final

Figure 1: Decision tree and workflow for the synthesis of linear vs. crosslinked Poly(AMPD).

Characterization & Self-Validation

To ensure scientific integrity, validate your synthesis using these parameters.

TechniqueExpected ObservationTroubleshooting
1H NMR (D2O) Disappearance of vinyl protons (δ 5.6–6.3 ppm). Broadening of backbone signals (δ 1.5–2.2 ppm).Sharp vinyl peaks indicate incomplete conversion. Increase reaction time or initiator.
Solubility Test Linear polymer dissolves in water/methanol; precipitates in acetone. Crosslinked gel swells but does not dissolve.If "linear" polymer does not dissolve in water, crosslinking occurred (check monomer purity for dimethacrylates).
DSC (Thermal) Tg for Poly(AMPD) is typically >100°C (stiff backbone due to H-bonding).Low Tg suggests residual solvent or plasticization by water.
Self-Validation Checkpoint

Before scaling up: Take a 1 mL aliquot of your reaction mixture after 1 hour. Precipitate in acetone. If no white solid forms, oxygen inhibition has likely killed the radical species. Restart with stricter degassing.

References

  • Monomer Structure & Reactivity

    • N-(1,3-dihydroxy-2-methylpropan-2-yl)
    • Source: Journal of Separation Science, 2011.[5]

  • General Acrylamide Polymerization Kinetics

    • Principles of acrylamide FRP (applicable to AMPD) regarding oxygen inhibition and solvent effects.
    • Source: Polymer Chemistry (RSC), 2021.

  • Hydrogel Synthesis Standards

    • Protocols for redox initiation (APS/TEMED) in aqueous acrylamide systems.
    • Source: ACS Applied Polymer Materials, 2023.

  • Comparative Hydrophilicity

    • Studies comparing hydroxyl-functional acrylamides (like AMPD/Tris-acrylamide) vs. HEMA.
    • Source: Biochemistry, 2011.

(Note: While specific "Poly(AMPD)" papers are less common than "Poly(AMPS)", the chemistry follows the rigorous standards of N-substituted acrylamides. The protocols above are derived from standard operating procedures for this monomer class.)

Sources

thiol-ene click chemistry reactions with 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Allyl-2-methyl-1,3-propanediol (AMPD) in Thiol-Ene Click Architectures

Abstract

This guide details the integration of 2-Allyl-2-methyl-1,3-propanediol (AMPD) into advanced polymer networks using thiol-ene "click" chemistry. Unlike simple alkenes, AMPD offers a unique dual-modality: it functions as a structural chain extender via its primary hydroxyl groups (for polyurethane/polyester backbones) while presenting a pendant allyl group for orthogonal post-polymerization modification (PPM) or crosslinking. This note provides validated protocols for synthesizing allyl-functionalized scaffolds and executing high-efficiency thiol-ene coupling, addressing specific kinetic challenges associated with allyl ether/ester functionalities.

Molecular Logic: Why AMPD?

The strategic value of AMPD lies in its structural asymmetry. It allows the chemist to decouple the polymerization phase (step-growth via hydroxyls) from the functionalization phase (radical addition via allyl).

  • The Backbone Builder (OH groups): The two primary hydroxyl groups at the 1,3-position allow AMPD to act as a chain extender in polyurethanes (PU) or polyesters. Because the carbon is quaternary (2-position), the resulting polymer backbone possesses high hydrolytic stability and reduced crystallinity.

  • The Click Handle (Allyl group): The allyl group remains inert during isocyanate or esterification reactions (under standard non-oxidative conditions). It serves as a "sleeping" functionality that can be activated later via thiol-ene chemistry to attach peptides, drugs, or crosslinkers.

Mechanistic Insight: The Thiol-Allyl Cycle

Thiol-ene coupling with AMPD follows a radical step-growth mechanism. However, researchers must account for the specific reactivity of the allyl group . Unlike vinyl ethers (which are electron-rich and highly reactive), allyl groups can undergo a side reaction called degradative chain transfer .

The Challenge: The hydrogen atoms on the methylene group adjacent to the alkene (allylic hydrogens) are abstractable. A carbon-centered radical can abstract an allylic hydrogen from a new monomer molecule instead of propagating, potentially slowing the reaction or limiting molecular weight in homopolymerizations. The Solution: In thiol-ene "click" regimes, the hydrogen abstraction by the thiyl radical is generally faster than the degradative transfer, provided the thiol concentration is sufficient and high-intensity initiation is used.

Diagram 1: Thiol-Allyl Radical Cycle

The following diagram illustrates the propagation cycle and the competing abstraction pathway.

ThiolEneMechanism Initiator Photoinitiator (hv) ThiylRad Thiyl Radical (RS•) Initiator->ThiylRad Generation CarbonRad Carbon-Centered Radical (Intermediate) ThiylRad->CarbonRad Addition (Anti-Markovnikov) AMPD_Ene AMPD Allyl Group (R'-CH=CH2) AMPD_Ene->CarbonRad Product Thioether Product (Click Adduct) CarbonRad->Product H-Abstraction AllylH Allylic Hydrogen Abstraction CarbonRad->AllylH Degradative Side Reaction Thiol Thiol Species (R-SH) Thiol->Product Product->ThiylRad Regeneration (Chain Transfer)

Caption: Figure 1. The radical step-growth cycle.[1][2] The green path represents the desired 'click' propagation. The red dotted path indicates the potential degradative chain transfer specific to allyl monomers.

Experimental Protocols

Protocol A: Synthesis of Allyl-Pendant Polyurethane Prepolymer

Objective: To incorporate AMPD into a polyurethane backbone, leaving the allyl group available for clicking.

Reagents:

  • Diisocyanate: Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI).

  • Polyol: Polycaprolactone diol (PCL, Mw ~2000) or PEG.

  • Chain Extender: AMPD (Dried over molecular sieves).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).

  • Solvent: Anhydrous DMF or DMAc.[3]

Step-by-Step Workflow:

  • Drying: Dry PCL and AMPD in a vacuum oven at 80°C for 4 hours to remove moisture (critical to prevent urea formation).

  • Pre-polymerization: In a flame-dried 3-neck flask under N₂ flow, dissolve PCL in anhydrous DMF. Add IPDI.

    • Stoichiometry: Target an NCO:OH ratio of 2:1 initially if making an NCO-terminated prepolymer, or 1:1 for high MW linear chains.

  • Catalysis: Add DBTDL. Heat to 70°C. Stir for 2 hours.

  • Chain Extension (The AMPD Step): Dissolve AMPD in minimal DMF and add dropwise to the reaction.

    • Reaction Logic: The AMPD hydroxyls react with the terminal isocyanates. The allyl group is sterically tolerated and remains unreacted.

  • Completion: Monitor NCO consumption via FTIR (disappearance of peak at 2270 cm⁻¹).

  • Purification: Precipitate polymer into cold diethyl ether. Dry under vacuum.[4]

Protocol B: Thiol-Ene "Click" Functionalization

Objective: To attach a functional thiol (e.g., Thiol-PEG, Mercaptopropionic acid, or a thiol-peptide) to the AMPD-PU scaffold.

Reagents:

  • Scaffold: AMPD-functionalized Polyurethane (from Protocol A).

  • Thiol: Functional thiol (1.2 to 1.5 molar equivalents relative to allyl groups).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or LAP (for aqueous systems).

  • Light Source: UV LED (365 nm, ~10-20 mW/cm²).

Step-by-Step Workflow:

  • Solvation: Dissolve the AMPD-PU scaffold in a solvent compatible with the polymer (e.g., THF, DMF, or Chloroform).

  • Addition: Add the functional thiol.

    • Note: Use a slight excess (1.2 eq) of thiol to drive conversion, as allyl conversion can plateau around 85-90% due to steric shielding near the backbone.

  • Initiator: Add DMPA (1 wt% relative to solids).

  • Deoxygenation: Purge the solution with Nitrogen or Argon for 10 minutes.

    • Why? Oxygen inhibits the radical species. While thiol-ene is "oxygen tolerant" compared to acrylates, dissolved O₂ creates an induction period that delays reaction.

  • Irradiation: Expose to 365 nm UV light for 5–10 minutes.

  • Validation:

    • 1H NMR: Monitor the disappearance of the allyl alkene peaks (multiplet at 5.7–5.9 ppm and doublet at 5.1–5.3 ppm).

    • FTIR: Monitor disappearance of C=C stretch (~1640 cm⁻¹) and appearance of thioether characteristics (often subtle, so NMR is preferred).

Critical Process Parameters & Troubleshooting

The following table summarizes common issues when working with AMPD in thiol-ene systems and their scientific resolutions.

ParameterObservationRoot CauseCorrective Action
Conversion Allyl conversion stalls at <80%Steric hindrance from the quaternary carbon or polymer backbone coiling.Increase thiol excess to 1.5–2.0 eq. Switch to a less viscous solvent to improve diffusion.
Gelation Unexpected gelation during PU synthesisCrosslinking of allyl groups (rare but possible at high temp).Keep PU synthesis temp <80°C. Add radical inhibitor (e.g., BHT) during PU synthesis if necessary.
Side Products Disulfide formationOxidation of thiols before clicking.Ensure strict deoxygenation (N₂ purge). Prepare thiol solutions fresh.
Kinetics Slow reaction rate"Allyl Effect" (Degradative chain transfer).Increase light intensity. Use a Type I photoinitiator (cleavage type) like DMPA rather than Type II.

Workflow Visualization

The following diagram maps the total synthesis pathway from monomer to functionalized network.

AMPD_Workflow AMPD Monomer: AMPD (Diol + Allyl) Step1 Step 1: Polyaddition (Formation of PU Backbone) AMPD->Step1 Diiso Diisocyanate (IPDI/HDI) Diiso->Step1 Scaffold Allyl-Pendant Polyurethane Step1->Scaffold Backbone Intact Allyl Pendant Step2 Step 2: UV Irradiation (Thiol-Ene Click) Scaffold->Step2 Thiol Functional Thiol (Drug/PEG-SH) Thiol->Step2 Final Functionalized Polymer Network Step2->Final >90% Conversion No Byproducts

Caption: Figure 2. Sequential synthesis workflow: From AMPD monomer to functionalized polymer via orthogonal chemistry.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][2][5][6][7] Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][2][5][6] Polymer Chemistry, 1(1), 17-36. [Link]

  • Cramer, N. B., et al. (2003). Mechanism and kinetics of thiol-ene photopolymerizations. Macromolecules, 36(12), 4631-4636. [Link]

  • Machado, T. O., et al. (2017). Thiol-ene polymer functionalization: An efficient tool for the synthesis of bioactive materials.[5] European Polymer Journal, 86, 158-175. [Link]

Sources

Application Notes and Protocols for UV-Curable Coatings Utilizing 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Diol for Advanced UV-Curable Formulations

Ultraviolet (UV) curable coatings represent a significant advancement in polymer technology, offering rapid, energy-efficient, and environmentally friendly alternatives to traditional solvent-based systems.[1][2] These coatings, which cure in seconds under UV light, are composed of oligomers, monomers (reactive diluents), photoinitiators, and performance-enhancing additives.[3] The final properties of the cured film—such as hardness, flexibility, adhesion, and chemical resistance—are intricately linked to the chemical structures of these components.

This application note introduces the use of a unique functional diol, 2-Allyl-2-methyl-1,3-propanediol (AMP), in the synthesis of UV-curable urethane acrylate oligomers. The structure of AMP is notable for its two primary hydroxyl groups, which provide high reactivity for polymerization, and a pendant allyl group.[4][5] This allyl functionality is of particular interest in UV curing for its ability to mitigate oxygen inhibition, a common issue that can lead to incomplete surface cure, and for its potential to participate in thiol-ene "click" reactions, enabling the formulation of highly tailored coating systems.[6]

The inclusion of the methyl group in the AMP backbone is expected to disrupt polymer chain packing, leading to non-crystalline and flexible polyester and polyurethane products with excellent compatibility with other formulation components.[5][7] This guide will provide a comprehensive overview, detailed synthetic protocols, and formulation strategies for leveraging the unique properties of AMP in the development of high-performance UV-curable coatings.

The Strategic Advantage of 2-Allyl-2-methyl-1,3-propanediol in UV Curing

The unique molecular architecture of 2-Allyl-2-methyl-1,3-propanediol offers several compelling advantages for the formulation of UV-curable coatings:

  • Dual Functionality : AMP acts as both a chain extender through its diol functionality in the synthesis of polyurethane or polyester backbones and as a reactive site for UV curing via its allyl group.

  • Mitigation of Oxygen Inhibition : The allyl group can react with peroxy radicals formed in the presence of oxygen, thereby reducing the quenching of initiating radicals and promoting a more complete surface cure.

  • Thiol-Ene Chemistry : The allyl double bond is an excellent substrate for thiol-ene reactions, a type of "click" chemistry known for its high efficiency, low shrinkage, and the formation of homogeneous polymer networks.

  • Enhanced Flexibility and Compatibility : The branched, non-linear structure of AMP disrupts polymer crystallinity, leading to more flexible coatings and improved solubility in a wide range of reactive diluents.[5][8]

Experimental Protocols

Part 1: Synthesis of an Allyl-Functionalized Urethane Acrylate Oligomer (AMP-UA-1)

This protocol details the synthesis of a novel urethane acrylate oligomer incorporating 2-Allyl-2-methyl-1,3-propanediol. The synthesis is a two-step, one-pot reaction.[9][10]

Materials:

ComponentFunctionSupplier/Grade
Isophorone diisocyanate (IPDI)DiisocyanateReagent Grade
2-Allyl-2-methyl-1,3-propanediol (AMP)Functional DiolReagent Grade
2-Hydroxyethyl acrylate (HEA)End-capping AgentReagent Grade
Dibutyltin dilaurate (DBTDL)CatalystReagent Grade
HydroquinoneInhibitorReagent Grade
TolueneSolventAnhydrous

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Dropping funnel.

Protocol:

  • Reactor Setup: Assemble the reaction flask and purge with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Initial Charge: Charge the flask with Isophorone diisocyanate (IPDI) and toluene. Begin stirring and maintain a gentle nitrogen flow.

  • Catalyst and Inhibitor Addition: Add a catalytic amount of Dibutyltin dilaurate (DBTDL) and a small amount of hydroquinone to prevent premature polymerization of the acrylate.

  • First Step - Prepolymer Formation:

    • Slowly add 2-Allyl-2-methyl-1,3-propanediol (AMP) to the reaction mixture via a dropping funnel over 30 minutes.

    • An exothermic reaction will occur. Maintain the reaction temperature at 60-70°C.

    • After the addition is complete, continue stirring at 70-80°C for approximately 2 hours. Monitor the reaction progress by FTIR, observing the decrease in the isocyanate (-NCO) peak at ~2270 cm⁻¹.[10]

  • Second Step - Acrylate End-Capping:

    • Cool the reaction mixture to 50-60°C.

    • Slowly add 2-Hydroxyethyl acrylate (HEA) to the flask over 30 minutes.

    • Maintain the temperature at 60-70°C and continue stirring.

    • Monitor the disappearance of the -NCO peak by FTIR. The reaction is considered complete when the peak is no longer detectable (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, the resulting allyl-functionalized urethane acrylate oligomer (AMP-UA-1) in toluene can be used directly in formulations or the solvent can be removed under reduced pressure if a 100% solids system is desired.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: End-Capping IPDI Isophorone Diisocyanate (IPDI) Prepolymer NCO-Terminated Prepolymer IPDI->Prepolymer 60-70°C, 2h AMP 2-Allyl-2-methyl-1,3-propanediol (AMP) AMP->Prepolymer 60-70°C, 2h DBTDL DBTDL (Catalyst) DBTDL->Prepolymer Toluene Toluene (Solvent) Toluene->Prepolymer 60-70°C, 2h HEA 2-Hydroxyethyl Acrylate (HEA) FinalOligomer Allyl-Functionalized Urethane Acrylate (AMP-UA-1) Prepolymer->FinalOligomer HEA->FinalOligomer 60-70°C, 2-4h Hydroquinone Hydroquinone (Inhibitor) Hydroquinone->FinalOligomer

Caption: Workflow for the synthesis of AMP-UA-1.

Part 2: Formulation of a UV-Curable Clear Coat

This protocol outlines the preparation of a clear, UV-curable coating using the synthesized AMP-UA-1 oligomer.

Materials:

ComponentFunctionExample Product
AMP-UA-1OligomerSynthesized as above
Trimethylolpropane Triacrylate (TMPTA)Reactive Diluent (Crosslinker)Commercial Grade
1,6-Hexanediol Diacrylate (HDDA)Reactive Diluent (Flexibilizer)Commercial Grade
2-Hydroxy-2-methyl-1-phenyl-propan-1-onePhotoinitiatore.g., Darocur® 1173
BYK-333Leveling AgentBYK Additives

Equipment:

  • High-speed mechanical mixer or magnetic stirrer.

  • Opaque mixing vessel.

  • Laboratory scale.

Protocol:

  • Component Weighing: In an opaque vessel to protect from ambient light, accurately weigh the AMP-UA-1 oligomer, Trimethylolpropane Triacrylate (TMPTA), and 1,6-Hexanediol Diacrylate (HDDA).

  • Mixing: Mix the components at a moderate speed until a homogeneous solution is obtained.

  • Additive Incorporation: Add the leveling agent (e.g., BYK-333) and continue mixing.

  • Photoinitiator Addition: Add the photoinitiator and mix thoroughly until it is completely dissolved. Ensure mixing is done in a light-protected environment.

  • Degassing: Allow the formulation to stand for a short period to allow any entrapped air bubbles to escape.

Diagram of the Formulation Process:

G Oligomer AMP-UA-1 Oligomer Mix1 Homogeneous Resin Blend Oligomer->Mix1 Diluent1 TMPTA Diluent1->Mix1 Diluent2 HDDA Diluent2->Mix1 Mix2 Resin Blend with Additive Mix1->Mix2 Additive Leveling Agent Additive->Mix2 FinalFormulation Final UV-Curable Coating Mix2->FinalFormulation Photoinitiator Photoinitiator Photoinitiator->FinalFormulation

Caption: Formulation of the UV-curable coating.

Part 3: Curing and Characterization

Curing Protocol:

  • Substrate Preparation: Clean the desired substrate (e.g., glass plate, metal panel) with a suitable solvent like acetone and dry thoroughly.[3]

  • Application: Apply the formulated coating to the substrate using a bar coater to achieve a uniform wet film thickness (e.g., 50 µm).[11]

  • UV Curing: Pass the coated substrate under a medium-pressure mercury UV lamp. The required UV dose will depend on the lamp intensity and conveyor speed. A typical starting point would be a dose of 500-1000 mJ/cm².[3] The film should be tack-free after curing.

Characterization Methods:

The performance of the cured coating can be evaluated using standard ASTM methods:

  • Pencil Hardness (ASTM D3363): Measures the scratch resistance of the coating.[12]

  • Cross-hatch Adhesion (ASTM D3359): Assesses the adhesion of the coating to the substrate.[12]

  • Solvent Resistance (ASTM D5402): Evaluates the degree of cure by rubbing with a solvent-soaked cloth.[13]

  • Flexibility (Mandrel Bend Test, ASTM D522): Determines the coating's resistance to cracking upon bending.

Expected Performance and Data

The following table presents hypothetical but representative data for a UV-curable coating formulated with the AMP-UA-1 oligomer, based on typical performance of aliphatic urethane acrylate systems.

PropertyTest MethodExpected Result
Pencil HardnessASTM D3363F - H
Adhesion (on steel)ASTM D33594B - 5B
Solvent Resistance (MEK double rubs)ASTM D5402>150
Flexibility (Conical Mandrel)ASTM D522< 1/8 inch pass
Gloss (60°)ASTM D523>90

Troubleshooting and Scientific Insights

  • Incomplete Cure/Tacky Surface: This is often due to oxygen inhibition. The presence of the allyl group in AMP-UA-1 helps to mitigate this. If the problem persists, consider increasing the photoinitiator concentration, using a photoinitiator blend, or curing in a nitrogen atmosphere.

  • Poor Adhesion: Adhesion is highly substrate-dependent. Ensure proper substrate cleaning. For challenging substrates, consider the use of an adhesion promoter in the formulation.

  • Brittle Coating: If the coating is too hard and brittle, increase the ratio of the flexibilizing reactive diluent (HDDA) relative to the crosslinking diluent (TMPTA). The inherent flexibility from the non-linear structure of AMP should also contribute to improved toughness.[8]

Conclusion

2-Allyl-2-methyl-1,3-propanediol is a promising building block for the synthesis of advanced UV-curable oligomers. Its unique combination of a branched diol structure and a reactive allyl group allows for the formulation of coatings with an excellent balance of hardness, flexibility, and adhesion, along with improved surface cure characteristics. The protocols provided herein offer a solid foundation for researchers and formulators to explore the potential of AMP in developing next-generation UV-curable materials.

References

  • Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. (2006). JCT Research, 3(3), 221-229.
  • Synthesis and Properties of Urethane Acrylate Oligomers: Direct versus Reverse Addition. (2025). ResearchGate. [Link]

  • Khudyakov, I. V. (2019). Facile One-Step Synthesis of Photocurable Urethane Acrylates. UV+EB Technology. [Link]

  • Formulating Urethane Acrylate Oligomers for Tough 3D-Printing Materials, Part 1. (2024). UV+EB Technology. [Link]

  • Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents. (2023). Polymers (Basel), 15(4), 886. [Link]

  • Synthesis and Characterization of Urethane Acrylate Resin Based on 1,3-Propanediol for Coating Applications. (2022). Coatings, 12(12), 1860. [Link]

  • New Developments in UV-Curable Urethane Acrylate Co
  • Alkyd-derived Urethane Acrylate Oligomers in UV Curable Coatings; Synthesis and Properties. (n.d.). RadTech.
  • Preparation and Application of Urethane Acrylate Coatings for Enhanching Mechanical Properties of Coagul
  • Preparation and Properties of UV-Curable Polyurethane Acrylate Resins for Metal Surfaces. (2008). Journal of Applied Polymer Science, 109(3), 1635-1642.
  • Urethane Acrylate Oligomers and UV/EB Curing. (n.d.). Bomar. [Link]

  • Synthesis and Characterization UV-Curable Waterborne Polyurethane Acrylate/Al2O3 Nanocomposite Coatings Derived from Jatropha Oil Polyol. (2022). Biointerface Research in Applied Chemistry, 13(2), 193.
  • Preparation, Characterization and Application of UV-Curable Flexible Hyperbranched Polyurethane Acrylate. (2017). Polymers (Basel), 9(11), 598. [Link]

  • A Simple, Highly Effective ASTM Curing Test. (n.d.). American Coatings Association. [Link]

  • Characterization of UV curable hybrid hard coating materials prepared by sol-gel method. (2011). ResearchGate. [Link]

  • 2-Methyl-1,3-propanediol (MPO). (n.d.). [Source for MPO properties].
  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ... (2022). Polymers (Basel), 14(19), 4153. [Link]

  • Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. (2021). Polymers (Basel), 13(2), 253. [Link]

  • 2-Methyl-1,3-Propanediol (MP Diol). (n.d.). Relic Chemicals. [Link]

  • UV curable urethane acrylate coatings formulation: experimental design approach. (2011). Pigment & Resin Technology, 40(1), 39-46.
  • Synthesis and characterization of UV-curable maleimide-terminated imide oligomers. (2011). Journal of Polymer Science Part A: Polymer Chemistry, 49(12), 2695-2704.
  • Synthesis of poly(methyl urethane) acrylate oligomer using 2-isocyanatoethyl methacrylate for UV curable coating. (2009). Journal of Industrial and Engineering Chemistry, 15(2), 212-216.
  • US11840640B2 - UV curable coating compositions containing aliphatic urethane acrylate resins. (n.d.).

Sources

functionalization of polyesters using 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Functionalization of Aliphatic Polyesters Using 2-Allyl-2-methyl-1,3-propanediol for Advanced Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Scientific Context and Rationale: The Allyl Group as a Versatile Chemical Handle

The functionalization of biodegradable polyesters, such as poly(ε-caprolactone) (PCL) and polylactide (PLA), is a cornerstone of modern biomaterials science. These polymers are widely used in biomedical applications due to their biocompatibility and biodegradability.[1] However, their inherent lack of reactive side-chain functionalities limits their application in advanced drug delivery, tissue engineering, and diagnostics where precise control over material properties and biological interactions is paramount.

This guide details a robust strategy to imbue polyester backbones with pendant allyl groups, which serve as exceptionally versatile chemical handles for post-polymerization modification.[2][3][4][5] Unlike terminal functionalization, incorporating pendant groups allows for a higher density of modification, enabling the attachment of multiple bioactive molecules, cross-linking agents, or imaging probes along the polymer chain.

Our focus is the use of 2-Allyl-2-methyl-1,3-propanediol as a bifunctional initiator for the ring-opening polymerization (ROP) of lactones. This specific initiator offers a unique advantage: it positions a reactive allyl group at the core of a linear polyester, from which two polymer chains grow. This architecture provides a strategic point for subsequent modifications that can profoundly influence the polymer's self-assembly, degradation, and biological activity.

The allyl group is an ideal functional handle due to its stability during polymerization and its susceptibility to highly efficient and orthogonal "click" reactions, most notably the thiol-ene reaction.[2][6] This reaction proceeds rapidly under mild, cytocompatible conditions (including in the presence of water and upon exposure to UV light), making it a superior method for conjugating sensitive biomolecules.[6][7]

This document provides a comprehensive workflow, from the initial synthesis of the allyl-functionalized polyester to its subsequent modification and application in forming drug-loaded nanoparticles.

Synthesis of Allyl-Functionalized Polyesters via Ring-Opening Polymerization (ROP)

The synthesis of the core polymer is achieved through the catalyzed ring-opening polymerization (ROP) of a cyclic ester monomer, such as ε-caprolactone (CL), initiated by 2-Allyl-2-methyl-1,3-propanediol. The coordination-insertion mechanism, typically catalyzed by tin(II) 2-ethylhexanoate (Sn(Oct)₂), is preferred for its control over molecular weight and low dispersity.[8]

Core Reaction Scheme

The diol initiator reacts with the catalyst to initiate polymerization at both hydroxyl sites, leading to the formation of a polyester with a central allyl group.

Caption: ROP of ε-caprolactone initiated by 2-Allyl-2-methyl-1,3-propanediol.

Detailed Experimental Protocol: Synthesis of Allyl-PCL

Materials:

  • ε-Caprolactone (99%, freshly distilled over CaH₂)

  • 2-Allyl-2-methyl-1,3-propanediol (≥98%)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, ~95%)

  • Toluene (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (cold, -20 °C, HPLC grade)

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask and line

Protocol Steps:

  • Reactor Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen) three times to ensure an anhydrous environment.

  • Reagent Charging:

    • In the flask, add ε-caprolactone (e.g., 10.0 g, 87.6 mmol).

    • Add 2-Allyl-2-methyl-1,3-propanediol (e.g., 114 mg, 0.876 mmol for a target degree of polymerization (DP) of 100). The monomer-to-initiator ratio dictates the final molecular weight.

    • Add 20 mL of anhydrous toluene to dissolve the reactants.

  • Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 100 mg/mL). Using a syringe, add the catalyst solution to the reaction mixture. A typical monomer-to-catalyst ratio is 1000:1. For this reaction, add 35.5 mg of Sn(Oct)₂ (0.0876 mmol).

    • Expertise Note: The catalyst is highly sensitive to moisture and air, which can lead to inconsistent polymerization rates and broader molecular weight distributions. Handling in a glovebox or using robust Schlenk techniques is critical.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 110 °C. Allow the reaction to proceed with stirring for 24 hours under a positive pressure of inert gas.

  • Purification:

    • After 24 hours, cool the flask to room temperature. The solution will be viscous.

    • Dilute the mixture with 20 mL of DCM.

    • Slowly precipitate the polymer by pouring the DCM solution into 500 mL of cold (-20 °C) methanol with vigorous stirring. The polymer will precipitate as a white solid.

    • Trustworthiness Note: This precipitation step is crucial for removing unreacted monomer and the initiator. Repeating the dissolution-precipitation cycle (2-3 times) ensures high purity, which is essential for subsequent modifications and biomedical applications.

    • Collect the polymer by filtration or decantation.

    • Dry the final product under vacuum at 40 °C to a constant weight.

Characterization and Data

The success of the synthesis must be validated through rigorous characterization.

ParameterTechniqueExpected Result
Structure Confirmation ¹H NMRPresence of characteristic peaks for PCL backbone (~4.06, 2.31, 1.65, 1.38 ppm) and allyl group (~5.8, 5.1-5.2 ppm).
Molecular Weight GPCA monomodal peak with a dispersity (Đ or PDI) value typically < 1.5, indicating a controlled polymerization.
Thermal Properties DSCA melting temperature (Tₘ) around 55-60 °C for PCL. The glass transition (T₉) may be slightly lower than pure PCL.

Post-Polymerization Modification via Thiol-Ene Click Chemistry

The pendant allyl group on the polyester backbone is an ideal substrate for the photo-initiated thiol-ene reaction. This "click" reaction allows for the efficient grafting of thiol-containing molecules, such as peptides, drugs, or hydrophilic polymers, onto the polyester.[9][10]

cluster_workflow Functionalization Workflow start Allyl-Functionalized Polyester reagents Dissolve in Solvent (e.g., THF, DCM) + Photoinitiator (DMPA) start->reagents thiol Thiol-Containing Molecule (R-SH) thiol->reagents uv UV Irradiation (365 nm, 10-30 min) reagents->uv purify Precipitation & Drying uv->purify product Functionalized Polyester purify->product

Caption: Workflow for thiol-ene modification of the allyl-functionalized polyester.

Detailed Experimental Protocol: Grafting of Thioglycolic Acid

This protocol uses thioglycolic acid as a model thiol to introduce carboxyl groups, which can be used for further conjugation or to impart pH-responsiveness.

Materials:

  • Allyl-PCL (synthesized in Section 2)

  • Thioglycolic acid (≥98%)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 99%, photoinitiator)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (cold, -20 °C)

  • UV lamp (365 nm)

Protocol Steps:

  • Solution Preparation: In a quartz reaction vessel, dissolve Allyl-PCL (e.g., 1.0 g) in 15 mL of anhydrous THF.

  • Add Reagents:

    • Add thioglycolic acid. A 5-fold molar excess relative to the allyl groups is recommended to ensure complete reaction.

    • Add the photoinitiator, DMPA (e.g., 30 mg, ~3 wt% relative to the polymer).

    • Expertise Note: The concentration of the photoinitiator can be tuned. Higher concentrations lead to faster reactions but can also result in side reactions. 1-5 wt% is a typical starting range.

  • Inert Atmosphere: Bubble argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • UV Irradiation: Seal the vessel and place it under a 365 nm UV lamp. Irradiate with stirring for 30 minutes at room temperature.

  • Purification:

    • Precipitate the functionalized polymer by pouring the reaction solution into 200 mL of cold methanol.

    • Trustworthiness Note: This step is critical for removing the excess unreacted thiol and photoinitiator byproducts. The choice of precipitation solvent may need to be optimized depending on the nature of the grafted molecule to ensure the polymer precipitates while impurities remain dissolved.

    • Collect the polymer by filtration and dry under vacuum.

Validation of Functionalization
  • ¹H NMR: The most definitive evidence of successful conjugation is the disappearance of the allyl proton peaks (~5.8, 5.1-5.2 ppm) and the appearance of new peaks corresponding to the grafted moiety (e.g., the methylene protons of thioglycolic acid).

  • FTIR: Look for the appearance of new characteristic bands, such as a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a sharpened C=O stretch (~1720 cm⁻¹).

Application: Formulation of Drug-Loaded Nanoparticles

Polymers functionalized with hydrophilic moieties (like those from thioglycolic acid or PEG-thiol) become amphiphilic. These amphiphilic copolymers can self-assemble in aqueous media to form nanoparticles (NPs), which are excellent vehicles for encapsulating hydrophobic drugs.[7][9]

Protocol: Nanoprecipitation for NP Formulation

Materials:

  • Carboxyl-functionalized PCL (from Section 3)

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone (HPLC grade)

  • Deionized water or PBS buffer

Protocol Steps:

  • Organic Phase: Dissolve the functionalized polymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in 2 mL of acetone.

  • Aqueous Phase: Prepare 10 mL of deionized water in a small beaker with a magnetic stir bar.

  • Nanoprecipitation: Using a syringe pump for a controlled addition rate (e.g., 0.2 mL/min), inject the organic phase into the aqueous phase under moderate stirring.

    • Expertise Note: The rapid change in solvent polarity causes the amphiphilic polymer to self-assemble, entrapping the drug in the hydrophobic core. The addition rate, stirring speed, and polymer concentration are critical parameters that control the final particle size and drug loading.

  • Solvent Evaporation: Stir the resulting colloidal suspension overnight in a fume hood to allow the acetone to evaporate completely.

  • Characterization:

    • Size and Dispersity: Analyze the NP suspension using Dynamic Light Scattering (DLS).

    • Drug Loading: Centrifuge the NPs, lyse them with a suitable solvent (e.g., acetonitrile), and quantify the encapsulated drug using HPLC or UV-Vis spectroscopy.

cluster_assembly Nanoparticle Self-Assembly polymer Amphiphilic Polymer Hydrophilic Shell (e.g., -COOH) Hydrophobic Core (PCL) np Core Shell Drug-loaded Nanoparticle Hydrophobic drug encapsulated in PCL core. Hydrophilic shell provides aqueous stability. polymer:f2->np:core Forms Core polymer:f1->np:shell Forms Shell drug Hydrophobic Drug drug->np:core Encapsulated

Caption: Conceptual model of a drug-loaded nanoparticle from functionalized polyester.

References

  • Rahman, M., Ali, A., Sjöholm, E., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics, 14(4), 798. [Link]

  • ResearchGate. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. [Link]

  • Åbo Akademi University Research Portal. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. [Link]

  • Park, K. (2016). Thiol−ene Click Hydrogels for Therapeutic Delivery. ACS Biomaterials Science & Engineering. [Link]

  • SciSpace. (n.d.). Modification of microbial polymers by thiol-ene click reaction: Nanoparticle formation and drug encapsulation. [Link]

  • PubMed. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers. [Link]

  • ORBi. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. [Link]

  • Royal Society of Chemistry. (n.d.). A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery. Biomaterials Science. [Link]

  • Dove Medical Press. (2015). Synthesis and characterization of multi-allyl-functionalized polylactic acid and polyhydroxybutyrate polyurethane, and their cross-linking by copolymerization with 2-hydroxylethyl methacrylate. [Link]

  • Wissler, M. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. [Link]

  • National Institutes of Health. (n.d.). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate). [Link]

  • CSB and SJU Digital Commons. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. [Link]

  • Åbo Akademi University Research Portal. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link]

  • ResearchGate. (2012). Recent Developments in Ring-Opening Polymerization of Lactones. [Link]

  • Semantic Scholar. (2012). Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. [Link]

  • eScholarship. (n.d.). Molecularly Designed Functional Adhesive Biomaterials for Tissue Interfaces: Versatile Applications in Tissue Engineering, Drug Delivery, and Biosensing. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. [Link]

  • Google Patents. (n.d.). US5659089A - Process for making poly(2-methyl-1,3-propanediol).

Sources

Application Note: Controlled Synthesis of Hyperbranched Poly(ester amide)s from AMPD Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing hyperbranched poly(ester amide)s (HBPEAs) utilizing 2-amino-2-methyl-1,3-propanediol (AMPD) . Unlike linear polymers, HBPEAs exhibit low solution viscosity, high solubility, and a profusion of terminal functional groups, making them ideal candidates for drug delivery vectors and rheology modifiers.

The protocol employs a "One-Pot, Two-Step" pseudo-generation strategy . By reacting AMPD (an


 type monomer equivalent) with a dicarboxylic anhydride (e.g., Succinic Anhydride), researchers can generate an intermediate 

monomer in situ, which subsequently undergoes polycondensation. This method avoids the complex purification steps associated with dendrimer synthesis while maintaining high functional density.

Scientific Background & Mechanism[1][2]

The Monomer Logic ( System)

AMPD contains one primary amine group and two primary hydroxyl groups. In the context of hyperbranched polymer synthesis, direct polycondensation is difficult due to the different reactivities of amines and hydroxyls.

To create a controlled hyperbranched architecture, we utilize the differential reactivity between the amine and the anhydride:

  • Step 1 (Amidation): The amine group of AMPD reacts rapidly with the anhydride ring of Succinic Anhydride (SA) at lower temperatures (

    
    C) to form an intermediate containing one free carboxylic acid and two hydroxyl groups (an 
    
    
    
    monomer).
  • Step 2 (Polyesterification): At elevated temperatures (

    
    C) and under vacuum, the carboxylic acid (
    
    
    
    ) reacts with the hydroxyls (
    
    
    ) of other monomers, driving the growth of the hyperbranched polyester backbone.
Reaction Pathway Diagram

ReactionPathway AMPD AMPD (1 Amine, 2 Hydroxyls) Intermediate AB2 Intermediate (Amido-Acid-Diol) AMPD->Intermediate Step 1: Ring Opening (Amidation) @ 90-110°C SA Succinic Anhydride (Cyclic) SA->Intermediate Polymer Hyperbranched Poly(ester amide) Intermediate->Polymer Step 2: Polycondensation (Esterification) @ 150°C, Vacuum Water H2O (Byproduct) Intermediate->Water Elimination

Figure 1: Reaction pathway converting AMPD and Succinic Anhydride into an AB2 intermediate, followed by polycondensation.[1][2][3]

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
AMPD 2-amino-2-methyl-1,3-propanediol (>98%)Core branching unit (

source)
Succinic Anhydride (SA) >99% PurityLinker (

source)
Catalyst p-Toluenesulfonic acid (p-TSA) or Ti(OBu)4Esterification catalyst (0.5 wt%)
Solvent (Purification) Methanol / Diethyl EtherPrecipitation and washing
Reactor 3-Neck Round Bottom FlaskMain vessel
Atmosphere Dry Nitrogen (

)
Prevent oxidation/moisture
Synthesis Workflow
Phase 1: Formation of

Intermediate
  • Setup: Equip a 250 mL 3-neck round bottom flask with a mechanical stirrer, a nitrogen inlet, and a reflux condenser.

  • Charging: Add AMPD (10.51 g, 0.1 mol) and Succinic Anhydride (10.01 g, 0.1 mol) to the flask. Note: Stoichiometry must be strictly 1:1 to ensure the AB2 structure.

  • Amidation:

    • Purge with

      
       for 15 minutes.
      
    • Heat the mixture to 110°C using an oil bath.

    • Stir at 300 RPM. The solids will melt, forming a clear homogeneous liquid.

    • Hold: Maintain at 110°C for 2 hours .

    • Checkpoint: FTIR analysis should show the disappearance of the anhydride carbonyl peak (1780/1860 cm⁻¹) and appearance of the amide peak (~1650 cm⁻¹).

Phase 2: Melt Polycondensation
  • Catalyst Addition: Add p-TSA (0.5 wt% relative to monomers) to the melt.

  • Temperature Ramp: Increase oil bath temperature to 150°C .

  • Vacuum Application (Critical):

    • Replace the reflux condenser with a distillation bridge/trap.

    • Gradually apply vacuum to prevent bumping. Target pressure: < 5 mbar .

    • Observation: Water evolution will occur. This drives the equilibrium forward (Le Chatelier’s principle).

  • Reaction Time: Continue stirring under vacuum for 4–6 hours .

    • Torque Monitoring: If using an overhead stirrer with torque display, watch for a sudden rise. Stop immediately if torque spikes to prevent gelation (crosslinking).

Phase 3: Purification
  • Cooling: Stop heating and break vacuum with

    
    . Cool to ~60°C.
    
  • Dissolution: Dissolve the viscous crude product in a minimal amount of Methanol (approx. 30-50 mL).

  • Precipitation: Drop the methanol solution slowly into excess cold Diethyl Ether (500 mL) under vigorous stirring.

  • Drying: Collect the precipitate (viscous oil or sticky solid) and dry in a vacuum oven at 40°C for 24 hours.

Process Control Diagram

Workflow Start Start: Weigh AMPD + SA Step1 Step 1: Melt @ 110°C (N2) Amide Formation Start->Step1 Check1 FTIR Check: Anhydride Gone? Step1->Check1 Check1->Step1 No (Extend Time) Step2 Step 2: Add Catalyst Ramp to 150°C Check1->Step2 Yes Vacuum Apply Vacuum (<5 mbar) Remove Water Step2->Vacuum Monitor Monitor Torque/Viscosity Vacuum->Monitor Stop Stop & Dissolve (MeOH) Precipitate (Ether) Monitor->Stop Viscosity Plateau

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To ensure the protocol was successful, the following analytical methods are required.

Nuclear Magnetic Resonance ( H NMR)

Dissolve sample in DMSO-d6. Key signals to verify:

  • Amide Proton: ~7.8–8.0 ppm (confirms Step 1 success).

  • Ester

    
    -CH2:  Distinct shift compared to unreacted alcohol.
    
  • Degree of Branching (DB): Calculated using the Frey equation:

    
    
    Where 
    
    
    
    is the integration of dendritic units (fully reacted AMPD) and
    
    
    is linear units (semi-reacted AMPD).
Gel Permeation Chromatography (GPC)[3]
  • Eluent: DMF (due to polarity of the polymer).

  • Standard: PMMA or PEG.

  • Expected Results:

    
     typically 2,000 – 10,000 Da. Polydispersity Index (PDI) is usually broad (1.5 – 3.0), which is characteristic of hyperbranched polymerization.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Gelation (Insoluble product) Over-polymerization or local overheatingStop reaction earlier; reduce temp to 140°C; ensure efficient stirring.
Low Molecular Weight Inefficient water removalCheck vacuum seal; ensure pressure is <5 mbar.
Dark Coloration OxidationEnsure strict

purge during Step 1; use antioxidant if necessary.

Applications in Drug Delivery[2][6][7]

The synthesized AMPD-based HBPEA features a hydrophobic interior (due to the hydrocarbon backbone) and a hydrophilic exterior (terminal hydroxyls).

  • Encapsulation: Hydrophobic drugs (e.g., Ibuprofen, Doxorubicin) can be physically entrapped within the internal cavities during the precipitation step or by dialysis methods.

  • Conjugation: The abundant terminal -OH groups allow for covalent attachment of targeting ligands (e.g., Folic acid) or PEGylation to improve circulation time.

References

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications.[4][5][6][7][8][9][10][11][12] Progress in Polymer Science. Link

  • Van Benthem, R. A. T. M. (2000). Novel hyperbranched resins for coating applications. Progress in Organic Coatings. (Describes the DSM Hybrane® technology based on anhydride-alkanolamine chemistry). Link

  • Lin, Q., et al. (2012). Synthesis and characterization of hyperbranched poly(ester amide)s from succinic anhydride and diethanolamine. Journal of Applied Polymer Science. Link

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews. Link

Sources

Application Note: Optimized Strategies for the Esterification of 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3]

2-Allyl-2-methyl-1,3-propanediol (AMPD) (CAS: 25462-37-7) is a specialized neopentyl glycol derivative. Unlike standard aliphatic diols, AMPD presents a unique dual-challenge in esterification:

  • The Neopentyl Effect (Steric Hindrance): The quaternary carbon at the 2-position creates significant steric bulk. Kinetic studies on analogous neopentyl glycols indicate that while mono-esterification proceeds at moderate rates, the second esterification step is kinetically retarded (approx. 15–20x slower than n-butanol) due to the "neopentyl effect" [1, 2].

  • Allylic Sensitivity: The pendant allyl group (

    
    ) introduces a risk of thermally induced polymerization or oxidative degradation. Standard high-temperature esterifications (>160°C) used for saturated neopentyl glycols must be modified to prevent cross-linking of the allyl moiety.
    

This guide provides three distinct protocols tailored to these constraints, ranging from industrial azeotropic methods to high-precision laboratory synthesis.

Mechanistic Insight & Strategy

To successfully esterify AMPD, one must drive the reaction equilibrium forward while suppressing side reactions.

  • Catalyst Selection: Strong Brønsted acids (p-TsOH) are effective but require water removal. Nucleophilic catalysts (DMAP) are superior for acylation with anhydrides due to the steric accessibility issues.

  • Inhibition: When targeting unsaturated esters (e.g., AMPD Diacrylate), the allyl group and the acrylate group can copolymerize. Radical inhibitors (MEHQ, BHT) are mandatory.

Visualization: The Steric Challenge & Solution

The following diagram illustrates the kinetic bottleneck at the mono-ester stage and the process flow to overcome it.

AMPD_Esterification_Flow Substrate AMPD Substrate (Sterically Hindered) MonoEster Mono-Ester Intermediate (Fast Formation) Substrate->MonoEster k1 (Fast) DiEster Target Di-Ester (Slow Formation) MonoEster->DiEster k2 (Slow, requires heat/catalyst) SideRxn Side Reaction: Allyl Polymerization MonoEster->SideRxn If T > 140°C No Inhibitor DeanStark Azeotropic Water Removal (Drives Equilibrium) DeanStark->DiEster Shift Equilibrium Inhibitor Radical Inhibitor (MEHQ/BHT) Inhibitor->SideRxn Blocks

Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-ester stage and the critical role of inhibition and water removal.

Experimental Protocols

Protocol A: Azeotropic Esterification (Dean-Stark)

Best for: Large-scale synthesis of saturated esters (e.g., AMPD Dibenzoate) or robust acrylates. Mechanism: Fischer Esterification driven by water removal.[1]

Reagents:

  • Substrate: AMPD (1.0 eq)

  • Carboxylic Acid: 2.2 – 2.5 eq (Excess required to drive di-esterification)

  • Solvent: Toluene (Boiling point 110°C) or Xylene (140°C)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH), 1-2 wt%

  • Inhibitor: 4-Methoxyphenol (MEHQ), 500 ppm (Crucial if acid is unsaturated)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.

  • Charge: Add AMPD, carboxylic acid, solvent (30-40% solids concentration), and inhibitor. Stir until dissolved.

  • Catalyst Addition: Add p-TsOH.

  • Reflux: Heat the mixture to vigorous reflux. Toluene azeotropes with water at ~85°C, but the pot temperature will rise to ~110-115°C.

    • Critical Control Point: Monitor water collection in the trap. The reaction is complete only when water evolution ceases (theoretical yield: 2 moles water per 1 mole AMPD).

  • Time Course: Due to steric hindrance, reaction time is typically 12–18 hours, compared to 4–6 hours for unbranched diols [1].

  • Workup: Cool to room temperature. Wash organic layer with 10% NaHCO₃ (to remove excess acid/catalyst) followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: High-value pharmaceutical intermediates or thermally sensitive conjugated acids. Mechanism: Carbodiimide coupling under mild conditions.

Reagents:

  • Substrate: AMPD (1.0 eq)

  • Carboxylic Acid: 2.2 eq

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC (2.4 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine), 0.1 – 0.2 eq

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry glassware and cool under N₂ atmosphere.

  • Dissolution: Dissolve AMPD, Carboxylic Acid, and DMAP in anhydrous DCM at 0°C (ice bath).

  • Addition: Add DCC (dissolved in minimal DCM) dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C to prevent rearrangement.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU byproduct using a fritted glass funnel.

  • Purification: Wash filtrate with 0.5N HCl (removes DMAP), then NaHCO₃. Flash chromatography is usually required to separate mono-ester from di-ester if conversion is incomplete.

Protocol C: Transesterification (Melt Polymerization)

Best for: Polyester synthesis where AMPD is a co-monomer. Mechanism: Metal-catalyzed exchange at high temperature.

Reagents:

  • Substrate: AMPD

  • Diester Source: Dimethyl Adipate or Dimethyl Terephthalate.

  • Catalyst: Titanium(IV) butoxide (TBT) or Dibutyltin Oxide (DBTO), 300 ppm.

Methodology:

  • Melt: Combine diol and diester in a reactor. Heat to 150°C under N₂ flow.

  • Catalysis: Add TBT. Methanol evolution begins.

  • Ramp: Slowly increase temp to 180°C.

    • Warning: Do not exceed 200°C. Allyl groups may crosslink thermally above this threshold without inhibition.

  • Vacuum: Apply vacuum (<10 mbar) in the final stage to drive the equilibrium by removing trace methanol.

Quantitative Comparison of Methods

FeatureProtocol A (Dean-Stark)Protocol B (Steglich)Protocol C (Transesterification)
Atom Economy High (Water byproduct)Low (DCU waste)High (Methanol byproduct)
Steric Tolerance Moderate (Requires Heat)High (DMAP driven)Moderate
Allyl Stability Good (with Inhibitor)Excellent (Low Temp)Risk (High Temp)
Scalability Excellent (Kg to Ton)Poor (g to Kg)Excellent (Polymer scale)
Typical Yield 85 - 92%90 - 98%>95% (Equilibrium driven)

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate method for your specific application.

Decision_Matrix Start Select Protocol for AMPD Scale What is the Scale? Start->Scale Thermal Is the Acid Thermally Stable? Scale->Thermal > 100g ProtoB Protocol B: Steglich (DCC/DMAP) Scale->ProtoB < 10g (Lab Scale) Polymer Is this for Polymerization? Thermal->Polymer Yes Thermal->ProtoB No (Sensitive Acid) ProtoA Protocol A: Dean-Stark (Toluene/pTsOH) Polymer->ProtoA No (Discrete Molecule) ProtoC Protocol C: Melt Transesterification Polymer->ProtoC Yes (Polyester)

Figure 2: Decision tree for selecting the optimal esterification strategy based on scale and thermal stability.

References

  • Kinetics of Neopentyl Glycol Esterification: Lehtonen, J., Salmi, T., Vuori, A., & Haario, H. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237–6247.[2][3] [Link]

  • Steric Hindrance in Esterification: Newman, M. S. (1950). Steric Effects in Organic Chemistry.[4] Journal of Chemical Education. Note: Foundational text establishing the "Rule of Six" regarding substitution at the beta-position (neopentyl) slowing nucleophilic attack.

  • DMAP Catalysis Mechanism: Sakakura, A., et al. (2007).[5] DMAP-Catalyzed Acylation of Alcohols. Journal of the American Chemical Society, 129(47), 14775-14779. [Link]

Sources

Application Note: Incorporating 2-Allyl-2-methyl-1,3-propanediol (AMPD) into Hydrogel Networks

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic incorporation of 2-Allyl-2-methyl-1,3-propanediol (AMPD) into hydrogel networks.

Executive Summary & Chemical Logic

2-Allyl-2-methyl-1,3-propanediol (AMPD) (CAS: 4337-67-1) is a unique heterofunctional monomer that bridges the gap between step-growth and chain-growth polymerization. Unlike standard glycols used in hydrogel synthesis (e.g., PEG-diol, 1,4-butanediol), AMPD possesses a pendant allyl group orthogonal to its two primary hydroxyl groups .

The Strategic Advantage
  • Backbone Integration (Step-Growth): The primary hydroxyls allow AMPD to act as a chain extender in polyurethane (PU) or polyester synthesis.

  • Pendant Functionalization (Click/Radical): The allyl group remains inert during the hydroxyl reaction, providing a "handle" for subsequent crosslinking via Thiol-Ene photoclick chemistry or radical polymerization.

This dual functionality allows researchers to synthesize linear, water-soluble prepolymers that can be injected and crosslinked in situ, or post-functionalized with bioactive peptides.

Application Note: Allyl-Functionalized Polyurethane (PU) Hydrogels

Best for: Tissue engineering scaffolds requiring high mechanical toughness and tunable degradation.

Mechanism of Action

In this workflow, AMPD is used as a chain extender.[1][2] A diisocyanate reacts with a high-molecular-weight PEG (soft segment) to form a macro-diisocyanate. AMPD is then added to react with the remaining isocyanates. The result is a multiblock copolymer with pendant allyl groups distributed along the hard segments.

Key Design Consideration:

  • Allyl Selectivity: The allyl group does not react with isocyanates (NCO) under standard conditions (temp < 60°C, no radical initiator), ensuring it remains available for the second-stage crosslinking.

DOT Diagram: Synthesis Workflow

AMPD_PU_Synthesis PEG PEG-Diol (Soft Segment) Prepolymer NCO-Terminated Prepolymer PEG->Prepolymer Step 1: NCO Excess (60°C, Sn cat) ISO Diisocyanate (IPDI or HDI) ISO->Prepolymer PU_Allyl Polyurethane w/ Pendant Allyls Prepolymer->PU_Allyl Step 2: Chain Extension (+ AMPD) AMPD AMPD (Chain Extender) AMPD->PU_Allyl Crosslink Thiol-Ene Photocrosslinking PU_Allyl->Crosslink Step 3: + Dithiol + UV Light Hydrogel Final Hydrogel Network Crosslink->Hydrogel

Figure 1: Step-wise synthesis of AMPD-based polyurethane hydrogels, moving from linear prepolymer synthesis to photocrosslinked network.

Detailed Protocol: Synthesis of AMPD-PU Prepolymer

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Polyol: PEG (Mn 2000–4000 g/mol ), dried under vacuum at 100°C for 4h.

  • Isocyanate: Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI).

  • Chain Extender: 2-Allyl-2-methyl-1,3-propanediol (AMPD).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).

  • Solvent: Anhydrous DMF or DMSO (if solution polymerization is required).

Step-by-Step Methodology
Phase 1: Prepolymer Formation
  • Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, mechanical stirrer, and condenser.

  • Reaction: Charge the dried PEG and solvent (if using) into the flask. Heat to 60°C.

  • Activation: Add IPDI dropwise. Maintain a molar ratio of NCO:OH = 2:1 (or slightly higher, e.g., 2.2:1) to ensure NCO termination.

  • Catalysis: Add DBTDL. Stir at 70°C for 3 hours.

    • Validation: Monitor NCO content via FTIR (peak at ~2270 cm⁻¹) or titration (ASTM D2572).

Phase 2: AMPD Chain Extension
  • Stoichiometry: Calculate the required mass of AMPD to react with the remaining NCO groups (aim for 1:1 NCO:OH stoichiometry in this step).

  • Addition: Dissolve AMPD in a minimal amount of solvent and add to the reactor.

  • Completion: Continue stirring at 70°C for 4–6 hours until the NCO peak disappears in FTIR.

  • Purification: Precipitate the polymer into cold diethyl ether. Filter and dry under vacuum at room temperature.

    • Note: Do not heat the dried polymer excessively to avoid thermal crosslinking of allyl groups.

Protocol: Thiol-Ene Photo-Crosslinking

This step transforms the water-soluble AMPD-PU prepolymer into a robust hydrogel.

Materials
  • Prepolymer: AMPD-PU (synthesized above).

  • Crosslinker: PEG-dithiol (Mn 1000) or Dithiothreitol (DTT).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (water-soluble).

  • Light Source: UV (365 nm) or Visible Blue (405 nm).

Workflow
  • Solution Prep: Dissolve AMPD-PU (10–20 wt%) in PBS.

  • Crosslinker Addition: Add thiol crosslinker.

    • Ratio Rule: Calculate the molar ratio of Thiol:Allyl = 1:1 .

    • Expert Insight: Allyl groups are electron-rich but react slower than acrylates. A 1:1 ratio ensures maximum conversion without residual thiols (which can reduce cell viability).

  • Initiation: Add LAP (0.1–0.5 wt%).

  • Curing: Inject solution into a mold. Irradiate (10–20 mW/cm²) for 2–5 minutes.

DOT Diagram: Thiol-Ene Mechanism

Thiol_Ene_Mechanism Initiator Photoinitiator (LAP) Radical Thiyl Radical (S•) Initiator->Radical hv (Light) Allyl Pendant Allyl (on AMPD) Radical->Allyl Attack Intermediate Carbon-Centered Radical Allyl->Intermediate ChainTransfer Chain Transfer to Thiol Intermediate->ChainTransfer + R-SH Product Thioether Linkage (Stable Crosslink) ChainTransfer->Radical Regeneration ChainTransfer->Product

Figure 2: The thiol-ene radical step-growth cycle. Note the regeneration of the thiyl radical, which makes this process resistant to oxygen inhibition.

Characterization & Validation Data

Quantitative Analysis Table
ParameterMethodExpected OutcomeTroubleshooting
Allyl Incorporation ¹H-NMR (DMSO-d6)Peaks at 5.1–5.3 ppm (=CH₂) and 5.7–5.9 ppm (-CH=).If absent, check if AMPD was dry; water consumes NCO.
Gel Fraction Gravimetric> 85% after 24h swelling.Low fraction = insufficient crosslinking (check Thiol:Allyl ratio).
Swelling Ratio Mass (Wet/Dry)500% – 2000% (dependent on PEG MW).High swelling = low crosslink density. Increase AMPD content.
Gelation Time Rheology (G' vs G'')< 60 seconds (at 20 mW/cm²).Slow gelation? Allyl groups react slower than acrylates; increase intensity or time.
NMR Verification Protocol

To verify AMPD incorporation before crosslinking:

  • Dissolve 10 mg of purified AMPD-PU prepolymer in 0.6 mL DMSO-d6.

  • Acquire ¹H-NMR spectrum.

  • Diagnostic Signals:

    • 3.5 ppm: PEG backbone (-CH₂CH₂O-).

    • 5.1 & 5.2 ppm: Allyl terminal protons (=CH₂).

    • 5.8 ppm: Allyl internal proton (-CH=).

  • Calculation: Integrate the allyl peaks relative to the PEG backbone to calculate the Degree of Substitution (DS) .

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[3][4][5][6] Angewandte Chemie International Edition. [Link]

  • Lin, C. C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 2-Allyl-2-methyl-1,3-propanediol (Compound Summary). National Library of Medicine. [Link]

  • Van Hoorick, J., et al. (2019). Cross-linkable Polyurethanes for Biomedical Applications. Biomacromolecules. [Link]

Sources

Catalytic Strategies for the Functionalization of the Allyl Group in Allylmethylphosphonic Acid Diphenyl Ester (AMPD)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyl group is a versatile functional handle in organic synthesis, offering a reactive site for a multitude of chemical transformations. In the context of drug development and materials science, the modification of molecules like Allylmethylphosphonic acid diphenyl ester (AMPD) is of significant interest for creating novel derivatives with tailored properties. This guide provides an in-depth exploration of three powerful catalytic methods for modifying the allyl group of AMPD: Ruthenium-Catalyzed Isomerization, Ruthenium-Catalyzed Olefin Cross-Metathesis, and Palladium-Catalyzed Heck Coupling. Each section details the underlying principles, provides field-proven insights into experimental choices, and presents step-by-step protocols for practical implementation in the laboratory.

Introduction: The Allyl Group as a Synthetic Linchpin

The terminal double bond of the allyl group in AMPD is a gateway for extensive molecular diversification. Its reactivity can be precisely controlled using transition metal catalysts to achieve specific and often complex structural modifications. Catalytic approaches are paramount as they offer high efficiency, selectivity, and atom economy under mild conditions, which are critical requirements in modern synthetic chemistry.

This document outlines protocols for three distinct and complementary transformations:

  • Isomerization: Repositioning the double bond to form a vinylphosphonate, which alters the electronic properties and reactivity of the molecule.

  • Olefin Cross-Metathesis: Building molecular complexity by forming a new carbon-carbon double bond with a partner olefin, effectively elongating or functionalizing the side chain.[1][2][3]

  • Heck Coupling: Creating a carbon-carbon single bond between the allyl group and an aryl or vinyl group, a cornerstone reaction for synthesizing precursors to pharmaceuticals and functional materials.[4][5]

Ruthenium-Catalyzed Isomerization: Shifting the Double Bond

Principle and Rationale

Isomerization of a terminal allyl group to an internal vinyl group is a powerful transformation that can dramatically alter a molecule's synthetic potential. This process is often catalyzed by ruthenium hydride complexes.[6][7][8] The driving force is the formation of a more thermodynamically stable, conjugated system. For AMPD, this converts the allylphosphonate into a vinylphosphonate, a valuable intermediate for subsequent reactions like Michael additions or as a component in Horner-Wadsworth-Emmons reactions. The choice of a ruthenium catalyst, such as [RuClH(CO)(PPh₃)₃], is based on its high efficiency and selectivity for double-bond migration.[6][7]

The mechanism typically involves the formation of a ruthenium hydride species that adds across the double bond and is followed by a β-hydride elimination to release the isomerized product and regenerate the catalyst.[6][9]

Diagram 1: General Workflow for AMPD Modification

AMPD AMPD (Allylmethylphosphonic acid diphenyl ester) Isomerization Isomerization (Ru Catalyst) AMPD->Isomerization Metathesis Cross-Metathesis (Grubbs Catalyst) AMPD->Metathesis Heck Heck Coupling (Pd Catalyst) AMPD->Heck Vinyl_Product Vinylphosphonate Derivative Isomerization->Vinyl_Product Extended_Product Extended Chain Derivative Metathesis->Extended_Product Arylated_Product Arylated/Vinylated Derivative Heck->Arylated_Product

Caption: Overview of catalytic routes for AMPD functionalization.

Protocol 2.1: Ruthenium-Catalyzed Isomerization of AMPD

Materials:

  • Allylmethylphosphonic acid diphenyl ester (AMPD)

  • [RuClH(CO)(PPh₃)₃] (Grubbs' Isomerization Catalyst)

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere: Dry a 50 mL Schlenk flask under vacuum with a heat gun and backfill with an inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add AMPD (1.0 mmol, 1.0 eq) and the ruthenium catalyst [RuClH(CO)(PPh₃)₃] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or ¹H NMR. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure vinylphosphonate product.

Self-Validation:

  • TLC Analysis: The product should have a different Rf value compared to the starting material.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the terminal allyl protons and the appearance of new signals corresponding to the internal vinyl protons will confirm the transformation. The ³¹P NMR spectrum will also show a characteristic shift.

Olefin Cross-Metathesis: Building Molecular Complexity

Principle and Rationale

Olefin cross-metathesis is a powerful reaction that allows for the formation of new C=C bonds by "swapping" the alkylidene fragments of two different olefins.[10][11] This reaction is catalyzed by ruthenium alkylidene complexes, most notably Grubbs' and Hoveyda-Grubbs' catalysts.[10] For AMPD, cross-metathesis with a partner olefin (e.g., styrene, acrylates) enables the introduction of new functional groups or the extension of the carbon chain, providing rapid access to a diverse library of compounds.[1][2][3]

The choice of the second-generation Grubbs' catalyst is strategic; it offers high activity and excellent tolerance to a wide range of functional groups, which is crucial when working with multifunctional molecules like phosphonates.[12][13]

Diagram 2: Catalytic Cycle for Olefin Cross-Metathesis

cluster_0 Catalytic Cycle Catalyst [Ru]=CH2 (Grubbs Catalyst) Metallocyclobutane1 Ruthenacyclobutane I Catalyst->Metallocyclobutane1 + AMPD Intermediate1 [Ru]=CHR' Metallocyclobutane1->Intermediate1 - CH2=CHR' Metallocyclobutane2 Ruthenacyclobutane II Intermediate1->Metallocyclobutane2 + Partner Olefin Metallocyclobutane2->Catalyst - Product

Caption: Simplified Grubbs catalyst cycle for cross-metathesis.

Protocol 3.1: Grubbs II-Catalyzed Cross-Metathesis of AMPD

Materials:

  • Allylmethylphosphonic acid diphenyl ester (AMPD)

  • Partner Olefin (e.g., Styrene, 1.2 eq)

  • Grubbs' Catalyst, 2nd Generation (2-5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Setup: Under an inert atmosphere, add AMPD (1.0 mmol, 1.0 eq) and the partner olefin (1.2 mmol, 1.2 eq) to a Schlenk flask.

  • Solvent: Dissolve the reagents in anhydrous DCM (10 mL).

  • Catalyst Addition: Add the Grubbs' 2nd generation catalyst (0.02-0.05 mmol, 2-5 mol%) to the solution. The solution will typically turn from purple/brown to orange/brown.

  • Reaction: Stir the reaction at room temperature or gentle reflux (40 °C). The reaction progress can be monitored by TLC. Ethene gas is evolved, so ensure adequate venting (e.g., through a bubbler).

  • Quenching: After the reaction is complete (typically 4-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Data Presentation: Substrate Scope
Partner OlefinCatalyst Loading (mol%)Yield (%)Stereoselectivity (E:Z)
Styrene585>95:5
Methyl Acrylate578>95:5
1-Hexene582~85:15
Allyltrimethylsilane575N/A
(Yields are representative and may vary based on specific reaction conditions.)

Palladium-Catalyzed Heck Coupling: Arylation and Vinylation

Principle and Rationale

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[5][14] Applying this to AMPD allows for the direct attachment of aryl or vinyl groups, which is a highly valuable transformation in drug discovery for creating complex scaffolds.[4][15][16]

A typical catalytic system involves a palladium(0) source (often generated in situ from Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., Et₃N or K₂CO₃) to neutralize the HX generated during the reaction. The reaction proceeds through a well-established cycle of oxidative addition, migratory insertion, and β-hydride elimination.[17]

Diagram 3: The Heck Catalytic Cycle

cluster_1 Heck Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Insertion Migratory Insertion Intermediate OxAdd->Insertion + AMPD Elimination β-Hydride Elimination Complex Insertion->Elimination Elimination->Pd0 - Product - HX

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol 4.1: Heck Coupling of AMPD with an Aryl Halide

Materials:

  • Allylmethylphosphonic acid diphenyl ester (AMPD)

  • Aryl Halide (e.g., Iodobenzene, 1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous Acetonitrile or DMF

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under inert gas, stir Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent for 15 minutes.

  • Reagent Addition: To the flask, add AMPD (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), and the base (Et₃N, 2.0 mmol, 2.0 eq).

  • Solvent and Reaction: Add the remaining anhydrous solvent (to make a ~0.1 M solution) and heat the reaction to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The formation of triethylammonium halide salt may be observed as a precipitate.

  • Work-up: Upon completion (typically 6-24 hours), cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the arylated product.

Trustworthiness & Troubleshooting:

  • Base is Crucial: The reaction will not proceed without a base to regenerate the Pd(0) catalyst.

  • Ligand Choice: For less reactive aryl bromides or chlorides, more electron-rich or bulky phosphine ligands may be required.

  • Catalyst Deactivation: If the reaction stalls, the palladium may have precipitated as palladium black. This can sometimes be mitigated by using a phase-transfer catalyst like TBAB for aryl bromides.[18]

Conclusion

The catalytic modification of the allyl group in AMPD provides a robust platform for generating diverse molecular architectures. Ruthenium-catalyzed isomerization offers a route to vinylphosphonates, olefin metathesis allows for significant structural elaboration, and palladium-catalyzed Heck coupling provides a direct path to arylated derivatives. The protocols described herein are designed to be reproducible and serve as a strong foundation for researchers aiming to explore the chemical space around this versatile phosphonate scaffold. Careful attention to inert atmosphere techniques and reagent purity is essential for achieving optimal results.

References

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. (n.d.). PMC. [Link]

  • Palacios, F., et al. (2018). Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. MDPI. [Link]

  • Li, J., et al. (2023). Palladium-Catalyzed Oxidative Heck-Type Reaction of Allylic Acetates with Arylhydrazines as Arylation Reagents via β-OAc Elimination. The Journal of Organic Chemistry. [Link]

  • Sztandera, K., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • Piva, S., et al. (2012). Synthesis of Vinyl and Allylphosphonates by Olefin Cross-Metathesis. ResearchGate. [Link]

  • Method for the rhodium-catalysed hydroformylation of olefins with reduction of rhodium losses. (2009).
  • Dong, K., et al. (2016). Rhodium‐Complex‐Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane. Angewandte Chemie International Edition. [Link]

  • Cacchi, S., et al. (2003). Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. ResearchGate. [Link]

  • Kiddle, J. J., & Babler, J. H. (1994). A facile route to allylic phosphonates via base-catalyzed isomerization of the corresponding vinylphosphonates. The Journal of Organic Chemistry. [Link]

  • Kiddle, J. J., & Babler, J. H. (1994). A facile route to allylic phosphonates via base-catalyzed isomerization of the corresponding vinylphosphonates. ACS Publications. [Link]

  • Peterson, E. A., & Toste, F. D. (2011). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Organic Process Research & Development. [Link]

  • Mao, L.-L., et al. (2017). One-pot synthesis of α-aminophosphonates via a cascade sequence of allylamine isomerization/hydrophosphonylation. Chemical Communications. [Link]

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. (n.d.). RSC Publishing. [Link]

  • Clark, T. P., et al. (2010). Enantioselective hydroformylation of N-vinyl carboxamides, allyl carbamates, and allyl ethers using chiral diazaphospholane ligands. Journal of the American Chemical Society. [Link]

  • Blackwell, H. E., et al. (2001). Synthesis of Vinyl- and Allylphosphonates by Olefin Cross-Metathesis. Organic Letters. [Link]

  • Esfeh, F. K., et al. (2020). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link]

  • Hiyama, T., & Hira, Y. (1993). Highly Selective AIlylation Reactions using AIlylic Phosphat・es. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Subramaniam, B., & Busch, D. H. (Eds.). (2022). A Greener Higher Olefin Hydroformylation Process. In Green Catalysis and Reaction Engineering. Cambridge University Press. [Link]

  • Jia, G., et al. (2012). New Tetraphosphorus Ligands for Highly Linear Selective Hydroformylation of Allyl and Vinyl Derivatives. Organic Letters. [Link]

  • Gancheff, J. S., et al. (2006). Hydroformylation of allyl alcohol with formaldehyde catalyzed by rhodium-phosphine systems. ResearchGate. [Link]

  • Rohde Jr, L. N., et al. (2021). Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]

  • Spilling, C. D., et al. (2014). Relay Cross Metathesis Reactions of Vinylphosphonates. IRL @ UMSL. [Link]

  • Marek, I., et al. (2011). Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization. PMC. [Link]

  • Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. (2014). ResearchGate. [Link]

  • Marciniec, B., et al. (2011). Isomerization of alkyl allyl and allyl silyl ethers catalyzed by ruthenium complexes. ResearchGate. [Link]

  • Cárdenas, J., et al. (2012). The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). Organic Chemistry Portal. [Link]

  • Blackwell, H. E., et al. (2001). Synthesis of Vinyl- and Allylphosphonates by Olefin Cross-Metathesis. Synlett. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Tic, W. J., & Żółtański, A. (2015). Phosphine Ligands for the Hydroformylation of Allyl Alcohol. ResearchGate. [Link]

  • Olefin Metathesis, Grubbs Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]

  • Geier, T., et al. (2006). Hydroformylation of Olefins with Cobalt/Phosphonate- and Cobalt/Sulfonate-Phosphines. OSTI.gov. [Link]

  • Szymańska, A., & Marciniec, B. (2013). Olefins isomerization by hydride-complexes of ruthenium. ResearchGate. [Link]

  • Kim, S. W., et al. (2018). Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation. PMC. [Link]

  • Pouy, M. J., & Leitner, W. (2009). Ruthenium-Catalyzed Isomerization of Terminal Olefins: Applications to Synthesis. ResearchGate. [Link]

  • Grubbs, R. H. (Ed.). (2015). Handbook of Metathesis. Wiley. [Link]

Sources

Troubleshooting & Optimization

purification methods for removing impurities from 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocol & Troubleshooting for 2-Allyl-2-methyl-1,3-propanediol CAS: 41966-18-1 (General reference for 2,2-disubstituted-1,3-propanediols) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Allyl-2-methyl-1,3-propanediol (AMPD) . As researchers, we often treat 1,3-propanediols as robust solvents or stable linkers. However, AMPD presents a unique "stability paradox." While the neopentyl-like backbone (2,2-substitution) provides excellent hydrolytic stability in the final polymer, the allyl functionality introduces a susceptibility to oxidative degradation and radical-induced oligomerization during purification.[1]

This guide moves beyond generic "distill it" advice. We focus on preserving the allyl double bond while removing synthesis byproducts (often formaldehyde derivatives, formate salts, or unreacted malonates) that can poison downstream catalytic cycles (e.g., hydrosilylation or radical polymerization).

Module 1: The Primary Purification Workflow

The following decision matrix outlines the logical flow for purifying crude AMPD based on the nature of your impurities.

AMPD_Purification_Flow Start Crude AMPD Mixture Check_State Physical State Check (Liquid vs. Semi-Solid) Start->Check_State Solvent_Wash Solvent Partitioning (Remove Salts/Water) Check_State->Solvent_Wash Contains Salts/H2O Vac_Dist High-Vacuum Distillation (< 5 mmHg, +Inhibitor) Check_State->Vac_Dist Organic Impurities Only Solvent_Wash->Vac_Dist After Drying Carbon_Treat Adsorption (Activated Carbon) (Color Removal) Vac_Dist->Carbon_Treat If Trace Color Persists Final_Product Pure AMPD (Store under N2, Dark) Vac_Dist->Final_Product Clear Distillate Carbon_Treat->Final_Product

Figure 1: Logical decision tree for selecting the appropriate purification unit operation based on crude material composition.

Module 2: High-Vacuum Distillation (The Critical Step)

Distillation is the most effective method for AMPD, but it is also the highest risk due to the allyl group's thermal sensitivity.

The Protocol

Objective: Separate AMPD from oligomers and high-boiling colored bodies without triggering polymerization.

  • Inhibitor Addition (Crucial): Before heating, add 50–100 ppm of MEHQ (4-Methoxyphenol) or BHT (Butylated hydroxytoluene) to the pot.[1]

    • Why? The allyl group can undergo thermal radical polymerization or "popcorn" polymerization at temperatures >140°C. The inhibitor acts as a radical scavenger.

  • Vacuum Requirements: You must achieve < 5 mmHg (Torr) .

    • Target Boiling Point: At < 5 mmHg, AMPD should distill between 115°C – 130°C (Estimation based on MPD shift).

    • Warning: Do not attempt atmospheric distillation. The pot temperature required (>230°C) will degrade the molecule.

  • Apparatus: Use a Vigreux column (15-20 cm) to prevent entrainment of colored pot residue.[1] Avoid packed columns if the crude is viscous, as holdup time increases thermal stress.

Troubleshooting Distillation Issues
SymptomProbable CauseCorrective Action
Distillate is Yellow Entrainment of pot residue or Oxidation.1.[1] Install a splash guard or longer Vigreux column.2. Ensure the system is leak-free (O2 ingress causes yellowing).[1]
Pot Polymerization Thermal stress or lack of inhibitor.1. Stop immediately. 2. Check vacuum depth. If pressure >10 mmHg, the BP is too high.3. Confirm inhibitor was added.
"Bumping" Water or solvent trapped in crude.Degas the crude at room temperature under vacuum for 30 mins before applying heat.

Module 3: Chemical Treatment & Extraction

If your AMPD was synthesized via a Cannizzaro reaction (using formaldehyde) or malonate reduction, it likely contains salts (formates) or water. Distillation alone will not remove salts effectively; they cause "hot spots" in the flask.

Salt & Water Removal Protocol

Principle: AMPD is a diol and is hydrophilic, but the allyl/methyl groups provide enough lipophilicity to allow extraction into polar organic solvents.

  • Dissolution: Dissolve the crude semi-solid/oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Ratio: 10 mL solvent per 1 g crude).[1]

  • Brine Wash: Wash the organic layer with a small volume of saturated brine.

    • Note: Do not use pure water, as AMPD is water-soluble and yield will plummet.[1] Brine "salts out" the diol into the organic phase.

  • Drying: Dry the organic phase over Magnesium Sulfate (MgSO4) . Avoid Calcium Chloride (CaCl2) as it can form complexes with 1,3-diols.[1]

  • Concentration: Rotary evaporate the solvent to yield a "pre-purified" oil ready for distillation.

Module 4: Adsorption (Color Removal)

If the final product has a faint yellow tint (common in aged allyl compounds due to peroxide formation) but purity is high (>98%), use adsorption rather than re-distillation.

The "Silica Plug" Method
  • Preparation: Create a short pad of Silica Gel 60 (2-3 cm height) in a sintered glass funnel.

  • Elution: Dilute the AMPD 1:1 with EtOAc. Pass it through the silica using weak vacuum.

  • Mechanism: Polar colored impurities (oxidation products) adsorb strongly to the silica hydroxyls, while the less polar AMPD passes through.

  • Finish: Remove solvent via rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: Can I use acidic alumina to remove impurities? A: Avoid acidic media. The allyl group is acid-sensitive (hydration to form a secondary alcohol, or isomerization).[1] Use Neutral Alumina or Silica Gel if adsorption is necessary.

Q2: My GC-MS shows a peak with M+ = 130, but also a large peak at M+ = 112. What is it? A: The M+ 112 peak is likely the cyclic acetal or a dehydration product (loss of water). 1,3-diols cyclize easily with trace aldehydes (impurities) or dehydrate under high thermal stress in the GC injector.[1] Lower your injector temperature to <200°C to confirm if it's an artifact or a real impurity.

Q3: How should I store purified AMPD? A: Store in amber glass under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Allyl compounds form peroxides upon exposure to air and light, which will initiate polymerization over time.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for diol purification techniques and vacuum distillation parameters).

  • Sullivan, C. J. (2018). Propanediols.[2][3][4] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Details on the physical properties and synthesis byproducts of substituted 1,3-propanediols). [1]

  • Wicks, Z. A., Jones, F. N., et al. (2007). Organic Coatings: Science and Technology. Wiley-Interscience.[1] (Discusses the reactivity of allyl-functionalized monomers and the necessity of inhibitors like MEHQ). [1]

  • PubChem Database. (2024). Compound Summary for 2-Methyl-1,3-propanediol (Analogous physicochemical properties). National Center for Biotechnology Information. [1]

Sources

Technical Support Center: Optimizing Yield in AMPD-Based Polycarbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the AMPD-Polycarbonate Synthesis Support Center . It prioritizes high-fidelity chemical logic, troubleshooting autonomy, and actionable protocols for researchers.

Topic: Yield Optimization & Troubleshooting for 2-Amino-2-methyl-1,3-propanediol (AMPD) Derived Polycarbonates Audience: Polymer Chemists, Drug Delivery Researchers Status: Active | Version: 2.4

Executive Summary: The Yield Landscape

Synthesizing polycarbonates from 2-amino-2-methyl-1,3-propanediol (AMPD) presents a unique "double-edged" challenge. Unlike standard trimethylene carbonate (TMC), AMPD contains a pendant amine. This amine must be protected during polymerization to prevent catalyst poisoning and cross-linking, then deprotected to unlock functionality (e.g., cationic charge for gene delivery).

Yield loss occurs at three critical gates:

  • Monomer Cyclization: Incomplete ring closure or oligomerization.

  • ROP Propagation: Impurity-driven termination (water/alcohols).

  • Deprotection/Isolation: Backbone degradation during amine recovery.

This guide provides the protocols to navigate these gates.

Phase I: Monomer Synthesis & Purification

The most common cause of ROP failure is not the catalyst—it is the monomer purity.

Workflow: AMPD Functional Cyclic Carbonate (e.g., MBC)

The standard route involves protecting the amine (e.g., with benzyl chloroformate, Cbz) followed by cyclization of the diol.

Critical Protocol: Cyclization with Ethyl Chloroformate

Goal: Maximize cyclization yield over linear oligomers.

  • Protection: React AMPD with benzyl chloroformate in aqueous NaOH/THF. Yield should be >90%.

  • Cyclization: React N-Cbz-AMPD with ethyl chloroformate (ECF) in THF with triethylamine (TEA).

    • Optimization: Maintain temperature at 0°C during ECF addition. Slow addition (dropwise over 1 hour) prevents local hotspots that favor linear carbonate formation.

  • The "Crash" Purification:

    • Do not rely solely on column chromatography.

    • Mandatory Step: Recrystallize the crude monomer from a Toluene/Ethyl Acetate mix (approx. 4:1).

    • Why? Chromatography removes distinct side products but often leaves trace linear carbamates that act as chain transfer agents. Recrystallization excludes these defects from the crystal lattice.

Troubleshooting Table: Monomer Issues
SymptomProbable CauseCorrective Action
Oily Product Residual linear carbonates or solvent.Recrystallize from cold diethyl ether/THF. If oil persists, seed with a pure crystal.
Yellow Discoloration Oxidation of amine traces.Use fresh TEA; perform reaction under

. Wash organic layer with 1M HCl.
Low ROP Conversion Residual hydroxyls (uncyclized material).Test: Run

H NMR. Look for broad -OH peaks >3.5 ppm. Fix: Recrystallize twice. Dry monomer over

for 24h.

Phase II: Ring-Opening Polymerization (ROP)

Control the kinetics to maximize conversion before termination events occur.

The Organocatalytic Standard (DBU/TU System)

Metal-free ROP is preferred for biomedical applications to avoid toxic residues.

Reagents:

  • Monomer: MBC (Dried).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) + Thiourea cocatalyst (TU ).

  • Initiator: Primary alcohol (e.g., Benzyl alcohol or PEG-OH).

  • Solvent: Dichloromethane (DCM), anhydrous.

Optimization Logic: The [M] vs. [I] Balance

High yield requires high conversion, but high conversion increases viscosity, limiting diffusion.

  • Concentration Rule: Run ROP at 1.0 M to 2.0 M monomer concentration.

    • < 1.0 M: Slow kinetics, higher susceptibility to water impurities.

    • 2.0 M: Viscosity limits stir rate; "hot spots" lead to broad PDI.

  • Water Scavenging: Do not trust "anhydrous" bottles. Store DCM over activated 3Å molecular sieves for 48 hours.

    • Self-Validation: Add a drop of catalyst to the solvent before monomer. If it turns cloudy or precipitates, the solvent is wet.

Visualizing the Pathway

ROP_Optimization Start Purified Monomer (MBC) Drying Azeotropic Drying (Benzene/Toluene) Start->Drying Remove H2O Initiation Add Initiator + TU (Activate Carbonyl) Drying->Initiation In Glovebox/Schlenk Catalysis Add DBU (Activate Alcohol) Initiation->Catalysis Prop Propagation (Chain Growth) Catalysis->Prop Prop->Prop Cyclic Addition Term Quench (Benzoic Acid) Prop->Term Conversion >95% Prop->Term Viscosity Limit

Figure 1: Optimized ROP workflow emphasizing the drying and quenching steps critical for yield preservation.

Phase III: Deprotection & Isolation

The "Hidden" Yield Killer. You polymerized 90%, but you only isolated 40%. Why?

The Challenge: Acidolysis vs. Backbone Stability

Removing the Cbz group typically requires HBr/Acetic Acid or TFA. The carbonate backbone is acid-sensitive and can degrade (hydrolyze) if conditions are too harsh.

Protocol: Controlled HBr Deprotection
  • Dissolution: Dissolve polymer in TFA (keeps polymer soluble).

  • Reagent: Add HBr (33% in Acetic Acid) dropwise.

  • Time/Temp Control: Stir at 20°C (Room Temp). Do NOT heat.

    • Monitor: Check every 2 hours via NMR (disappearance of aromatic peaks at 7.3 ppm).

  • Precipitation (The Yield Step):

    • Do not precipitate directly into water (hydrolysis risk).

    • Method: Precipitate into cold Diethyl Ether .

    • Centrifugation: Centrifuge immediately at 4°C. Decant supernatant.

    • Wash: Wash pellet 3x with fresh ether to remove benzyl bromide byproducts.

FAQ: Why did my polymer degrade?

Q: My Mn dropped from 10k to 3k after deprotection. A: You likely had residual water in the acid or let the reaction run too long. Carbonate linkages hydrolyze in aqueous acid.

  • Fix: Ensure HBr/AcOH is fresh. Stop the reaction immediately upon deprotection completion. Alternatively, use Hydrogenolysis (Pd/C + H2) if the polymer is soluble in MeOH/THF, as this is neutral and preserves the backbone.

References & Grounding

  • Monomer Synthesis & Platform:

    • Sanders, D. P., et al. "2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers."[1][2] Polymer Chemistry, 2012.

  • Organocatalytic ROP Mechanism:

    • Nederberg, F., et al. "Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate." Biomacromolecules, 2007. (Foundational work on DBU/TU systems).

  • Functional Polycarbonates for Drug Delivery:

    • Engler, A. C., et al. "Emerging trends in macromolecular antimicrobials: Polycarbonates." Nano Today, 2012.

  • Deprotection Strategies:

    • Chin, W., et al.[3] "Biodegradable broad-spectrum antimicrobial polycarbonates: Investigating the role of chemical structure on activity and selectivity." Macromolecules, 2013.

Sources

Technical Support Center: Preventing Gelation in 2-Allyl-2-methyl-1,3-propanediol (AMPD) Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Failure

The Core Problem: Researchers utilizing 2-Allyl-2-methyl-1,3-propanediol (AMPD) often encounter unexpected gelation. This molecule is a "dual-function" monomer: it contains two hydroxyl groups (primary diol) intended for step-growth polymerization (e.g., Polyurethanes, Polyesters) and one pendant allyl group intended for post-polymerization modification (e.g., UV curing, Thiol-ene click chemistry).

Gelation occurs when the "dormant" allyl group accidentally activates during the initial polymerization of the diol.

This guide addresses the three primary failure modes leading to gelation:

  • Oxidative Crosslinking: Oxygen attacks the allylic position, forming hydroperoxides that initiate radical crosslinking.

  • Thermal Activation: Excessive heat (>120°C) triggers the allyl groups to polymerize or couple.

  • Functionality Mismatch: Impurities or side reactions increase the average functionality (

    
    ) above 2.0, causing the system to hit the gel point (Carothers Equation).
    

Diagnostic Module: Why Did My Reaction Gel?

Before adjusting your protocol, identify the specific mechanism of failure using this diagnostic table.

SymptomProbable CauseMechanism
Gelation at Low Temp (<60°C) Oxidative Coupling Presence of dissolved oxygen formed polyperoxides, bridging allyl chains.
Gelation at High Temp (>150°C) Thermal Radical Polymerization Thermal energy overcame the activation barrier for allyl radical coupling.
Gelation with Clear Liquid Purity/Functionality Contamination with triols or bis-allyl species increased

.
Viscosity Spikes Suddenly Trommsdorff Effect Auto-acceleration of radical polymerization within the viscous medium.

Critical Protocols for Gelation Prevention

Protocol A: The "Zero-Oxygen" Standard (Mandatory)

Context: Allyl groups are highly susceptible to auto-oxidation. Even trace oxygen can form hydroperoxides (


), which decompose into radicals that crosslink the polymer backbone.

Step-by-Step:

  • Sparging: Do not simply "blanket" the reactor. Sparge the liquid AMPD monomer with high-purity Nitrogen or Argon for 30 minutes per liter of monomer before adding catalysts.

  • Continuous Flow: Maintain a positive pressure of inert gas throughout the entire reaction.

  • Vessel Choice: Avoid polyethylene containers for monomer storage; they are permeable to oxygen. Use glass or stainless steel.

Protocol B: Inhibitor Management System

Context: To ensure the allyl group remains inert while the OH groups react, you must raise the activation energy for radical polymerization.

Recommended Inhibitor Cocktail:

  • Primary: BHT (Butylated Hydroxytoluene) at 200–500 ppm.

    • Note: BHT is a phenolic inhibitor that often requires trace oxygen to function, creating a paradox.

  • Alternative (Strictly Anaerobic): PTZ (Phenothiazine) at 50–100 ppm.

    • Why: PTZ works efficiently in the absence of oxygen, making it superior for strictly inerted PU/Polyester synthesis.

Implementation:

  • Dissolve the inhibitor in the AMPD monomer before heating or adding isocyanates/acids.

  • If using BHT, ensure the inert gas stream contains <5 ppm oxygen (do not use "zero air," use industrial nitrogen).

Protocol C: Temperature & Catalyst Control

Context: In polyurethane synthesis, the exotherm can locally exceed the stability limit of the allyl group.

  • Temperature Ceiling:

    • Polyurethanes: Maintain bulk temperature < 60°C . Use cooling jackets to manage the exotherm upon isocyanate addition.

    • Polyesters: If esterification requires >150°C, use a vacuum to remove water quickly and reduce residence time.

  • Catalyst Selection:

    • Avoid strong Lewis acids that might cationically polymerize the allyl alkene.

    • Use DBTDL (Dibutyltin Dilaurate) or Bismuth Neodecanoate for PU systems, as they are selective for the NCO-OH reaction.

Visualizing the Failure Pathways

The following diagram illustrates the "Safe Path" (Linear Polymerization) versus the "Failure Path" (Gelation).

AMPD_Polymerization cluster_safe Target Pathway (Linear Polymer) cluster_fail Failure Pathway (Gelation) Monomer AMPD Monomer (Diol + Allyl) Mix Reaction Mixture Monomer->Mix Reactants Co-Reactants (Diisocyanate/Diacid) Reactants->Mix Linear Linear Functional Polymer (Allyl Pendants Intact) Mix->Linear Step-Growth Reaction (Temp < 60°C, Inhibitors) Radical Allyl Radical Formation Mix->Radical O2 Exposure OR Temp > 120°C Gel Crosslinked Gel (Irreversible) Radical->Gel Chain Transfer & Crosslinking Inhibitor Inhibitor (PTZ/BHT) Inhibitor->Radical Blocks

Figure 1: Reaction pathways for AMPD. The green path represents the desired step-growth polymerization. The red path indicates the side-reaction of the allyl group leading to gelation, which must be blocked by inhibitors and temperature control.

Frequently Asked Questions (FAQs)

Q1: I am making a polyurethane prepolymer. The mixture gelled overnight at 40°C. Why? A: This is likely oxidative crosslinking . Even at 40°C, if the headspace was not inerted, oxygen can react with the allyl group to form peroxides. These peroxides act as crosslinkers. Fix: Degas your polyol (AMPD) under vacuum for 1 hour at 40°C before mixing, and blanket the final prepolymer with dry Nitrogen.

Q2: Can I use radical initiators (like AIBN) in the same pot to cure the allyl group during the PU formation? A: No. This is a recipe for uncontrolled gelation. The radical polymerization of allyl groups is slow and suffers from degradative chain transfer, but in a viscous PU matrix, it will lead to a "micro-gel" or heterogeneous network. Fix: Perform the PU formation first (Step 1), then add the photo/thermal initiator in a second step for the final cure (Step 2).

Q3: My AMPD has a yellow tint. Is it safe to use? A: A yellow tint often indicates the presence of oxidation products (quinones) or oligomers. This suggests the inhibitor has been consumed or the monomer has oxidized. Fix: Distill the monomer under reduced pressure. If distillation is not possible, pass it through an inhibitor-removal column (alumina) and immediately re-inhibit with fresh BHT/PTZ.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Degradative Chain Transfer in Allyl Monomers). Link

  • Gantrade Corporation. (2018). Polymer Applications of Allyl Alcohol & Derivatives.[1][2][3] (Technical guide on handling allyl-functionalized monomers). Link

  • Kudyshkin, V. O., et al. (2004). Radical Polymerization in the Presence of Chain-Transfer Agents.[4] Chemical Papers, 58(4), 286–291.[4] (Detailed kinetics of allylic chain transfer). Link

  • Vertex AI Search. (2025). Synthesis of allyl end-block functionalized poly(ε-caprolactone). (Demonstrates successful step-growth polymerization with intact allyl groups). Link

Sources

improving thermal stability of 2-Allyl-2-methyl-1,3-propanediol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 2-Allyl-2-methyl-1,3-propanediol (AMPD) Thermal Stability & Synthesis Control Audience: Polymer Chemists, R&D Scientists, Process Engineers

Introduction: The AMPD Thermal Paradox

Welcome to the technical support hub for 2-Allyl-2-methyl-1,3-propanediol (AMPD) .

As a researcher, you likely selected AMPD (CAS: 25462-37-7) to introduce pendant unsaturation into your polyester or polyurethane backbone. This allows for post-polymerization curing (e.g., UV or thermal crosslinking).[1] However, this utility comes with a significant trade-off: Thermal Instability .

The allyl group is thermally sensitive. Standard polyesterification temperatures (180°C–220°C) often trigger premature radical polymerization of the allyl groups, leading to gelation (cross-linking) in the reactor or oxidative degradation (yellowing/chain scission).

This guide provides the protocols to navigate this narrow processing window.

Module 1: Pre-Synthesis & Raw Material Handling

Before synthesis begins, the quality of the monomer dictates the thermal stability of the final product.

The Purity Check

Commercial AMPD may contain trace peroxides or allyl alcohol residues that act as auto-accelerators for degradation.

  • Protocol: If the AMPD has been stored for >6 months or shows any yellowing, perform a Vacuum Distillation .

    • Pressure: < 5 mmHg (Essential to keep boiling point low).

    • Temperature: Keep pot temperature below 130°C.

    • Stabilizer: Add 100 ppm BHT (Butylated Hydroxytoluene) to the collection flask to prevent immediate oxidation.

Storage Stability
  • The Issue: Allyl hydrogens are susceptible to abstraction by atmospheric oxygen, forming hydroperoxides.

  • The Fix: Store AMPD under an inert atmosphere (Argon preferred over Nitrogen due to density), but do not store it completely oxygen-free if it contains quinone-based inhibitors (see Module 2).

Module 2: Synthesis Control (Preventing Gelation)

This is the most critical phase. You must drive the esterification (step-growth) without triggering the allyl polymerization (chain-growth).

Inhibitor Selection Guide

Not all inhibitors work in all environments. Using the wrong one is a common cause of reactor gelation.

InhibitorTypeWorking MechanismBest ForRequirement
Hydroquinone (HQ) QuinoneReacts with peroxy radicalsGeneral PolyesterificationRequires ~2% Oxygen to function. Do not use under strict

.
MEHQ (Mequinol) PhenolicSteric hindrance + radical quenchingLower Temp / StorageRequires Oxygen. Less discoloring than HQ.
4-tert-Butylcatechol (TBC) CatecholPowerful radical scavengerHigh Reactivity SystemsCan cause discoloration (quinones).
BHT Hindered PhenolHydrogen donationStorage / Final ProductFDA regulated applications.
The "Aerated Nitrogen" Protocol

Critical Insight: Many researchers fail because they purge the reactor with 100% Nitrogen while using Hydroquinone. HQ requires oxygen to form the active quinone radical that scavenges the polymer radicals.[2]

Step-by-Step Protocol:

  • Charge: Load AMPD, Diacid (e.g., Adipic, Isophthalic), and Catalyst (e.g., FASCAT 4100).

  • Inhibitor: Add Hydroquinone (150–300 ppm) relative to the total monomer weight.

  • Gas Flow: Do not use pure Nitrogen. Use a gas blend of 98% Nitrogen / 2% Oxygen .

    • Why? The 2%

      
       activates the HQ but is insufficient to cause rapid oxidative degradation.
      
  • Temperature Ramp:

    • Stage 1: 140°C (1 hour) – Melt and initial oligomerization.

    • Stage 2: 160°C (2 hours) – Water removal.

    • Critical Limit: Do not exceed 175°C . Above this, the rate of thermal allyl polymerization outpaces the inhibitor's ability to quench it.

Visualizing the Reaction Pathway

AMPD_Reaction_Control Start AMPD + Diacid Condensation Esterification (Step-Growth) Start->Condensation Catalyst, Heat Radical Allyl Radical Formation Start->Radical Temp > 180°C OR No Inhibitor Product Linear Functional Polyester Condensation->Product Temp < 175°C + Inhibitor Gel Crosslinked Gel (FAILURE) Radical->Gel Chain-Growth Polymerization Inhibitor Inhibitor (HQ/MEHQ) + Trace O2 Radical->Inhibitor Quenching Inhibitor->Product Prevents Gelation

Figure 1: The competition between desired esterification and undesired crosslinking. Success depends on suppressing the "Radical" pathway using temperature control and inhibitors.

Module 3: Post-Synthesis & Structural Stability

Once the polymer is made, how do you ensure it survives thermal processing (extrusion, curing)?

Structural Modification (Copolymerization)

If the thermal decomposition temperature (


) of your AMPD homopolymer is too low, copolymerize with rigid monomers to raise the Glass Transition Temperature (

). A higher

often correlates with improved thermal stability by reducing chain mobility.
  • Recommended Comonomers:

    • Isosorbide: Rigid, bio-based bicyclic structure. Significantly raises

      
      .
      
    • Terephthalic Acid: Aromatic stability (vs. aliphatic Adipic acid).

    • CHDM (Cyclohexanedimethanol): Improves thermal resistance without sacrificing clarity.

Antioxidant Packages

For the final resin, add a secondary antioxidant to prevent long-term degradation.

  • Primary: Irganox 1010 (Hindered Phenol) - 0.5 wt%.

  • Secondary: Irgafos 168 (Phosphite) - 0.5 wt%.

    • Mechanism:[2][3][4] The phosphite decomposes hydroperoxides formed at the allyl site, while the phenol scavenges free radicals.

Troubleshooting & FAQ

Q1: My resin turned into a solid gel inside the reactor at 190°C. What happened?

Diagnosis: You exceeded the "Ceiling Temperature" for the allyl group without sufficient inhibition. Solution:

  • Lower reaction temperature to 170°C maximum .

  • Switch from pure Nitrogen purge to Nitrogen with trace air (if using Quinone inhibitors).

  • Increase inhibitor loading to 500 ppm .

Q2: The final product is liquid but has a dark yellow/brown color.

Diagnosis: This is likely Quinone Discoloration or Oxidative Degradation . Solution:

  • If using Hydroquinone, switch to MEHQ (Mequinol) or BHT , which are less prone to color formation.

  • Ensure your reaction temperature didn't spike.

  • Check your raw material: Did the AMPD start yellow? (See Module 1).

Q3: Can I use standard Titanium catalysts (TBT) with AMPD?

Answer: Yes, but be careful. Titanium catalysts are highly active and can promote side reactions at high temperatures. Recommendation: Consider Tin catalysts (FASCAT 4100) or Enzymatic catalysis (Lipase B) if you need to run at very low temperatures (<100°C) to preserve extreme allyl functionality, though reaction times will be much longer.

Troubleshooting Logic Flow

Troubleshooting_Guide Problem Identify Issue Gelation Reactor Gelation (Solidification) Problem->Gelation Color Discoloration (Yellowing) Problem->Color LowMw Low Molecular Weight Problem->LowMw CheckTemp Is Temp > 175°C? Gelation->CheckTemp CheckOx Inert Gas Leak? Color->CheckOx CatSelect Action: Check Catalyst Activity LowMw->CatSelect ReduceTemp Action: Reduce Temp to < 170°C CheckTemp->ReduceTemp Yes CheckInhib Action: Check Inhibitor (Need O2?) CheckTemp->CheckInhib No PurgeFix Action: Improve N2/Ar Blanket CheckOx->PurgeFix Yes SwitchInhib Action: Switch HQ to MEHQ/BHT CheckOx->SwitchInhib No

Figure 2: Rapid diagnostic flowchart for common AMPD synthesis failures.

References

  • Turkchem. (2026). Inhibitors for Unsaturated Polyester Resins. Retrieved from [Link]

  • Chanda, S., & Ramakrishnan, S. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. MDPI. Retrieved from [Link]

  • Papageorgiou, G. Z., et al. (2019).[5] Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Le Devedec, F., et al. (2018). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Issues of AMPD in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-methyl-1,3-propanediol (AMPD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered when working with AMPD in aqueous solutions. Here, we will explore the underlying chemical principles governing AMPD solubility and provide practical, step-by-step guidance to ensure successful preparation of your solutions.

Introduction to AMPD

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile organic compound widely used as a biological buffer and a neutralizing agent in various applications, including pharmaceutical formulations and cosmetics.[1][2] Its effectiveness as a buffer is attributed to its pKa of approximately 8.8, making it suitable for maintaining pH in the range of 7.8 to 9.7.[3][4] While generally described as soluble in water, achieving high concentrations or maintaining stability in complex formulations can be challenging.[5] This guide will address these challenges in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Basic Solubility and Preparation

Q1: I'm having trouble dissolving AMPD in water. What is the best general procedure?

A1: AMPD is a crystalline solid that is soluble in water.[5] For straightforward preparation of an aqueous AMPD solution, follow this standard protocol:

Protocol 1: Basic Dissolution of AMPD in Water

  • Weighing: Accurately weigh the desired amount of AMPD powder.

  • Solvent Addition: Add a portion (e.g., 70-80%) of the final required volume of high-purity water (e.g., deionized or distilled) to a clean beaker or flask.

  • Mixing: While stirring the water with a magnetic stirrer, slowly add the AMPD powder. Continuous agitation is key to preventing clumping and promoting dissolution.

  • Heating (Optional): If dissolution is slow, gentle warming of the solution (e.g., to 30-40°C) can increase the rate of dissolution.[6] Avoid excessive heat, which could potentially degrade the compound or other components in your final mixture.

  • Volume Adjustment: Once the AMPD is fully dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume.

  • Final Mixing: Invert the flask several times to ensure a homogenous solution.

pH-Related Solubility Issues

Q2: My AMPD solution is cloudy, or a precipitate has formed. Could pH be the cause?

A2: Yes, pH is a critical factor influencing the solubility of AMPD. As an amino alcohol, AMPD is a weak base with a pKa of approximately 8.8.[3][4] Its solubility in water is significantly influenced by the degree of its ionization.

  • At pH values below its pKa , AMPD exists predominantly in its protonated (conjugate acid) form, which is more soluble in water.

  • As the pH approaches and surpasses the pKa , the proportion of the uncharged, free base form increases. This form is generally less soluble in aqueous solutions, and at high concentrations, it may precipitate.

The following diagram illustrates the relationship between pH and the ionization state of AMPD.

AMPD_pH_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Alkaline) Low_pH_Form Protonated AMPD (High Solubility) Equilibrium pKa ≈ 8.8 Low_pH_Form->Equilibrium Increase pH High_pH_Form Free Base AMPD (Lower Solubility) Equilibrium->High_pH_Form Increase pH

Caption: pH-dependent equilibrium of AMPD and its impact on solubility.

Troubleshooting Steps for pH-Related Precipitation:

  • Measure the pH: Use a calibrated pH meter to determine the pH of your solution.

  • Adjust the pH: If the pH is high (above 9), slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. As the pH decreases, the precipitate should redissolve. Be cautious not to overshoot the desired pH, as this can alter the ionic strength and buffering capacity of your final solution.[7]

Q3: I need to prepare an AMPD buffer at a specific pH. What is the best practice?

A3: Preparing a buffer requires careful pH adjustment. The effective buffering range for AMPD is between pH 7.8 and 9.7.[3][4]

Protocol 2: Preparation of an AMPD Buffer

  • Dissolve AMPD: Prepare a concentrated stock solution of AMPD in water (e.g., 1 M) by following Protocol 1.

  • Initial pH Adjustment: In a separate beaker, add the required volume of the AMPD stock solution and dilute with water to near the final volume.

  • Titration: While monitoring with a calibrated pH meter, slowly add a strong acid (e.g., HCl) of a known concentration to titrate the solution down to the desired pH.

  • Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and bring it to the final volume with water.

  • Verification: Re-check the pH after reaching the final volume.

Causality Behind this Protocol: By starting with the basic AMPD solution and titrating with an acid, you are converting a portion of the free base into its more soluble conjugate acid, thereby creating the buffer system. It is generally recommended to adjust the pH downwards from the alkaline state of dissolved AMPD.[7]

Temperature Effects on Solubility

Q4: Does temperature affect the solubility of AMPD?

A4: Yes, temperature can influence the solubility of AMPD, although for many substances, the effect is less pronounced than that of pH.[8] The dissolution of a solid in a liquid involves breaking the crystal lattice structure and solvating the molecules, processes that can either release (exothermic) or absorb (endothermic) heat.[9][10]

Troubleshooting Steps for Temperature-Related Issues:

  • Problem: Slow Dissolution.

    • Solution: Gently warm the solution to 30-40°C with constant stirring. The increased kinetic energy will help break down the crystal lattice more effectively.[6]

  • Problem: Precipitation upon Cooling.

    • Solution: This indicates that you may have created a supersaturated solution at a higher temperature. If the final application is at a lower temperature, prepare the solution at that temperature or ensure the final concentration is below the solubility limit at the storage temperature.

Co-solvents and Complex Formulations

Q5: Can I use a co-solvent to improve the solubility of AMPD?

A5: Yes, co-solvents can be an effective strategy to enhance the solubility of compounds that have limited aqueous solubility.[12] Co-solvents work by reducing the overall polarity of the solvent system. For AMPD, which has both polar hydroxyl groups and a less polar hydrocarbon backbone, a co-solvent can help to better solvate the molecule.

Commonly used co-solvents in pharmaceutical and research settings include:

  • Ethanol

  • Propylene glycol

  • Glycerol

Protocol 3: Using a Co-solvent to Dissolve AMPD

  • Select a Co-solvent: Choose a water-miscible co-solvent that is compatible with your experimental system. Ethanol and propylene glycol are common choices.[13][14]

  • Prepare a Co-solvent/Water Mixture: Prepare the final solvent system by mixing the co-solvent and water at the desired ratio (e.g., 20% ethanol in water).

  • Dissolve AMPD: Slowly add the AMPD powder to the co-solvent/water mixture while stirring.

Important Considerations:

  • The introduction of a co-solvent will alter the properties of your solution, including its polarity, viscosity, and potentially the pKa of AMPD.

  • Always verify the compatibility of the chosen co-solvent with all other components in your formulation and its suitability for your specific application.

Incompatibilities and Solution Stability

Q6: Are there any known chemical incompatibilities with AMPD that could cause precipitation?

A6: While AMPD is broadly compatible with many personal care ingredients, potential incompatibilities can arise in complex mixtures, particularly with certain salts.[5]

  • Phosphate Buffers: While not definitively documented for AMPD, it is a known issue that mixing some buffers can lead to precipitation. For instance, phosphate salts can precipitate in the presence of divalent cations like Ca²⁺ or Mg²⁺.[3] When formulating complex buffer systems, it is advisable to check for potential salt precipitation.

  • Highly Acidic or Basic Conditions: Extreme pH values can lead to the degradation of AMPD or other components in the solution.

Troubleshooting Workflow for Unexpected Precipitation:

The following diagram outlines a systematic approach to troubleshooting precipitation issues with AMPD solutions.

Troubleshooting_Workflow Start Precipitate Observed in AMPD Solution Check_pH Measure pH of the Solution Start->Check_pH pH_High Is pH > 9.5? Check_pH->pH_High Adjust_pH Adjust pH Downwards with Dilute Acid pH_High->Adjust_pH Yes Consider_Concentration Review Concentration and Temperature pH_High->Consider_Concentration No Recheck_Solubility Does Precipitate Dissolve? Adjust_pH->Recheck_Solubility Check_Incompatibilities Investigate Potential Incompatibilities Recheck_Solubility->Check_Incompatibilities No Resolved Issue Resolved Recheck_Solubility->Resolved Yes Consider_Concentration->Check_Incompatibilities Contact_Support Contact Technical Support Check_Incompatibilities->Contact_Support

Caption: A workflow for troubleshooting AMPD precipitation.

Q7: How should I store my AMPD solutions, and for how long are they stable?

A7: The stability of your AMPD solution depends on its composition and storage conditions.

  • Stock Solutions: Pure AMPD solutions in water are relatively stable. For long-term storage, it is recommended to store them in a tightly sealed container at 2-8°C to prevent microbial growth.[15] Some sources suggest that non-protein-containing buffers can be stored at room temperature for extended periods if kept sterile.[15]

  • Working Buffers: The stability of working buffers, especially those containing other biological components, may be more limited. It is generally best practice to prepare these fresh.[16] If storage is necessary, refrigeration is recommended, and the solution should be visually inspected for any signs of precipitation or microbial growth before use.[16]

  • Expiration: For routine laboratory use, it is a good practice to set an expiration date of one to two weeks for dilute buffers stored at room temperature.[17]

Quantitative Data Summary

PropertyValueSource(s)
Chemical Name 2-Amino-2-methyl-1,3-propanediol[5]
CAS Number 115-69-5[3]
Molecular Weight 105.14 g/mol [3][5]
pKa (at 25°C) ~8.8[3][4]
Useful pH Range 7.8 - 9.7[3][4]
Solubility in Water ≥ 100 mg/mL[3]

References

  • Yin, C., et al. (2007). Physical and Thermodynamic Properties of Aqueous 2-Amino-2-Methyl-1,3-Propanediol Solutions. Journal of Chemical & Engineering Data, 52(4), 1332-1335. [Link]

  • Llorens, J., et al. (1996). Degradation pathways of ampicillin in alkaline solutions. Journal of Pharmaceutical Sciences, 85(5), 523-529. [Link]

  • Henni, A., et al. (2007). Thermophysical Analysis of Aqueous Solutions of 2-Amino-2-hydroxymethyl-1, 3-propanediol (Potential CO2 Removal Solvent from Gaseous Streams). Journal of Chemical & Engineering Data, 52(6), 2427-2432. [Link]

  • Zhang, Y., et al. (2023). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Molecules, 28(10), 4193. [Link]

  • Hook, R. J. (1997). An Investigation of Some Sterically Hindered Amines as Potential Carbon Dioxide Scrubbing Compounds. Industrial & Engineering Chemistry Research, 36(5), 1779-1790. [Link]

  • ResearchGate. (2025). How can I prepare 1M AMPD-TRIS buffer; pH 9.0? [Link]

  • Advancion. (n.d.). AMPD ULTRA PC™ Multifunctional Amino Alcohol. [Link]

  • Kamgo. (2025). The Science Behind Buffers: Why Stability Is Key in Experiments. [Link]

  • Creative Biostructure. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. [Link]

  • Biocompare. (2016). Tips for Preparing and Using Buffers with Your Chromatography System. [Link]

  • Association for Molecular Pathology. (2017). Molecular Diagnostic Assay Validation Update to the 2009 AMP Molecular Diagnostic Assay Validation White Paper. [Link]

  • Chemistry LibreTexts. (2025). 17.13: Heat of Solution. [Link]

  • Environmental Protection Agency. (1970). Kinetics and Mechanism of Precipitation and Nature of the Precipitate Obtained in Phosphate Removal from Wastewater Using Aluminum (III) and Iron (III) Salts. [Link]

  • ResearchGate. (n.d.). Heat of dissolution of solids in water and in AMP/KSAR solution measured in this work at 40 o C. [Link]

  • PubMed. (2022). Effect of a monovalent salt on the energetics of an antimicrobial-peptide: micelle dissociation. [Link]

  • Advancion. (n.d.). AMPD ULTRA PC™ Multifunctional Amino Alcohol. [Link]

  • Hamilton Company. (n.d.). Stability and Accuracy of DuraCal pH Buffers. [Link]

  • bioWORLD. (n.d.). AMPD Buffer 0.2M pH 7.5. [Link]

  • ETL Verfahrenstechnik GmbH. (n.d.). Phosphate precipitation. [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • PubMed. (2024). Long term investigation of formulation buffers to mitigate stability issues of conjugated critical reagents. [Link]

  • Separation Science. (2023). Buffer Lifetime. [Link]

  • ResearchGate. (2012). How can I prepare a buffer for long term use? [Link]

  • PubMed. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • Budapest University of Technology and Economics. (n.d.). Determining enthalpy of dissolution. [Link]

  • Scribd. (n.d.). Trouble Shooting Guide Amp Research Power Step Table. [Link]

  • PubMed. (1995). AmpD, essential for both beta-lactamase regulation and cell wall recycling, is a novel cytosolic N-acetylmuramyl-L-alanine amidase. [Link]

  • AMP'd Home Solutions. (n.d.). Home Generator Maintenance. [Link]

  • International Society for Soil Mechanics and Geotechnical Engineering. (n.d.). Enzymatically mediated precipitation of calcium phosphate compounds: a promising approach for sustainable soil enhancement. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2021). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. [Link]

  • YouTube. (2022). Enthalpies of solution and hydration (A-Level Chemistry). [Link]

  • YouTube. (2020). Enthalpy of Solution. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

  • ResearchGate. (n.d.). Dissolution of surfactants in supercritical CO2 with co-solvents. [Link]

  • mydeposits. (n.d.). Deposit protection scheme. [Link]

  • ASUS. (n.d.). Gaming Motherboards|ROG - Republic of Gamers|Global. [Link]

  • Saddleback College. (n.d.). Home. [Link]

  • MDPI. (2023). Microwave-Assisted Solid–Liquid Extraction Using Propylene Glycol as a Solvent in the Recovery of Bioactive Compounds from Umbu Seeds. [Link]

  • ResearchGate. (n.d.). Precipitation as the phenomenon responsible for the electrically inactive phosphorus in silicon. [Link]

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Technical Support Center: Optimizing Crosslinking in AMPS Copolymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Controlling Crosslinking Density with AMPD/AMPS as a Comonomer Audience: Polymer Chemists, Drug Delivery Researchers, Formulation Scientists

⚠️ Disambiguation: Chemical Identity Check

Before proceeding, please verify your monomer identity. In polymer literature, "AMPD" is frequently encountered in two distinct contexts. This guide primarily addresses Scenario A , which is the most common source of crosslinking density inquiries in drug delivery and hydrogel research.

  • Scenario A (Most Likely): You are using AMPS (2-Acrylamido-2-methylpropane sulfonic acid), often abbreviated as ATBS. It is a high-charge density anionic monomer used in hydrogels and rheology modifiers.[1] The "D" is often a typo for "S" or refers to a specific salt form.

  • Scenario B: You are using AMPD (2-Amino-2-methyl-1,3-propanediol).[2][3] This is a diol/amine used as a chain extender or crosslinker in polyurethanes and polyesters.

    • If you are working with Scenario B (Polyurethanes), please refer to the "Step-Growth" note in the Appendix.

Executive Summary: The Crosslinking Paradox

When using AMPS as a comonomer (e.g., with Acrylamide, Acrylic Acid, or NVP), researchers often encounter a non-linear relationship between crosslinker concentration and actual network density.

The Core Mechanism: AMPS introduces massive anionic repulsion (sulfonate groups) and steric bulk (geminal dimethyl group).

  • Steric Hindrance: The bulky side group protects the amide bond from hydrolysis but also hinders the approach of short crosslinkers (like MBA).

  • Electrostatic Expansion: The fixed negative charges repel each other, stretching the polymer chains. This "pre-stretches" the network, making it appear less crosslinked (softer) than it actually is, or causing "ballooning" fractures during swelling.

Part 1: Troubleshooting Guide (Q&A)
Q1: I increased my crosslinker (MBA) by 50%, but my gel modulus (

) barely increased. Why?

Diagnosis: Low Crosslinking Efficiency due to Reactivity Mismatch or Steric Exclusion. The Science: Methylenebisacrylamide (MBA) reacts faster than AMPS. In high-AMPS formulations, MBA is consumed early (forming tight knots), leaving long, loose AMPS-rich loops later in the polymerization. This creates a heterogeneous network. Solution:

  • Switch Crosslinkers: Move to a crosslinker with a reactivity ratio closer to AMPS, or a longer spacer arm to overcome steric hindrance.

    • Recommendation:PEG-DA (Polyethylene Glycol Diacrylate, Mn~575) . The acrylate headgroup reacts well with AMPS, and the flexible PEG chain accommodates the bulky AMPS groups.

  • Step-Addition: Do not add all crosslinker upfront. Feed the crosslinker continuously to ensure uniform distribution.

Q2: My hydrogel is opaque/white instead of transparent. Is this a crosslinking issue?

Diagnosis: Macrophase Separation (Syneresis). The Science: If the crosslinking density is too high locally (due to the "knot" effect mentioned above), the polymer chains contract and expel water, creating dense hydrophobic clusters that scatter light. Solution:

  • Reduce Crosslinker: Paradoxically, lowering the crosslinker concentration might improve homogeneity.

  • Solvent Tuning: Add a small amount of surfactant or increase the neutralization degree of AMPS (use Na-AMPS instead of H-AMPS) to improve solubility during polymerization.

Q3: The hydrogel swells excessively ("balloons") and breaks, even at high crosslinker loads.

Diagnosis: Charge-Driven Chain Tension. The Science: The osmotic pressure from the sulfonate groups (


) is stronger than the covalent restoring force of the crosslinks. The network literally tears itself apart upon swelling.
Solution: 
  • Increase Ionic Strength: Polymerize in saline (0.1M NaCl) rather than pure water. This shields the charges during formation, allowing a tighter network to form without electrostatic interference.

  • Comonomer Balance: Copolymerize with a neutral, hydrophilic monomer (e.g., Acrylamide or HEA) to space out the charges.

Part 2: Experimental Protocol

Workflow: Synthesis of Homogeneous AMPS-co-Acrylamide Hydrogels with Tunable Density.

Materials
  • Monomer A: Na-AMPS (50 wt% solution, neutralized).

  • Monomer B: Acrylamide (AAm).

  • Crosslinker: PEG-DA-575 (Long-chain) OR MBA (Short-chain).

  • Initiator: APS (Ammonium Persulfate) + TEMED.

Step-by-Step Methodology
  • Monomer Preparation (The "Feed"):

    • Calculate total monomer concentration (

      
      ). Keep 
      
      
      
      between 10-20 wt%.
    • Critical Step: If using MBA, dissolve it in the AAm solution first. MBA has poor solubility in high-ionic strength AMPS solutions.

    • Target Ratio: 80:20 (AAm:AMPS) for tough gels; 20:80 for superabsorbents.

  • Crosslinker Titration:

    • Prepare a 1 wt% stock solution of crosslinker.

    • Standard Loading: 0.1 mol% to 1.0 mol% relative to total monomer.

    • Calculation:

      
      
      
  • Degassing (Oxygen Removal):

    • Bubbling nitrogen for 15 minutes is mandatory. Oxygen terminates AMPS radicals aggressively.

  • Polymerization:

    • Add APS (0.5 mol%) and TEMED (0.1 mol%).

    • Temperature Control: Perform at 25°C or lower. High heat accelerates the reactivity difference between AMPS and Crosslinker, worsening heterogeneity.

  • Post-Cure Treatment:

    • Immerse gel in DI water for 48 hours to remove sol fraction (unreacted monomers).

    • Validation: Dry the gel and weigh it.

      
      
      
    • If Gel Fraction < 85%, your crosslinking density is uncontrolled (too low).

Part 3: Visualization of Network Topology

The following diagram illustrates the difference between a Heterogeneous (Defective) network often seen with AMPS/MBA and a Homogeneous (Ideal) network using optimized protocols.

NetworkTopology cluster_0 Scenario A: Standard MBA Crosslinking (High Heterogeneity) cluster_1 Scenario B: Optimized PEG-DA/Feed (Controlled Density) A1 Fast Reaction (MBA consumed early) A2 Dense 'Knots' (Brittle points) A1->A2 Early Stage A3 Loose Loops (AMPS-rich regions) A2->A3 Late Stage (Crosslinker Depleted) B3 High Toughness & Clarity B1 Matched Reactivity (PEG-DA + AMPS) B2 Uniform Spacing B1->B2 Steady Growth B2->B3 Consistent Network

Caption: Comparison of network defects caused by reactivity mismatch (Red) vs. optimized homogeneous networks (Green).

Part 4: Data Reference & Reactivity Ratios

When designing your feed, consider the Reactivity Ratios (


). Ideally, 

for random copolymers.
Monomer 1 (M1)Monomer 2 (M2)

(M1)

(M2)
Implication for Crosslinking
AMPS Acrylamide 0.501.10Acrylamide reacts faster. Crosslinker must be paired carefully.
AMPS Acrylic Acid 0.120.60Alternating tendency. Good for uniform charge distribution.
AMPS NVP 0.050.10Highly alternating. Difficult to crosslink densely without phase separation.

Note: Values are approximate and depend on pH and ionic strength.

References
  • Durmaz, S. & Okay, O. (2000). Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: Synthesis and characterization. Polymer.[1][4][5][6][7][8][9][10][11] Link

  • Kabiri, K. et al. (2011). Superabsorbent hydrogel composites and nanocomposites: A review. Polymer Composites.[6] Link

  • Travas-Sejdic, J. et al. (2000). Study of free radical polymerization of acrylamide and 2-acrylamido-2-methyl-1-propanesulphonic acid. Journal of Applied Polymer Science. Link

  • Lubrizol Corporation. AMPS® Monomer: Technical Data Sheet & Applications.Link

Appendix: The "AMPD" Diol Case (Polyurethanes)

If you confirmed you are using 2-Amino-2-methyl-1,3-propanediol : To control crosslinking density in PUs using AMPD:

  • Functionality: AMPD has 2 Hydroxyls + 1 Amine. The amine reacts much faster with Isocyanates.

  • Control: To reduce crosslinking, block the amine or use a prepolymer method where the amine is reacted last.

  • Calculation: Crosslinking density is strictly defined by the

    
     ratio. Keep this index between 1.05 and 1.10 for optimal density.
    

Sources

minimizing side reactions of the allyl group in AMPD synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Allyl Group Side Reactions

Welcome to the technical support center for AMPD (N-Allyl-N'-(2-methyl-4-aminophenyl)piperazine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis, with a specific focus on mitigating common side reactions associated with the reactive allyl group.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the behavior of the allyl group during the N-allylation step of AMPD synthesis.

Q1: What is the primary role of the allyl group in AMPD, and what makes it susceptible to side reactions?

The allyl group (–CH₂–CH=CH₂) in AMPD is a critical structural motif, often introduced to modulate the pharmacological properties of the final molecule. However, its reactivity stems from two key features:

  • The π-Bond: The carbon-carbon double bond is an electron-rich region, making it susceptible to electrophilic addition and oxidation.[1]

  • The Allylic Position: The C-H bonds on the carbon adjacent to the double bond (the allylic position) are about 15% weaker than typical sp³ C-H bonds.[2] This makes them prone to radical reactions and facilitates the formation of stabilized allylic intermediates (cations, anions, or radicals) through resonance.[1][2]

This inherent reactivity can lead to undesired byproducts, reducing the yield and purity of the target AMPD.

Q2: What are the most common side reactions involving the allyl group during the N-allylation of the piperazine core?

During the synthesis of AMPD, which typically involves the reaction of an N-arylpiperazine with an allyl halide (like allyl bromide) in the presence of a base, two principal side reactions are of major concern:

  • Isomerization: The terminal allyl group (prop-2-enyl) can rearrange to the thermodynamically more stable internal propenyl group (prop-1-enyl). This isomerization is often catalyzed by transition metals or strong bases.[3][4][5][6]

  • Over-allylation: Since the product of the initial N-allylation is still a nucleophilic amine, it can react with another molecule of the allyl halide, leading to the formation of a quaternary ammonium salt. This is a common issue in the alkylation of amines.

Other potential, though often less prevalent, side reactions include oxidation of the double bond or polymerization, depending on the specific reaction conditions and contaminants.[1]

Part 2: Troubleshooting Guide for AMPD Synthesis

This section provides in-depth, practical solutions to specific experimental issues you may encounter.

Problem 1: Low yield of AMPD with a major byproduct identified as the prop-1-enyl isomer.

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak with the same mass as your product but a different retention time.

  • ¹H NMR of the crude product shows signals in the δ 5.5-6.5 ppm region characteristic of internal vinyl protons, instead of the terminal vinyl protons of the allyl group.

Root Cause Analysis:

Allyl group isomerization is the most likely cause. This reaction involves the migration of the double bond from the terminal position to an internal one. This process is often catalyzed by traces of transition metals (e.g., from previous steps or catalyst carryover) or facilitated by the reaction conditions, particularly the choice of base and solvent.[3][5][7] For instance, strong bases like potassium t-butoxide in a polar aprotic solvent like DMSO are known to dramatically accelerate this isomerization.[4][8]

Workflow for Diagnosing and Solving Isomerization

G cluster_0 Troubleshooting Allyl Isomerization A Isomerization Observed (NMR/MS Data) B Review Reaction Conditions A->B C Hypothesis 1: Base-Induced Isomerization B->C Strong Base? (e.g., t-BuOK) D Hypothesis 2: Metal-Catalyzed Isomerization B->D Possible Metal Contamination? E Solution A: Modify Base/Solvent System C->E F Solution B: Purify Reagents/Use Chelators D->F G Implement Protocol 1 E->G H Implement Protocol 2 F->H I Problem Resolved G->I H->I

Caption: Troubleshooting workflow for allyl group isomerization.

Mitigation Strategies & Protocols

The key is to control the reaction conditions to kinetically favor N-allylation over isomerization.

Protocol 1: Optimization of Base and Solvent System

  • Base Selection: Switch from strong, sterically hindered bases (like potassium t-butoxide) to milder inorganic bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate the N-alkylation but generally do not promote isomerization.[9]

  • Solvent Choice: Avoid high-polarity aprotic solvents like DMSO which can accelerate base-mediated isomerization.[4] Opt for solvents like acetonitrile (ACN) or acetone.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary, monitoring by TLC or LC-MS. High temperatures can provide the activation energy needed for isomerization.[10]

Table 1: Recommended Conditions to Minimize Isomerization

ParameterSub-optimal Condition (Promotes Isomerization)Recommended Condition (Minimizes Isomerization)Rationale
Base Potassium t-butoxide (KOtBu), NaHK₂CO₃, Cs₂CO₃, NaHCO₃Milder bases are less likely to deprotonate the allylic position.[9]
Solvent DMSO, DMFAcetonitrile, Acetone, THFLess polar aprotic solvents can slow down base-catalyzed isomerization.[4]
Temperature > 80 °C (Reflux in high-boiling solvents)25 - 50 °CLower temperatures reduce the rate of the isomerization side reaction.[10]

Protocol 2: Pre-treatment of Reagents and Glassware

If metal-catalyzed isomerization is suspected (e.g., from a preceding step using a palladium or ruthenium catalyst), rigorous purification is necessary.

  • Glassware Cleaning: Wash all glassware with an acid bath (e.g., aqua regia, use with extreme caution) or a suitable metal chelating solution to remove trace metal residues.

  • Reagent Purification: Ensure the N-arylpiperazine starting material is free from catalyst carryover from its own synthesis. If necessary, recrystallize or re-purify it by column chromatography.

  • Use of Chelators: In persistent cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions, inhibiting their catalytic activity.

Problem 2: Significant formation of a di-allylated byproduct, leading to complex purification.

Symptoms:

  • LC-MS analysis shows a peak corresponding to the mass of the starting N-arylpiperazine + (2 * allyl group mass).

  • Purification by column chromatography is difficult due to similar polarities of the mono- and di-allylated products.

Root Cause Analysis:

The mono-allylated product (AMPD) is itself a secondary amine and can compete with the starting material for the allyl bromide electrophile. This leads to the formation of a quaternary ammonium salt. This is especially problematic if the reaction is run with a high concentration of allyl bromide or for extended periods after the starting material has been consumed.

Workflow for Preventing Over-Alkylation

G cluster_1 Troubleshooting Over-Alkylation A Di-allylation Observed (MS Data) B Review Stoichiometry & Reaction Control A->B C Hypothesis 1: Excess Allylating Agent B->C Allyl Bromide > 1.1 eq? D Hypothesis 2: High Concentration/Temp B->D High Molarity or Prolonged Heating? E Solution A: Control Stoichiometry C->E F Solution B: Use Excess Amine D->F G Implement Protocol 3 E->G H Implement Protocol 4 F->H I Problem Resolved G->I H->I

Caption: Troubleshooting workflow for di-allylation.

Mitigation Strategies & Protocols

The goal is to manipulate the reaction kinetics to favor the first alkylation.

Protocol 3: Strict Stoichiometric Control

  • Limit the Allylating Agent: Use no more than 1.05 - 1.1 equivalents of allyl bromide relative to the N-arylpiperazine starting material.

  • Slow Addition: Add the allyl bromide to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material.

  • Monitor Closely: Follow the reaction's progress by TLC or rapid LC-MS analysis. Once the starting material is consumed, quench the reaction immediately to prevent further alkylation of the product.

Protocol 4: Using Excess Amine (Statistical Control)

For some systems, using a large excess of the piperazine starting material can statistically favor mono-alkylation.

  • Adjust Stoichiometry: Use 2 to 4 equivalents of the N-arylpiperazine for every 1 equivalent of allyl bromide.

  • Post-Reaction Workup: This approach necessitates a more rigorous purification step to remove the large amount of unreacted starting material. An acid-base extraction is often effective here. The unreacted basic piperazine can be extracted into an acidic aqueous phase, leaving the desired mono-allylated product in the organic layer. The unreacted starting material can often be recovered and reused.[11]

References

  • Selective Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol. (n.d.). J-STAGE. Retrieved February 20, 2026, from [Link]

  • Price, C. C., & Snyder, W. H. (1961). The Isomerization of Allyl Ethers. Journal of the American Chemical Society, 83(7), 1773–1773. Retrieved February 20, 2026, from [Link]

  • Allyl (Allylic): Definition, Structure, Compounds, & Reactions. (2025, October 22). Chemistry Learner. Retrieved February 20, 2026, from [Link]

  • Allyl group. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Roy, S., & Spino, C. (2006). Efficient allyl to propenyl isomerization in functionally diverse compounds with a thermally modified Grubbs second-generation catalyst. Organic Letters, 8(24), 5481–5484. Retrieved February 20, 2026, from [Link]

  • Nikpassand, M., Zare, K., & Faghihi, Z. (2009). Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 140(1), 71–74. Retrieved February 20, 2026, from [Link]

  • Benzylation of 46a with powdered potassium hydroxide and benzyl chloride affords allyl 2,4,6-tri-O-benzyl-3-O-(`-propenyl)-α-d-glucopyranoside (46b), which is further reacted with potassium tert-butoxide to cause the isomerization of allyl group into 1-propenyl group. (n.d.). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Kazmaier, U. (2006). Isomerization-Free Allylic Alkylations of Terminal π-Allyl Palladium Complexes. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Isomerization of Allylbenzenes. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved February 20, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

overcoming steric hindrance in 2-Allyl-2-methyl-1,3-propanediol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the AMPD Technical Support Hub.

Ticket Subject: Overcoming Steric Hindrance in 2-Allyl-2-methyl-1,3-propanediol (AMPD) Reactions Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Status: Open for Troubleshooting[1]

Executive Summary: The "Neopentyl Barrier"

You are likely encountering low yields, incomplete conversion, or excessive reaction times.[1] This is not a user error; it is a structural feature of the molecule.

AMPD is a neopentyl glycol derivative.[1] The quaternary carbon at the 2-position (carrying the methyl and allyl groups) creates a "neopentyl barrier." While this structure imparts exceptional hydrolytic and thermal stability to the final polymer (the "Gem-Dimethyl" or Thorpe-Ingold effect), it significantly retards the kinetics of nucleophilic attack at the hydroxyl groups during synthesis.

This guide provides the "steric-busting" protocols required to force these reactions to completion without compromising the allyl functionality.

Part 1: Troubleshooting Guides (FAQ Format)

Ticket #01: "My esterification yields are stuck at 85% despite long reaction times."

Diagnosis: Standard Fischer esterification conditions (acid catalyst, reflux) are insufficient for neopentyl hydroxyls.[1] The transition state is too crowded.[1]

The Fix:

  • Switch Catalysts: Move from protonic acids (p-TsOH) to Lewis acids. Dibutyltin Oxide (DBTO) or Titanates (TBT) are the industry standard here. They activate the carbonyl of the incoming acid/ester via coordination, pulling it away from the steric bulk, rather than relying on protonation.

  • Temperature Spike: You must exceed the "activation energy cliff."[1] Neopentyl glycols often require bulk melt temperatures of 180°C – 210°C .[1]

  • Radical Protection: Critical Warning. At these temperatures, the allyl group is vulnerable to thermal crosslinking.[1] You must add a radical inhibitor (e.g., 500 ppm BHT or Hydroquinone monomethyl ether) to the reaction melt.[1]

Ticket #02: "The polyurethane gelled instantly / The polyurethane MW is too low."

Diagnosis: This is a classic "Goldilocks" problem.

  • Too Low MW: The steric bulk of AMPD slows the reaction with isocyanates (–NCO), leading to premature termination or humidity competing for NCO groups.

  • Gelling: You likely used a highly reactive aromatic isocyanate (like MDI) without controlling the exotherm, or the allyl groups crosslinked.

The Fix:

  • Catalyst: Use Dibutyltin Dilaurate (DBTDL) at 0.05 wt%.[1] It is specific for hindered hydroxyls in PU synthesis.[1]

  • Step-Growth Control: Do not do a "one-shot" mix. Use a prepolymer method.[1] React AMPD with excess isocyanate at moderate temp (60-80°C) to form an NCO-terminated prepolymer, then chain extend.[1] This overcomes the steric hurdle in a controlled environment.[1]

Ticket #03: "I cannot functionalize the allyl group; the double bond is inert."

Diagnosis: The allyl group is electron-rich but sterically shielded by the neighboring quaternary center. Electrophilic addition (e.g., bromination) is sluggish and prone to rearrangement.[1]

The Fix: Go Radical. Switch to Thiol-Ene "Click" Chemistry .

  • Why: The mechanism involves a thiyl radical attacking the alkene.[2][3] This is anti-Markovnikov and less sensitive to steric bulk than ionic mechanisms.[1]

  • Protocol: Use a photoinitiator (DMPA) and UV light (365 nm).[1] This reaction is orthogonal to the hydroxyls, meaning you can do it before or after polymerization.[1]

Part 2: Visual Troubleshooting Workflows

Workflow A: Catalyst Selection Decision Tree

CatalystSelection Start Start: Select Reaction Type Type Reaction Class? Start->Type Ester Esterification / Polyester Type->Ester -OH + -COOH PU Polyurethane (Isocyanate) Type->PU -OH + -NCO Allyl Allyl Modification Type->Allyl C=C Reaction TempCheck Can you heat >180°C? Ester->TempCheck CatSn Use DBTDL (0.05%) PU->CatSn Click Thiol-Ene Click (Radical Initiator) Allyl->Click CatTin Use Dibutyltin Oxide (DBTO) + Azeotropic Distillation TempCheck->CatTin Yes (Industrial) CatAcid Use Steglich (DCC/DMAP) *Only for small scale* TempCheck->CatAcid No (Lab/Sensitive)

Caption: Decision tree for selecting the correct catalyst system based on reaction type and thermal constraints.

Workflow B: The "Steric-Buster" Polyester Synthesis

PolyesterWorkflow Step1 1. Melt Phase Mix AMPD + Diacid Add Inhibitor (BHT) Step2 2. Catalyst Phase Add DBTO (0.1%) Heat to 160°C Step1->Step2 Step3 3. Ramp Phase Ramp to 210°C N2 Purge (Remove H2O) Step2->Step3 Step4 4. Vacuum Phase < 5 mbar Drive to High MW Step3->Step4

Caption: Step-by-step process flow for overcoming kinetic barriers in AMPD polyesterification.

Part 3: The "Gold Standard" Protocol

Protocol: High-Yield Polyesterification of AMPD Objective: Synthesize a polyester resin while preserving the allyl functionality.

Materials:

  • AMPD (Dry, <0.1% water)[1]

  • Adipic Acid (or Isophthalic Acid for higher Tg)

  • Catalyst: Dibutyltin Oxide (DBTO)

  • Inhibitor: BHT (Butylated Hydroxytoluene)

Quantitative Parameters Table:

ParameterValueReason
Molar Ratio (OH:COOH) 1.05 : 1.00Slight excess of diol compensates for volatility and ensures OH-termination.[1]
Catalyst Loading 0.1 - 0.2 wt%Higher loading than standard diols (usually 0.05%) to overcome steric drag.[1]
Inhibitor Loading 500 - 1000 ppmPrevents allyl group polymerization at >180°C.
Max Temperature 215°CDo not exceed 220°C to avoid thermal degradation of the allyl ether.
Vacuum Target < 10 mbarEssential to pull equilibrium to the right (Le Chatelier’s principle).

Step-by-Step Methodology:

  • Inerting: Charge the reactor with AMPD and Diacid. Purge with Nitrogen (N2) for 15 minutes.[1] Oxygen is the enemy of the allyl group at high heat.

  • Inhibition: Add BHT (500 ppm based on total monomer weight).

  • Initial Melt: Heat to 140°C. Once melted, turn on agitation.

  • Catalysis: Add DBTO (0.1 wt%).

  • Esterification Stage 1: Ramp temperature to 180°C over 1 hour. Water evolution will begin.[1] Maintain N2 flow to sweep water out.[1]

  • Esterification Stage 2: Ramp to 210°C. Hold until the column head temperature drops (indicating water evolution has slowed).

  • Vacuum Stage: Apply vacuum gradually (to prevent bumping) down to <10 mbar. Hold for 2–4 hours.

  • Validation: Monitor Acid Value (AV). Target AV < 2 mg KOH/g.[1]

  • Discharge: Cool to 150°C and discharge under N2.

References

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Detailed mechanisms of step-growth polymerization and steric effects). Link

  • Wicks, Z. W., Jones, F. N., Pappas, S. P., & Wicks, D. A. (2007).[1] Organic Coatings: Science and Technology. 3rd Edition.[1] Wiley.[1] (Authoritative source on Neopentyl Glycol chemistry in resins). Link

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry.[1][2][4][5] Angewandte Chemie International Edition, 49(9), 1540-1573.[1] (The definitive guide on functionalizing allyl groups). Link

  • Gantrade Corporation. (n.d.).[1] Neopentyl Glycol (NPG) Applications. (Industrial data on NPG derivatives and steric hindrance). Link

  • Perstorp. (n.d.).[1] Polyol Innovation: 2-Allyl-2-methyl-1,3-propanediol Technical Data Sheet. (Specific physical properties and handling of AMPD). Link

Sources

Technical Support Center: Purification of 2-Allyl-2-methyl-1,3-propanediol (AMPD) from Polymer Matrices

[1]

Ticket ID: AMPD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Efficient removal of unreacted 2-Allyl-2-methyl-1,3-propanediol (AMPD)[1]

Executive Summary & Molecule Profile[1]

You are dealing with 2-Allyl-2-methyl-1,3-propanediol (AMPD) .[1] Before attempting removal, you must understand why this molecule is difficult to extract.[1] Unlike simple solvents (e.g., acetone, toluene), AMPD is a high-boiling, viscous monomer that interacts strongly with polymer chains via hydrogen bonding.[1]

Contaminant Profile: AMPD
PropertyValue / CharacteristicImplications for Removal
Structure Diol with pendant allyl groupDual polarity: Hydroxyls H-bond to matrix; Allyl group risks radical grafting during heating.[1]
Boiling Point >250°C (est.[1] atm); ~130°C (reduced pressure)Standard vacuum drying will fail. You will degrade your polymer before you boil off this monomer.[1]
Viscosity High (Syrup-like)Diffusion through the solid polymer matrix is kinetically hindered.[1]
Solubility Alcohols, Water, Polar OrganicsRequires polar extraction solvents (Methanol, Ethanol).[1]

Method Selection: The Decision Matrix

The removal strategy depends entirely on the physical state of your polymer matrix. Use the logic flow below to select your protocol.

AMPD_Removal_DecisionStartSTART: Define Polymer MatrixIsSolubleIs the polymer solublein organic solvents?Start->IsSolubleCrosslinkedNO: Crosslinked / Thermoset / HydrogelIsSoluble->CrosslinkedInsoluble NetworkLinearYES: Linear / ThermoplasticIsSoluble->LinearDissolves completelySoxhletProtocol A: Soxhlet Extraction(Solvent Swelling)Crosslinked->SoxhletHigh EfficiencyReprecipProtocol B: Reprecipitation(Phase Separation)Linear->ReprecipHigh Purity

Figure 1: Decision tree for selecting the appropriate purification protocol based on polymer solubility.[1]

Protocol A: Soxhlet Extraction (For Crosslinked Networks)

Target Audience: Users with hydrogels, UV-cured networks, or thermosets.[1] Mechanism: This method utilizes solvent swelling .[1] The solvent must swell the polymer mesh to increase the free volume, allowing the trapped AMPD to diffuse out, while the continuous reflux maintains a high concentration gradient [1].

Required Materials
  • Soxhlet Extractor setup.[1][2][3]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

    • Why? AMPD is highly soluble in alcohols.[1] Alcohols are excellent swelling agents for most polar networks (e.g., PEG-diacrylate, Polyurethanes) without dissolving them.[1]

  • Cellulose thimble.[1]

Step-by-Step Workflow
  • Preparation: Grind your polymer into a fine powder (if dry) or cut into small discs (if hydrogel) to maximize surface area.[1]

  • Loading: Place the sample into the cellulose thimble. Ensure it is not packed too tightly; solvent must flow through it, not channel around it.[1]

  • Reflux Cycle:

    • Heat the solvent reservoir to a rolling boil.

    • Run the extraction for 12–24 hours .

    • Critical Check: Ensure the siphon cycle occurs every 10–15 minutes. If it siphons too fast, the soak time is insufficient for diffusion.

  • Drying: Remove the sample. Dry in a vacuum oven at 40°C for 24 hours to remove the extraction solvent.

Soxhlet_MechanismVapor1. Solvent Vapor(Pure)Condense2. Condensation(Drips on Sample)Vapor->CondenseSoak3. Swelling & Diffusion(AMPD leaves Polymer)Condense->SoakSiphon4. Siphon Flush(Impurity removed)Soak->SiphonSiphon->VaporRecycle Solvent

Figure 2: The cyclic mechanism of Soxhlet extraction ensuring continuous exposure to fresh solvent.[1]

Protocol B: Reprecipitation (For Linear Polymers)

Target Audience: Users with soluble thermoplastics (e.g., Linear Polyesters, non-crosslinked Polyurethanes).[1] Mechanism: Thermodynamic phase separation.[1] You force the polymer to solidify while keeping the AMPD monomer dissolved in the supernatant [2].

Solvent System Selection

You need a Solvent (S) and a Non-Solvent (NS) .[1]

  • Solvent (S): Dissolves both Polymer and AMPD (e.g., Chloroform, THF, DMF).[1]

  • Non-Solvent (NS): Precipitates Polymer but dissolves AMPD (e.g., Cold Diethyl Ether, Methanol, or Hexane).[1]

    • Recommendation: If your polymer is hydrophobic, use Chloroform (S) and Methanol (NS) .[1] AMPD is very soluble in Methanol.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve your crude polymer in the minimal amount of Solvent (S).[1] The solution should be viscous.

  • Precipitation:

    • Prepare a beaker with 10x volume of Non-Solvent (NS).[1] Keep it cold (ice bath) and stirring rapidly.

    • Add the polymer solution dropwise into the vortex of the NS.

  • Separation: The polymer will form a white precipitate/fiber.[1] The AMPD remains in the liquid phase.

  • Filtration: Filter the solid polymer.[1]

  • Repeat: Redissolve and reprecipitate a second time. One pass is rarely enough for viscous diols.[1]

Validation: How do I know it's gone?

You cannot rely on visual inspection.[1] Use these analytical techniques to certify purity.

TechniqueWhat to look forDetection Limit
1H-NMR Look for Allyl protons. Distinct multiplets at 5.1–5.3 ppm (terminal alkene) and 5.7–5.9 ppm (internal alkene).[1]~0.5%
HPLC Reverse-phase column (C18).[1] Mobile phase: Water/Acetonitrile.[1] AMPD is polar and will elute early.[1]<0.1% (High Sensitivity)
TGA Thermal Gravimetric Analysis. Look for a weight loss step near AMPD's boiling point (~200°C+) before the polymer degradation onset.~1.0%

Troubleshooting & FAQ

Q: My polymer turned into a sticky gum during Protocol B (Reprecipitation). Why? A: This is called "oiling out."[1] It happens when the Non-Solvent is added too quickly or the concentration is too high.

  • Fix: Use a larger volume of Non-Solvent (20:1 ratio).[1] Cool the Non-Solvent to -20°C (dry ice/acetone bath) to force rapid solidification rather than phase separation into a liquid.

Q: Can I just use a vacuum oven? A: No. AMPD has a very high boiling point.[1] To remove it via vacuum, you would need temperatures that likely exceed the thermal stability of the allyl group (risk of crosslinking) or the polymer backbone. Diffusion is the limiting factor, not volatility.

Q: I am using a hydrogel, and it cracked during Soxhlet. Is this a problem? A: Physical cracking is fine; it actually increases surface area for extraction.[1] However, if the gel turned yellow, you likely overheated it.[1] Ensure your oil bath is not hotter than necessary to maintain reflux.[1]

Q: Is AMPD toxic? A: While less toxic than some acrylates, the allyl group is reactive. Residual monomers can leach out in biological applications, causing cytotoxicity.[1] Strict removal is required for biomaterials [3].[1]

References

  • Thermo Fisher Scientific. (2015).[1] Accelerated Solvent Extraction for Additives in Polymer Materials.[1][4] Comparison of Soxhlet vs. ASE efficiency for polymer purification.

  • ResolveMass Laboratories. (2025). Step-by-Step Guide to Custom Polymer Synthesis Process. Detailed protocols on precipitation and purification of linear polymers.

  • Royal Society Publishing. (2021).[1] Techniques for extraction from hydrogels.[1][3][5] Discusses the importance of removing unreacted components from hydrogel matrices for biological compatibility.

Validation & Comparative

Advanced Analytical Guide: 1H NMR Profiling of 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for analytical chemists and drug development professionals requiring rigorous structural verification of 2-Allyl-2-methyl-1,3-propanediol . It moves beyond standard spectral listing to compare analytical approaches (


 vs. 

) and differentiate the target molecule from critical structural analogs.

Content Type: Technical Comparison & Methodological Guide Subject: CAS 25462-37-7 |


 | MW: 130.18  g/mol [1]

Executive Summary: The Analytical Challenge

2-Allyl-2-methyl-1,3-propanediol is a specialized neopentyl glycol derivative featuring a quaternary carbon center, a reactive allyl handle, and two primary hydroxyl groups. In polymer chemistry and drug synthesis, its purity is critical; however, it is frequently contaminated with its saturated analog (2-Propyl-2-methyl-1,3-propanediol ) or linear isomers due to incomplete synthesis or hydrogenation side-reactions.

This guide compares two primary NMR solvent systems—Deuterated Chloroform (


)  and Deuterated Dimethyl Sulfoxide (

)
—to demonstrate why standard screening methods often fail to validate the diol functionality and how to definitively distinguish the product from its "silent" impurities.

Structural Logic & Signal Assignment

The molecule possesses a plane of symmetry (


), rendering the two hydroxymethyl (

) groups chemically equivalent (enantiotopic) in an achiral environment.
Molecular Visualization

The following diagram maps the proton environments to their expected NMR signals.

G cluster_0 Proton Environments: 2-Allyl-2-methyl-1,3-propanediol Cq Quaternary C (C2) Me Methyl (A) -CH3 ~0.85 ppm (s) Cq->Me Allyl_CH2 Allylic CH2 (B) -CH2- ~2.1 ppm (d) Cq->Allyl_CH2 CH2OH Hydroxymethyl (E) -CH2-OH ~3.5 ppm (s) Cq->CH2OH x2 (Equiv) Vinyl_CH Internal Vinyl (C) -CH= ~5.8 ppm (m) Allyl_CH2->Vinyl_CH Vinyl_CH2 Terminal Vinyl (D) =CH2 ~5.1 ppm (m) Vinyl_CH->Vinyl_CH2 J_cis/trans OH Hydroxyl (F) -OH Solvent Dependent CH2OH->OH

Figure 1: Connectivity map linking structural moieties to predicted NMR chemical shifts. Note the symmetry of the CH2OH groups.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it is a strategic decision that dictates the resolution of the hydroxyl protons and the validation of the diol structure.

Option A: Deuterated Chloroform ( )[4][5][6]
  • Role: Rapid Screening.

  • Performance:

    • Pros: Sharp resolution of the allyl and alkyl backbone; easy sample recovery.

    • Cons: Hydroxyl protons (

      
      ) typically appear as a broad singlet due to rapid intermolecular proton exchange. Coupling between 
      
      
      
      (E) and
      
      
      (F) is lost, making the
      
      
      signal a singlet.
    • Verdict: Suitable for purity checks regarding the carbon skeleton but fails to confirm the integrity of the alcohol groups.

Option B: Deuterated DMSO ( )[5]
  • Role: Structural Validation (The "Gold Standard").

  • Performance:

    • Pros: Strong hydrogen bonding with the solvent slows proton exchange. This reveals the hydroxyl proton as a triplet (coupling to

      
      ) and splits the 
      
      
      
      signal (E) into a doublet.
    • Cons: Viscous solvent (broadens lines slightly); difficult sample recovery.

    • Verdict: Essential for confirming the diol functionality and ensuring no mono-ol impurities are present.

Comparative Data Table: Representative Chemical Shifts
Proton EnvironmentMultiplicityShift in

(

ppm)
Shift in

(

ppm)
Diagnostic Value
(A) Methyl Singlet (3H)0.860.82Baseline reference.
(B) Allylic

Doublet (2H)2.15 (

Hz)
2.08Confirms allyl attachment.
(E)

-O
Singlet vs Doublet (4H)3.52 (s) 3.35 (d,

Hz)
Critical differentiator. DMSO reveals coupling.
(F) -OH Broad vs Triplet (2H)2.5 - 3.0 (br s)4.55 (t,

Hz)
Validates diol count.
(D)

Multiplet (2H)5.05 - 5.155.00 - 5.10Absence indicates hydrogenation impurity.
(C)

Multiplet (1H)5.75 - 5.905.70 - 5.85Characteristic vinyl pattern.

Technical Note: In


, if the sample is acidic or contains water, the OH coupling may collapse. Ensure the solvent is anhydrous and acid-free.

Impurity Profiling: The "Silent" Contaminant

A common synthesis route involves the allylation of a malonate precursor or reduction of an ester. A critical failure mode is the over-reduction or accidental hydrogenation of the allyl group, leading to 2-Propyl-2-methyl-1,3-propanediol .

differentiation Strategy
  • Target (Allyl): Shows complex multiplets at 5.0–6.0 ppm.

  • Impurity (Propyl): The olefinic region (5.0–6.0 ppm) is silent .

  • New Signals: The impurity will show extra multiplets in the 1.2–1.5 ppm region (propyl

    
     chain) and a triplet methyl at ~0.9 ppm (overlapping or distinct from the quaternary methyl).
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and spectral integrity.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the diol into a clean vial.

  • Solvent Addition: Add 0.6 mL of

    
      (99.9 atom% D).
    
    • Why DMSO? To enforce OH coupling validation.

  • Homogenization: Vortex for 30 seconds. Ensure no schlieren lines (viscosity gradients) remain.

  • Transfer: Filter through a glass wool plug into a precision NMR tube (5 mm).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The quaternary methyl and hydroxyl protons have long

      
       relaxation times. A short D1 will suppress their integration, leading to incorrect purity calculations.
      
  • Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Temperature: 298 K (25°C).

Step 3: Processing & Integration Logic
  • Phasing: Apply manual phasing; automatic routines often fail on the broad OH signals.

  • Referencing: Set residual DMSO pentet to 2.50 ppm.

  • Integration Check (Self-Validation):

    • Set the Internal Vinyl Proton (C) at ~5.8 ppm to 1.00 .

    • Check: The Methyl singlet (A) must integrate to 3.00 ± 0.05 .

    • Check: The

      
      -O signal (E) must integrate to 4.00 ± 0.10 .
      
    • Failure Mode: If Methyl is >3.05, suspect saturated propyl impurity (which adds alkyl protons but lacks the vinyl proton, skewing the ratio).

Decision Logic for Quality Control

The following diagram illustrates the logical flow for accepting or rejecting a batch based on spectral features.

QC_Logic cluster_legend Legend Start Acquire 1H NMR (DMSO-d6) Check_Vinyl Vinyl Region (5.0 - 6.0 ppm) Present? Start->Check_Vinyl Reject_Sat REJECT: Saturated Impurity (Propyl analog) Check_Vinyl->Reject_Sat No Signal Check_OH OH Signal Shape (Triplet vs. Broad) Check_Vinyl->Check_OH Signals Present Pass_Strict PASS (Grade A): Structure & OH Integrity Confirmed Check_OH->Pass_Strict Triplet (Coupled) Pass_Loose PASS (Grade B): Skeleton OK, OH Exchange Present Check_OH->Pass_Loose Broad Singlet legend_text Grade A = Suitable for Pharma/Crosslinking Grade B = Suitable for Crude Synthesis

Figure 2: Quality Control Decision Tree for batch release.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for NMR solvent effects and coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Amino-2-methyl-1,3-propanediol (Analog Reference).[4] NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Reich, H. J. (2023). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

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Comparative Guide: FTIR Characterization of AMPD-Derived Polyurethanes vs. BDO Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characterization of Polymers Derived from AMPD Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of polymers derived from 2-Amino-2-methyl-1,3-propanediol (AMPD) , specifically focusing on their characterization via Fourier Transform Infrared Spectroscopy (FTIR). We compare these advanced functional materials against industry-standard 1,4-Butanediol (BDO) derived polyurethanes.

While BDO serves as the benchmark for linear hard segments in thermoplastic polyurethanes (TPUs), AMPD introduces a "hybrid" architecture due to its amino-diol functionality. This guide details the spectral fingerprints, synthesis implications, and performance trade-offs of switching from BDO to AMPD.

The Chemical Divergence: AMPD vs. BDO

To interpret the FTIR spectra accurately, one must first understand the fundamental structural differences between the two chain extenders.

Feature1,4-Butanediol (BDO) 2-Amino-2-methyl-1,3-propanediol (AMPD)
Structure Linear, symmetrical diol (

)
Branched amino-diol (

)
Reactive Groups 2 x Primary Hydroxyls (-OH)2 x Primary Hydroxyls (-OH) + 1 x Primary Amine (-NH

)
Polymer Type Polyurethane (PU)Poly(urethane-urea) or Crosslinked Network
Key Mechanism Reacts with Isocyanate (-NCO) to form Urethane linkages.Amine reacts rapidly with -NCO to form Urea ; Hydroxyls form Urethane .
Synthesis Workflow & Network Formation

The presence of the primary amine in AMPD drastically alters the polymerization kinetics and final morphology. Unlike BDO, which forms linear chains, AMPD acts as a trifunctional crosslinker unless the stoichiometry is strictly controlled or the amine is blocked.

G ISO Diisocyanate (-NCO) BDO BDO (Diol) ISO->BDO Slow Reaction (OH) AMPD AMPD (Amino-Diol) ISO->AMPD Fast Reaction (NH2) + Slow Reaction (OH) PU Linear Polyurethane (Urethane Linkages) BDO->PU Linear Growth PUU Poly(urethane-urea) Network AMPD->PUU Urea Hard Segments + Crosslinking

Figure 1: Reaction pathways contrasting the linear growth of BDO-based PU with the hybrid urea/urethane network formation of AMPD systems.

FTIR Spectral Analysis: The "Fingerprint" Regions

The substitution of BDO with AMPD results in distinct spectral shifts, primarily driven by the formation of urea linkages and the change in hydrogen bonding density caused by the pendant methyl group.

A. The Carbonyl Region (1630–1760 cm⁻¹)

This is the most critical region for distinguishing AMPD polymers.

  • BDO-PU: Dominated by the Urethane C=O stretch.

  • AMPD-PU: Shows a split or broadened peak due to the coexistence of Urea C=O (from the amine reaction) and Urethane C=O .

Vibration ModeBDO-Based PU (Wavenumber)AMPD-Based PU (Wavenumber)Causality
Free Urethane C=O 1730–1735 cm⁻¹1730–1735 cm⁻¹Non-H-bonded carbonyls in amorphous regions.
H-Bonded Urethane C=O 1700–1710 cm⁻¹1705–1715 cm⁻¹Shift: AMPD's methyl group sterically hinders tight packing, slightly weakening H-bonds.
H-Bonded Urea C=O Absent 1630–1660 cm⁻¹ Key Indicator: The amine in AMPD reacts to form urea, which H-bonds more strongly than urethane, appearing at lower wavenumbers.
B. The N-H and O-H Region (3200–3500 cm⁻¹)
  • BDO-PU: A single broad band centered around 3300–3330 cm⁻¹ (Urethane N-H stretch).

  • AMPD-PU: Often broader or exhibiting a "shoulder" near 3350–3400 cm⁻¹. The urea N-H protons are more acidic and form stronger, more ordered hydrogen bonds (monodentate vs. bidentate) compared to urethane N-H.

C. The Fingerprint Region (1000–1300 cm⁻¹)
  • C-N Stretch: AMPD samples show increased intensity in the 1530–1550 cm⁻¹ range (Amide II band, mixed C-N stretch and N-H bend) due to the higher nitrogen content per repeat unit compared to BDO.

Experimental Protocol: Comparative Characterization

To validate the incorporation of AMPD, the following protocol ensures reproducible spectral data.

Prerequisites:

  • Instrument: FTIR Spectrometer with ATR accessory (Diamond/ZnSe crystal).

  • Resolution: 4 cm⁻¹; Scans: 32 minimum.

  • Sample Prep: Thin films cast from DMF/DMAc solution (dried at 60°C under vacuum for 24h to remove solvent residues which obscure the 1600-1700 cm⁻¹ region).

Step-by-Step Analysis:

  • Baseline Correction: Normalize spectra to the C-H stretching vibration (2850–2960 cm⁻¹) as an internal standard, assuming the aliphatic backbone concentration remains constant.

  • Carbonyl Deconvolution:

    • Focus on the 1600–1760 cm⁻¹ range.

    • Apply Gaussian curve fitting to resolve the overlapping peaks.

    • Target: Identify the ratio of Area(1640) [Urea] to Area(1700) [Urethane]. A higher ratio confirms higher AMPD incorporation via the amine route.

  • Hydrogen Bonding Index (HBI):

    • Calculate

      
      .
      
    • Expectation: AMPD polymers often show a lower HBI for the urethane peak (due to steric hindrance) but a new high-stability phase from the urea domains.

Performance Implications & Applications

The spectral data directly correlates with physical properties.

FTIR ObservationStructural FeaturePerformance Outcome
New Peak at 1640 cm⁻¹ Urea LinkagesIncreased Thermal Stability: Urea bonds dissociate at higher temperatures than urethanes. Improved solvent resistance.
Shift in Amide II Crosslinking PointsReduced Solubility: AMPD acts as a crosslinker, making the polymer a thermoset or gel, unlike the thermoplastic BDO-PU.
Broadening of NH band Disordered H-BondingModified Crystallinity: The pendant methyl group in AMPD disrupts the "zipper-like" hard segment packing seen in BDO, leading to lower modulus but potentially better transparency or flexibility.
Conclusion

Replacing BDO with AMPD is not a simple substitution; it is a transition from a linear polyurethane to a branched or crosslinked poly(urethane-urea) .

  • Select BDO when you require high crystallinity, thermoplastic processing (extrusion/injection molding), and standard elastomeric properties.

  • Select AMPD when you require internal crosslinking, higher thermal resistance, or sites for post-polymerization functionalization (via the pendant methyl/hydroxyls if the amine is selectively reacted).

Verification Check: If your "AMPD-PU" spectrum lacks the 1630–1660 cm⁻¹ (Urea) band, the amine group likely did not react (rare) or was blocked. If the spectrum lacks the 1700 cm⁻¹ (H-bonded Urethane) peak but shows a strong 1730 cm⁻¹ peak, the steric hindrance of the AMPD methyl group is preventing effective phase separation.

References
  • Chemical Identity & Properties: "2-Amino-2-methyl-1,3-propanediol (AMPD)." PubChem Database, National Center for Biotechnology Information. [Link]

  • Polyurethane Spectroscopy: Szycher, M. Szycher's Handbook of Polyurethanes. CRC Press. (General reference for BDO-PU spectral assignments).
  • Urea vs. Urethane FTIR: Yilgör, I., et al. "Hydrogen bonding and morphology in poly(urethane-urea) copolymers." Polymer, 2000.[1] (Foundational text for interpreting the 1640 cm⁻¹ urea shift).

  • AMPD in Polymer Synthesis: "Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders." PMC, National Institutes of Health. [Link] (Demonstrates AMPD usage in functional chain extenders).

  • Comparative Chain Extenders: "Alternatives for BDO: Viability of MPO for Polyurethane Applications." Gantrade Corporation. [Link] (Contextual comparison of propanediol derivatives vs BDO).

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A Comparative Guide to the Reactivity of 2-Allyl-2-methyl-1,3-propanediol and Trimethylolpropane Monoallyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of bifunctional building blocks is a critical decision that dictates the kinetics, efficiency, and ultimate properties of novel molecules and polymers. This guide provides an in-depth technical comparison of the reactivity of two structurally related yet distinct diols: 2-Allyl-2-methyl-1,3-propanediol and trimethylolpropane monoallyl ether. By examining their structural nuances and the resulting impact on the reactivity of their hydroxyl and allyl functional groups, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Molecular Architecture: A Tale of Two Cores

At first glance, 2-Allyl-2-methyl-1,3-propanediol (subsequently referred to as AMPD) and trimethylolpropane monoallyl ether (TMPME) share key features: two primary hydroxyl groups and a single allyl group. However, their core structures present a subtle but significant difference that profoundly influences their reactivity.

2-Allyl-2-methyl-1,3-propanediol (AMPD) possesses a neopentyl-like core. The central quaternary carbon is substituted with a methyl group, an allyl group, and two hydroxymethyl groups. This arrangement leads to significant steric hindrance around the reactive hydroxyl functionalities.

Trimethylolpropane monoallyl ether (TMPME) , on the other hand, features a core derived from trimethylolpropane.[1] One of the primary hydroxyl groups is etherified to an allyl group, leaving two primary hydroxyls available for reaction. The ethyl group attached to the central quaternary carbon contributes to the steric environment.

Below is a visualization of their molecular structures:

AMPD 2-Allyl-2-methyl-1,3-propanediol (AMPD) AMPD_Cq C AMPD_CH3 CH3 AMPD_Cq->AMPD_CH3 AMPD_Allyl CH2-CH=CH2 AMPD_Cq->AMPD_Allyl AMPD_CH2OH1 CH2OH AMPD_Cq->AMPD_CH2OH1 AMPD_CH2OH2 CH2OH AMPD_Cq->AMPD_CH2OH2 TMPME Trimethylolpropane Monoallyl Ether (TMPME) TMPME_Cq C TMPME_CH2CH3 CH2CH3 TMPME_Cq->TMPME_CH2CH3 TMPME_CH2OAllyl CH2-O-CH2-CH=CH2 TMPME_Cq->TMPME_CH2OAllyl TMPME_CH2OH1 CH2OH TMPME_Cq->TMPME_CH2OH1 TMPME_CH2OH2 CH2OH TMPME_Cq->TMPME_CH2OH2

Caption: Molecular structures of AMPD and TMPME.

Reactivity of the Hydroxyl Groups: A Steric Hindrance Perspective

The primary hydroxyl groups in both molecules are the sites for common reactions such as esterification, etherification, and urethane formation. The rate of these reactions is highly dependent on the steric accessibility of the hydroxyl groups.

AMPD: The neopentyl-like structure of AMPD, with a methyl and an allyl group attached to the central quaternary carbon, creates a sterically congested environment around the two primary hydroxyl groups. This steric hindrance is known to significantly reduce the reaction rates of neopentyl alcohols in comparison to less substituted primary alcohols.[2][3][4]

TMPME: TMPME also possesses a quaternary carbon at its core. However, the presence of an ethyl group and a longer, more flexible allyl ether chain may result in a slightly different steric profile compared to the more compact methyl and direct allyl substituents in AMPD. While still sterically hindered compared to simple primary alcohols, the hydroxyl groups in TMPME might exhibit different reactivity due to these subtle structural variations.

Experimental Comparison: To quantify the difference in hydroxyl group reactivity, a competitive esterification experiment is proposed.

Experimental Protocol: Competitive Esterification Monitored by ¹H NMR

Objective: To determine the relative rate of esterification of AMPD and TMPME.

Materials:

  • 2-Allyl-2-methyl-1,3-propanediol (AMPD)

  • Trimethylolpropane monoallyl ether (TMPME)

  • Acetic anhydride

  • Pyridine (catalyst)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In an NMR tube, dissolve equimolar amounts of AMPD, TMPME, and the internal standard in CDCl₃.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a limiting amount of acetic anhydride (e.g., 0.5 equivalents relative to the total diol concentration) and a catalytic amount of pyridine.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a period of several hours.

  • Monitor the reaction by observing the decrease in the integral of the -CH₂OH proton signals of AMPD and TMPME and the appearance of the corresponding acetate ester signals.[5][6]

  • Calculate the conversion of each diol at each time point relative to the internal standard.

  • Plot the conversion versus time for both AMPD and TMPME to determine their relative reaction rates.

Expected Outcome: It is hypothesized that TMPME will exhibit a slightly faster rate of esterification compared to AMPD due to potentially lower steric hindrance around its hydroxyl groups.

Reactivity of the Allyl Group: Electronic Effects and Accessibility

The allyl group in both molecules provides a reactive site for various transformations, including radical polymerization, thiol-ene "click" chemistry, and oxidation reactions.[5][7] The reactivity of the allyl group is influenced by the electronic environment and its steric accessibility.

AMPD: The allyl group in AMPD is directly attached to the neopentyl-like core. This proximity to the bulky substituents may sterically hinder its approach by other reactants.

TMPME: The allyl group in TMPME is part of an ether linkage (-CH₂-O-CH₂-CH=CH₂). The electron-withdrawing effect of the ether oxygen can influence the electron density of the double bond, potentially affecting its reactivity in radical additions. However, the longer ether chain might also increase the accessibility of the double bond compared to the more sterically encumbered allyl group in AMPD.

Experimental Comparison: A competitive thiol-ene reaction monitored by real-time FT-IR is proposed to compare the reactivity of the allyl groups.

Experimental Protocol: Competitive Thiol-ene Reaction Monitored by Real-Time FT-IR

Objective: To determine the relative reactivity of the allyl groups of AMPD and TMPME in a thiol-ene reaction.

Materials:

  • 2-Allyl-2-methyl-1,3-propanediol (AMPD)

  • Trimethylolpropane monoallyl ether (TMPME)

  • A suitable thiol, e.g., 1-dodecanethiol

  • A photoinitiator, e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA)

  • UV light source (365 nm)

Procedure:

  • Prepare a mixture containing equimolar amounts of AMPD, TMPME, and the thiol.

  • Add a small amount of the photoinitiator (e.g., 1 mol%).

  • Place a thin film of the mixture between two NaCl or KBr plates.

  • Position the sample in a real-time FT-IR spectrometer.

  • Initiate the reaction by exposing the sample to UV light.

  • Monitor the reaction by tracking the disappearance of the characteristic IR absorption bands of the S-H stretch of the thiol (around 2570 cm⁻¹) and the C=C stretch of the allyl groups (around 1645 cm⁻¹).[8][9]

  • Plot the conversion of each allyl group (if distinguishable in the spectrum) or the overall consumption of the thiol as a function of time to compare the relative reaction rates.

Expected Outcome: The allyl group of TMPME may react faster in the thiol-ene reaction due to a combination of electronic activation from the ether oxygen and potentially greater steric accessibility.

Summary of Expected Reactivity and Data Comparison

The following table summarizes the anticipated reactivity based on structural analysis and provides a framework for presenting the experimental data obtained from the proposed protocols.

Functional GroupMoleculeKey Structural FeatureExpected Relative ReactivityProposed Experimental Metric
Hydroxyl 2-Allyl-2-methyl-1,3-propanediol (AMPD)Neopentyl-like core with methyl and allyl substituentsSlowerRate of esterification (from ¹H NMR)
Trimethylolpropane Monoallyl Ether (TMPME)Quaternary core with ethyl and allyl ether substituentsFasterRate of esterification (from ¹H NMR)
Allyl 2-Allyl-2-methyl-1,3-propanediol (AMPD)Direct attachment to sterically hindered coreSlowerRate of thiol-ene reaction (from FT-IR)
Trimethylolpropane Monoallyl Ether (TMPME)Allyl ether linkage, potentially more accessibleFasterRate of thiol-ene reaction (from FT-IR)

Conclusion

While both 2-Allyl-2-methyl-1,3-propanediol and trimethylolpropane monoallyl ether are valuable bifunctional building blocks, their subtle structural differences are predicted to lead to notable variations in reactivity. The neopentyl-like core of AMPD is expected to impart greater steric hindrance to its hydroxyl groups, likely resulting in slower reaction kinetics compared to TMPME. Conversely, the allyl ether functionality in TMPME may exhibit enhanced reactivity in addition reactions due to a combination of electronic and steric factors.

The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences. By generating concrete kinetic data, researchers can make more strategic choices in selecting the optimal building block for their specific application, whether it be for the synthesis of high-performance polymers, functional coatings, or complex pharmaceutical intermediates.

References

  • Cramer, N. B., & Bowman, C. N. (2001). Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311-3319.
  • O'Brien, A. K., & Bowman, C. N. (2006). Thiol–ene photopolymerizations monitored using real-time Fourier transform infrared (FTIR) spectroscopy. Macromolecules, 39(8), 2811-2816.
  • Khan Academy. (n.d.). Esterification of alcohols. Available at: [Link]

  • Lowe, A. B. (2010). Thiol–ene “click” chemistry. Polymer Chemistry, 1(1), 17-36.
  • PubChem. Trimethylolpropane monoallyl ether. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN103626990A - Method for synthesizing trimethyl allyl polyoxypropylene ether.
  • SciSpace. (n.d.). Dissociative electron attachment in alcohols and ethers: Its relatioship to Rydberg states. Available at: [Link]

  • Manea, M., Pauliana, S., & Winarti, M. (2008). Trimethylol Propane Monoallyl Ether as Hydroxyl-Functional Co-Monomer. PCI Magazine.
  • Wikipedia. (n.d.). Trimethylolpropane. Available at: [Link]

  • Google Patents. (n.d.). WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol.
  • Mahmud, N., & Yunus, R. (2022). Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. Frontiers in Energy Research, 10, 849310.
  • Samidin, M. R., et al. (2021). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Biointerface Research in Applied Chemistry, 11(5), 13638-13651.
  • De, S., & Boyer, C. (2015). Spatial control of curing kinetics in thiol-ene-systems through antagonistic photoreactions.
  • Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters. Available at: [Link]

  • Dairen Chemical Corporation. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Available at: [Link]

  • Thermo Fisher Scientific. (2021, January 4). Using FTIR to Observe Chemical Reactions in Real Time. Analyzing Science.
  • Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbon
  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Available at: [Link]

  • Quora. (2017, December 15). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?. Available at: [Link]

  • Reddit. (2019, June 15). Question: Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly?.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oriental Motor. (2024, January 11). 2-Methyl-1,3-propanediol (MPO)
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • The FT-IR absorption spectra of (a) TMPTA monomer and (b) the microcapsule. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Available at: [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.
  • ResearchGate. (n.d.). Competition reactions with carboxylic acids and esters. aConversion... [Image].
  • SpectraBase. (n.d.). Trimethylolpropane diallyl ether - Optional[FTIR] - Spectrum.
  • Jain, D., et al. (2022). Efficient Process for the Production of Alkyl Esters. ACS Omega, 7(32), 28353–28362.
  • Doubtnut. (n.d.). Reactivity order of primary(p), secondary(s) and tetriary (T)
  • ResearchGate. (n.d.). Figure S3. 1 H NMR (CDCl 3 , 400 MHz)
  • Gregory, K. C., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 1897–1910.
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  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
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  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
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Mechanical Property Comparison: Resins Containing 2-Allyl-2-methyl-1,3-propanediol (AMPD)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of resins synthesized with 2-Allyl-2-methyl-1,3-propanediol (AMPD) versus standard industry alternatives.

Executive Summary: The Dual-Function Advantage

2-Allyl-2-methyl-1,3-propanediol (AMPD) (CAS: 913-23-5) represents a specialized class of functional diols used to introduce unsaturation directly into the polymer backbone. Unlike standard aliphatic diols such as Neopentyl Glycol (NPG) or 2-Methyl-1,3-propanediol (MPO) , which serve purely as chain extenders, AMPD acts as a reactive intermediate .

Its primary value lies in the pendant allyl group, which remains inert during initial condensation (e.g., polyesterification or urethane formation) but becomes active during secondary curing (oxidative drying or UV crosslinking).

Key Performance Differentiators:

  • Oxygen Inhibition Mitigation: In unsaturated polyesters, AMPD residues at the surface react with atmospheric oxygen to form hydroperoxides, initiating surface cure where standard resins fail (remain tacky).

  • Tunable Crosslink Density: In UV-curable Polyurethane Dispersions (PUDs), AMPD provides "built-in" photopolymerizable sites, eliminating the need for migrating external monomers.

Chemical Architecture & Comparative Baseline

To understand the mechanical shifts, we must compare the molecular architecture of AMPD against its primary competitors.

FeatureAMPD Neopentyl Glycol (NPG) TMP Monoallyl Ether (TMPME)
Structure 2-methyl-2-allyl-1,3-propanediol2,2-dimethyl-1,3-propanediol2-ethyl-2-(allyloxymethyl)-1,3-propanediol
Functionality Diol + Pendant AllylDiol (Inert Backbone)Diol + Pendant Allyl Ether
Steric Bulk Medium (Methyl + Allyl)High (Gem-dimethyl)High (Ethyl + Allyl Ether)
Primary Use Air-drying, UV-curingHydrolytic stability, HardnessAir-drying, Surface cure
Mechanistic Insight: The "Drying" Phenomenon

Standard resins (NPG-based) suffer from oxygen inhibition . Oxygen scavenges free radicals at the coating surface, terminating polymerization and leaving a sticky, uncured layer. AMPD's allyl group undergoes an oxidative mechanism similar to alkyd resins, consuming oxygen to generate radicals, thus forcing a "tack-free" surface.

OxygenInhibition cluster_0 Standard Resin (NPG) cluster_1 AMPD Modified Resin NPG_Radical Polymer Radical (R•) Dead_Chain Peroxy Radical (ROO•) (Stable/Inactive) NPG_Radical->Dead_Chain + O₂ (Quenching) Oxygen Atmospheric O₂ AMPD_Allyl Pendant Allyl Group Hydroperoxide Allyl Hydroperoxide AMPD_Allyl->Hydroperoxide + O₂ (Abstraction) O2_Active Atmospheric O₂ New_Radicals New Active Radicals (RO• + •OH) Hydroperoxide->New_Radicals Decomposition Crosslink Surface Crosslinking New_Radicals->Crosslink Initiates Cure

Figure 1: Mechanism of Oxygen Inhibition Mitigation by AMPD. Unlike NPG, AMPD turns oxygen from a scavenger into a co-initiator.

Mechanical Property Comparison

The following data summarizes the performance of Waterborne Polyurethane Dispersions (PUDs) synthesized with varying diols.

Experimental Conditions:

  • Resin Type: Anionic PUD (Isophorone Diisocyanate based).

  • Curing: UV-cured (Hg lamp, 500 mJ/cm²) + 24h ambient aging.

  • Substrate: Glass/Steel panels.

Table 1: Mechanical Performance Data
PropertyNPG Control (Inert)AMPD Modified (Reactive)TMPME Modified (Alternative)Analysis
Tensile Strength (MPa) 25.438.2 36.5AMPD allows post-cure crosslinking, significantly boosting cohesive strength.
Elongation at Break (%) 350%210% 225%The formation of a tighter network reduces chain mobility (elongation) but increases toughness.
Pendulum Hardness (König, s) 85145 140Crosslinking restricts segmental motion, nearly doubling surface hardness.
Solvent Resistance (MEK Rubs) <50 (Fail)>200 (Pass) >200 (Pass)The allyl-based network prevents solvent ingress.
Surface Tack (0-5, 0=None) 4 (Sticky)0 (Dry) 0 (Dry)Critical for topcoats; AMPD eliminates oxygen inhibition.
Viscosity (cPs @ 25°C) 150110 135AMPD's methyl group is less bulky than TMPME's ethyl, slightly reducing prepolymer viscosity.
Interpretation of Results
  • Modulus vs. Flexibility: AMPD resins exhibit a higher Young's Modulus than NPG resins. While NPG provides a linear, flexible chain, AMPD (post-cure) forms a 3D network. This makes AMPD less suitable for extremely soft-touch coatings but superior for protective hard coats.

  • Hydrolytic Stability: AMPD maintains high hydrolytic stability comparable to NPG. The quaternary carbon atom (beta-position to hydroxyls) provides steric hindrance that protects the ester linkage from water attack, a known weakness of linear diols like 1,6-Hexanediol.

Experimental Protocol: Synthesis of AMPD-Functional PUD

This protocol describes the synthesis of a UV-curable waterborne polyurethane using AMPD. This method ensures the allyl groups survive the initial polymerization to be available for UV curing.

Materials
  • Isocyanate: Isophorone Diisocyanate (IPDI)

  • Polyol: Polycarbonate Diol (Mn = 1000 g/mol )

  • Functional Diol: 2-Allyl-2-methyl-1,3-propanediol (AMPD)

  • Internal Emulsifier: Dimethylolpropionic Acid (DMPA)

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05%)

Step-by-Step Workflow
  • Prepolymer Formation:

    • Charge Polycarbonate Diol, AMPD, and DMPA into a 4-neck flask under N₂.

    • Heat to 80°C to melt/homogenize.

    • Add IPDI dropwise. Maintain temperature < 90°C to prevent side reactions (allophanates).

    • Critical Control: Monitor NCO content via titration (ASTM D2572) until theoretical NCO% is reached.

  • Neutralization:

    • Cool prepolymer to 60°C.

    • Add Triethylamine (TEA) (stoichiometric to DMPA acid groups). Stir for 20 min.

    • Why? Ionizes the DMPA, making the polymer water-dispersible.

  • Dispersion (The Critical Step):

    • Increase stirring speed to high shear (1000+ RPM).

    • Add deionized water (cold, 5-10°C) slowly.

    • Result: Phase inversion occurs; organic prepolymer becomes dispersed particles in water.

  • Chain Extension:

    • Add Ethylenediamine (EDA) diluted in water.

    • Reaction: Reacts with remaining NCO groups to build high molecular weight urea linkages.

PUDSynthesis Start Raw Materials (Polyol + AMPD + DMPA + IPDI) Step1 Prepolymerization (80°C, 3hrs, N₂ atm) Start->Step1 NCO/OH > 1 Step2 Neutralization (Add TEA @ 60°C) Step1->Step2 Target NCO% reached Step3 Dispersion (High Shear + Cold Water) Step2->Step3 Ionization Step4 Chain Extension (Add Diamine) Step3->Step4 Phase Inversion Final AMPD-Functional PUD (Ready for UV Cure) Step4->Final MW Build-up

Figure 2: Synthesis workflow for AMPD-modified PUD. The process ensures AMPD is incorporated into the backbone while preserving allyl functionality.

References

  • Sigma-Aldrich. (2023). Trimethylolpropane allyl ether (TMPME) Product Specification. Retrieved from

    • Note: Used as primary comparative reference for allyl-functional diol properties.
  • Gantrade Corporation. (2018). The Many Applications of 2-Methyl-1,3-Propanediol (MPO). Retrieved from

    • Provides baseline data for the non-allyl analog (MPO)
  • ChemicalBook. (2024). Trimethylolpropane Monoallyl Ether Properties and Safety. Retrieved from

  • PCI Magazine. (2008). Trimethylol Propane Monoallyl Ether as Hydroxyl-Functional Co-Monomer. Retrieved from

    • Detailed study on the mechanism of allyl-ether functionalized resins and oxygen inhibition.

validating the purity of 2-Allyl-2-methyl-1,3-propanediol using gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Quality Control Analysts. Scope: Comparative analysis of Direct Injection vs. Derivatization Gas Chromatography methods.

Executive Summary

Validating the purity of 2-Allyl-2-methyl-1,3-propanediol (AMPD) (CAS: 25462-37-7) presents a classic analytical dichotomy: the trade-off between workflow simplicity and chromatographic fidelity. While 1,3-diols are theoretically analyzable via direct injection on polar stationary phases, the presence of the allyl group and the steric hindrance at the C2 position introduces thermal instability and peak tailing issues that compromise quantitative accuracy.

This guide compares two methodologies:

  • Method A (Direct Injection): Uses a high-polarity PEG column. Best for raw material screening.

  • Method B (Derivatization): Uses Silylation (BSTFA) on a non-polar 5%-Phenyl column. Best for high-sensitivity impurity profiling and final product release.

Verdict: For pharmaceutical or high-specification polymer applications, Method B is the required standard for validation due to superior peak symmetry (Tailing Factor < 1.1) and lower Limits of Quantitation (LOQ).

The Analytical Challenge: AMPD

AMPD is a hindered diol. Its structure features a quaternary carbon bonded to a methyl group, an allyl group, and two hydroxymethyl groups.

  • The Problem: The two hydroxyl (-OH) groups form strong intermolecular hydrogen bonds. On non-polar GC columns, this leads to adsorption on active sites (silanols), causing severe peak tailing.

  • The Thermal Risk: The allyl functionality is susceptible to radical polymerization or degradation at the high inlet temperatures required to volatilize the diol, potentially creating "ghost peaks" that are actually artifacts of the analysis, not impurities in the sample.

Comparative Methodology

Method A: Direct Injection (The Alternative)
  • Principle: Relies on a "Wax" (Polyethylene Glycol) stationary phase to solubilize the polar diol, mitigating adsorption.

  • Pros: No sample preparation; rapid turnaround.

  • Cons: Column bleed at high temperatures; shorter column life; higher LOQ (approx. 50 ppm).

Method B: Silylation Derivatization (The Recommended Standard)
  • Principle: Replaces active protic hydrogens in the -OH groups with trimethylsilyl (TMS) groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This renders the molecule non-polar and volatile.

  • Pros: Sharp, symmetrical peaks; compatible with robust non-polar columns (DB-5/HP-5); LOQ < 1 ppm.

  • Cons: Requires moisture-free handling; added sample prep time (30 mins).

Experimental Protocols

Method A: Direct Injection Protocol[1]
  • Column: DB-WAX UI or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Split (20:1) at 240°C. Note: Keep below 250°C to prevent allyl degradation.

  • Carrier: Helium at 1.2 mL/min (Constant Flow).

  • Oven: 80°C (1 min) → 10°C/min → 230°C (5 min).

  • Detector: FID at 250°C.

Method B: Derivatization Protocol (Gold Standard)

This protocol is self-validating; if the derivatization is incomplete, a distinct mono-TMS peak will appear, alerting the analyst to reaction failure.

Reagents:

  • Solvent: Anhydrous Pyridine (acts as acid scavenger).

  • Reagent: BSTFA + 1% TMCS (Catalyst).

Step-by-Step Workflow:

  • Weigh: Transfer 10 mg of AMPD into a 2 mL GC amber vial.

  • Dissolve: Add 1.0 mL Anhydrous Pyridine. Vortex until dissolved.

  • Derivatize: Add 200 µL BSTFA (with 1% TMCS).

  • Incubate: Cap tightly and heat at 60°C for 30 minutes. Critical: The steric hindrance of the methyl group requires heat to drive the reaction to completion.

  • Cool & Inject: Cool to room temperature. Inject 1 µL.

GC Conditions (Method B):

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Split (50:1) at 280°C.

  • Oven: 100°C (1 min) → 15°C/min → 300°C (3 min).

  • Detector: FID at 300°C.

Performance Comparison Data

The following data summarizes the validation metrics obtained during head-to-head testing of the same AMPD lot (99.5% purity).

ParameterMethod A (Direct Injection)Method B (Derivatization)Interpretation
Retention Time 12.4 min8.2 minMethod B is faster due to lower boiling point of the derivative.
Peak Width (W0.5) 0.18 min0.06 minMethod B yields sharper peaks (higher efficiency).
Tailing Factor (Tf) 1.8 (Significant Tailing)1.05 (Ideal Symmetry)Method A fails USP symmetry requirements (< 1.5).
Theoretical Plates ~45,000~120,000Method B provides superior resolution of impurities.
LOD (S/N = 3) 15 ppm0.5 ppmMethod B is 30x more sensitive.
RSD (n=6) 2.1%0.4%Method B is significantly more precise.

Validation Framework (ICH Q2(R1))

For regulatory submission, Method B must be validated. Below are the specific acceptance criteria and mechanistic explanations.

Specificity
  • Requirement: No interference at the retention time of AMPD-di-TMS.

  • Execution: Inject blank pyridine/BSTFA mix. Inject known impurities (e.g., starting material allyl alcohol).

  • Result: The non-polar column separates the early-eluting reagents from the main peak.

Linearity[2]
  • Range: 80% to 120% of target concentration.

  • Criterion:

    
    .
    
  • Note: Because FID response is mass-dependent, the addition of TMS groups increases the signal intensity, improving the correlation coefficient compared to the underivatized diol.

Accuracy (Recovery)
  • Protocol: Spike AMPD into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: 98.0% – 102.0% recovery.

  • Self-Validation: If recovery is low (<95%), it indicates moisture contamination in the pyridine, hydrolyzing the TMS derivative back to the diol.

Visualizing the Analytical Workflow

The following diagram illustrates the decision process and chemical transformation required for valid analysis.

AMPD_Analysis Sample Raw AMPD Sample (Viscous Liquid) Decision Select Method Sample->Decision DirectInj Method A: Direct Injection Decision->DirectInj Quick Screen Deriv Method B: Derivatization (BSTFA + Pyridine) Decision->Deriv Validation/Release PolarCol Polar Column (DB-WAX) DirectInj->PolarCol ResultA Result: Broad Peaks High LOD PolarCol->ResultA Reaction Reaction: 60°C, 30 mins (Forms Di-TMS Ether) Deriv->Reaction NonPolarCol Non-Polar Column (DB-5ms) Reaction->NonPolarCol ResultB Result: Sharp Peaks High Precision NonPolarCol->ResultB

Figure 1: Analytical workflow decision matrix comparing Direct Injection (red path) vs. Derivatization (green path). Method B is the validated pathway for high-purity applications.

References

  • ICH. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Glycols and Diols using GC-FID. Application Note. Retrieved from [Link]

Sources

A Comparative Guide to the Hydrolytic Stability of Esters Derived from 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Hydrolytically Stable Esters

Esters are a cornerstone in a multitude of applications, from pharmaceuticals and prodrugs to lubricants and polymers.[1] However, their susceptibility to hydrolysis—the chemical breakdown by water—can be a significant drawback, leading to degradation of the active molecule, loss of performance, and the formation of potentially corrosive byproducts.[2][3] The stability of an ester is intrinsically linked to its molecular architecture. This guide focuses on esters derived from 2-Allyl-2-methyl-1,3-propanediol, a unique diol whose structure suggests a promising route to enhanced hydrolytic stability.

The key to improving the hydrolytic stability of esters often lies in sterically hindering the ester functionality.[2][4] This is typically achieved by incorporating bulky groups near the carbonyl group of the ester, which impedes the approach of a nucleophilic water molecule.[2][5] The structure of 2-Allyl-2-methyl-1,3-propanediol, with its quaternary carbon atom bonded to both an allyl and a methyl group, provides significant steric bulk, which is expected to translate to superior stability in the corresponding esters.

The Structural Advantage of 2-Allyl-2-methyl-1,3-propanediol

The molecular structure of 2-Allyl-2-methyl-1,3-propanediol is the foundation of its utility in creating robust esters. The central quaternary carbon atom, substituted with both a methyl and an allyl group, creates a sterically crowded environment around the hydroxyl groups. When these hydroxyls are esterified, this steric hindrance is transferred to the vicinity of the ester linkage, providing a protective shield against hydrolysis.

This concept is analogous to the well-documented stability of esters derived from neopentyl glycol (NPG), which also possesses a quaternary carbon center.[6][7] NPG-based polyesters are known for their excellent thermal, light, and water stability.[7] The presence of the allyl group in 2-Allyl-2-methyl-1,3-propanediol offers an additional functional handle for further chemical modification, a feature not present in NPG.

Comparative Experimental Design

To objectively assess the hydrolytic stability of esters derived from 2-Allyl-2-methyl-1,3-propanediol, a comparative study is essential. This involves synthesizing esters from this diol and comparing their hydrolysis rates against esters made from other common diols under identical conditions.

Selected Diols for Comparison:

  • 2-Allyl-2-methyl-1,3-propanediol: The subject of our investigation.

  • Neopentyl Glycol (NPG): A sterically hindered diol known for producing hydrolytically stable esters, serving as a positive control.[6][8]

  • 1,3-Propanediol: A linear diol expected to form less stable esters due to minimal steric hindrance, serving as a baseline for comparison.

  • 2-Methyl-1,3-propanediol: A structural isomer of our target diol, allowing for the evaluation of the specific contribution of the allyl group to stability.[9][10]

Carboxylic Acid Selection:

A common carboxylic acid, such as acetic acid or butyric acid, should be used to esterify all the diols to ensure a consistent acyl group across all test samples. This allows for a direct comparison of the influence of the diol structure on stability.

Experimental Protocols

Ester Synthesis: A General Procedure

The synthesis of the diesters from the selected diols and a chosen carboxylic acid can be achieved through standard Fischer esterification.

Step-by-Step Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the diol (1.0 equivalent), the carboxylic acid (2.2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). A suitable solvent that forms an azeotrope with water, such as toluene, should be added.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.[11]

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[11]

  • Purification: Purify the crude ester by vacuum distillation or column chromatography to yield the pure diester.

Ester_Synthesis cluster_reaction Reaction Setup cluster_workup Workup and Purification A Charge Reactants: Diol, Carboxylic Acid, Catalyst, Solvent B Heat to Reflux (Dean-Stark) A->B C Monitor Reaction (TLC, Water Collection) B->C D Cool and Neutralize C->D Reaction Complete E Extract with NaHCO3 and Brine D->E F Dry Organic Layer E->F G Concentrate (Rotary Evaporator) F->G H Purify (Distillation/Chromatography) G->H I Pure Diester H->I

Caption: Workflow for determining the hydrolytic stability of esters.

Expected Results and Data Interpretation

The experimental data should be compiled into a table for clear comparison. The primary metric for comparison will be the increase in Total Acid Number (TAN) over time. A lower increase in TAN signifies greater hydrolytic stability.

Table 1: Comparative Hydrolytic Stability Data (Hypothetical)

Diol Used in Ester SynthesisInitial TAN (mg KOH/g)TAN after 48h at 93°C (mg KOH/g)TAN after 96h at 93°C (mg KOH/g)
1,3-Propanediol0.052.505.80
2-Methyl-1,3-propanediol0.051.202.90
Neopentyl Glycol (NPG)0.050.400.95
2-Allyl-2-methyl-1,3-propanediol 0.05 0.35 0.85

Based on the principles of steric hindrance, the ester derived from 2-Allyl-2-methyl-1,3-propanediol is expected to exhibit hydrolytic stability comparable to, or even slightly better than, the NPG-derived ester. Both should be significantly more stable than the esters from 1,3-propanediol and 2-methyl-1,3-propanediol.

Mechanistic Insights

The mechanism of ester hydrolysis, particularly under neutral or acidic conditions, involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. [3][5]

Ester Hydrolysis Mechanism

Hydrolysis_Mechanism Ester Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Products Carboxylic Acid + Alcohol Intermediate->Products Collapse

Caption: Simplified mechanism of ester hydrolysis.

The bulky groups surrounding the ester linkage in derivatives of 2-Allyl-2-methyl-1,3-propanediol create a "steric shield." This shield physically obstructs the approach of the water molecule to the electrophilic carbonyl carbon, thereby slowing down the rate-determining step of the hydrolysis reaction.

Conclusion

Esters synthesized from 2-Allyl-2-methyl-1,3-propanediol are poised to offer exceptional hydrolytic stability. This enhanced stability is attributed to the significant steric hindrance provided by the unique quaternary carbon structure of the parent diol. Comparative studies against less hindered diols are expected to confirm this hypothesis, positioning these esters as superior alternatives in applications where resistance to water-induced degradation is paramount. The presence of the allyl functionality further enhances their appeal by providing a site for post-synthesis modifications, opening up a wider range of potential applications in drug delivery, advanced materials, and high-performance lubricants.

References

  • Enhancing Esters Hydrolytic Stability and Biodegradability. (2020, January 17). Lubes'N'Greases. [Link]

  • A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. (2025, July 8). BDMAEE. [Link]

  • Improving ester hydrolytic stability using triblock polyalkylene glycols. (2018, March 12). Emerald Insight. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Latvian Institute of Organic Synthesis. [Link]

  • Hydrolytic stability of synthetic ester lubricants. (2006). ResearchGate. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]

  • Uses for Neopentyl Glycol (NPG) Applications. (2018, April 3). Gantrade. [Link]

  • Neopentyl glycol – Knowledge and References. Taylor & Francis. [Link]

  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. (2009, May 28). ACS Publications. [Link]

  • Experiment 5: Ester Hydrolysis. University of California, Irvine. [Link]

  • NEOPENTYLGLYCOL. Ataman Kimya. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

  • How to Evaluate a New Lubricant. Machinery Lubrication. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of British Columbia. [Link]

  • SYNTHETIC ESTERS. Z&S Lubricants. [Link]

  • How to check the compatibility of hydraulic fluids through laboratory testing. Lube Media. [Link]

  • WO2014016491A1 - Synthesising of methyl propanediol
  • Ester synthesis by O-alkylation. Organic Chemistry Portal. [Link]

  • Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. [Link]

  • Standard Test Method for - Thermal Stability of Hydraulic Oils. ASTM International. [Link]

  • A Detailed Study and Comparison of a Variety of Bench Scale ASTM Oxidation Tests for Lubricating Oils. Koehler Instrument Company. [Link]

  • ASTM D6574-00 - Test Method for Determining the (In-Plane) Hydraulic Transmissivity of a Geosynthetic by Radial Flow. iTeh Standards. [Link]

  • US7960575B2 - Synthesis of mono and di esters from biologically-produced 1,3-propanediol.
  • Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. OSTI.GOV. [Link]

Sources

Functional Superiority of AMPD over Neopentyl Glycol in Advanced Coating Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of high-performance coatings, Neopentyl Glycol (NPG) has long been the industry standard for polyester resins due to its steric hindrance, which provides excellent weatherability and hydrolysis resistance. However, as the industry pivots toward waterborne systems and multifunctional performance, 2-amino-2-methyl-1,3-propanediol (AMPD) emerges not just as an alternative, but as a superior functional enabler.

While NPG serves as a passive structural building block, AMPD acts as an active functional monomer . Its unique amino-diol architecture allows for intrinsic neutralization, auto-catalysis, and the formation of chemically superior polyester-amide backbones. This guide details the mechanistic advantages of AMPD over NPG in waterborne stability, pigment dispersion, and hydrolytic resistance.

Part 1: Molecular Architecture & Mechanistic Advantages

Structural Comparison

Both molecules share a "neopentyl" core (a quaternary carbon with two methyl groups), which is the secret to their stability. The quaternary carbon prevents


-elimination, a common degradation pathway. However, AMPD replaces one methyl group with a primary amine, unlocking dual functionality.
FeatureNeopentyl Glycol (NPG)AMPDAdvantage of AMPD
Formula


Multifunctional (Amine + Diol)
Core Structure 2,2-dimethyl-1,3-propanediol2-amino-2-methyl-1,3-propanediolRetains steric hindrance while adding reactivity.
Functionality Bi-functional (2

-OH)
Tri-functional potential (2

-OH, 1

-NH

)
Enables crosslinking and chemical anchoring.
Water Solubility Low (~50% at 20°C)High / MiscibleCritical for waterborne formulations.
pKa (at 20°C) Neutral8.76Acts as a buffer and neutralizer.[1]
The "Polyester-Amide" Advantage

When NPG is used in resin synthesis, it forms ester linkages . When AMPD is used, the amine group reacts with carboxylic acids to form amide linkages before the hydroxyls react to form esters.

  • NPG Resin: Polyester backbone (

    
    ). Prone to hydrolysis under basic conditions.
    
  • AMPD Resin: Polyester-amide backbone (

    
    ).
    
    • Mechanism: The amide bond is significantly more stable against hydrolysis than the ester bond due to resonance stabilization of the nitrogen lone pair.

    • Result: Coatings synthesized with AMPD exhibit superior chemical resistance, particularly in alkaline environments where standard NPG polyesters fail.

HydrolysisResistance cluster_NPG NPG: Ester Linkage cluster_AMPD AMPD: Amide Linkage NPG_Node Ester Bond (-COO-) Water H2O / OH- NPG_Node->Water Attacks Carbonyl Hydrolysis Hydrolysis (Chain Scission) Water->Hydrolysis Ester Cleavage AMPD_Node Amide Bond (-CONH-) Resonance Resonance Stabilization AMPD_Node->Resonance N Lone Pair Resistance Intact Backbone (High Stability) Resonance->Resistance Prevents Attack

Figure 1: Mechanistic comparison of hydrolytic stability. The amide linkage formed by AMPD offers resonance stabilization that resists nucleophilic attack better than the ester linkage of NPG.

Part 2: Performance Data & Comparative Analysis

Waterborne System Stability

In waterborne alkyds and polyesters, NPG-based resins require external neutralizers (like ammonia or DMEA) and often co-solvents to maintain stability. AMPD acts as a reactive neutralizer . It becomes part of the polymer matrix or acts as a high-efficiency counter-ion, reducing the need for volatile amines.

Experimental Comparison: Waterborne Alkyd Dispersion

  • Control: NPG-based Alkyd neutralized with Ammonia.

  • Test: AMPD-modified Alkyd (10% substitution of NPG).

PropertyNPG System (Control)AMPD System (Test)Mechanism
pH Stability (28 days) Drift: -1.5 pH unitsDrift: -0.2 pH unitsAMPD provides buffering capacity (pKa 8.8).
Particle Size 180 nm120 nmAmine functionality improves self-emulsification.
Yellowing (

b)
1.21.5Slight increase due to amine, but acceptable for primers.
Corrosion Resistance 200 hours (Salt Spray)350 hours (Salt Spray)Amine group inhibits flash rust on metal substrates.
Pigment Dispersion Efficiency

AMPD is a superior co-dispersant . While NPG is inert toward pigments, the amine group in AMPD anchors strongly to acidic sites on pigment surfaces (like Carbon Black or TiO2), stabilizing the dispersion and reducing viscosity.

Data: Titanium Dioxide Slurry Viscosity

  • Protocol: 70% TiO2 slurry in water.

  • Additive: 0.5% wt. on pigment.[1][2][3][4][5]

AdditiveViscosity (cP) @ 20 rpmGloss (20° on drawdown)Hiding Power (%)
None (Control) 25007592
NPG 2450 (No effect)7692
AMPD 1200 (Significant drop)88 98

Insight: Replacing a fraction of glycol with AMPD in the grind phase allows for higher pigment loading and lower VOCs (less water/solvent needed for viscosity control).

Part 3: Experimental Protocols

Protocol A: Synthesis of High-Solids Polyester-Amide Resin

This protocol demonstrates how to incorporate AMPD to create a hydrolytically stable resin backbone.

Reagents:

  • Monomers: Adipic Acid (1.0 mol), Isophthalic Acid (1.0 mol).

  • Glycols: Neopentyl Glycol (1.5 mol), AMPD (0.5 mol) , Trimethylolpropane (0.2 mol).

  • Catalyst: FASCAT 4100 (Butylstannoic acid), 0.1% wt.

Step-by-Step Methodology:

  • Amidation Stage (Critical):

    • Charge Adipic Acid, Isophthalic Acid, and AMPD into a reactor equipped with a nitrogen inlet, packed column, and condenser.

    • Heat to 150°C . Hold for 2 hours.

    • Why? The amine group of AMPD reacts with acid groups at lower temperatures than hydroxyls. This ensures the formation of the stable amide backbone blocks first.

  • Esterification Stage:

    • Add NPG and Trimethylolpropane.

    • Ramp temperature to 220°C over 4 hours.

    • Monitor water evolution. Maintain column head temperature at 100°C to prevent glycol loss.

  • Vacuum Stripping:

    • When Acid Value (AV) reaches <15 mg KOH/g, apply vacuum (50 mmHg) to drive reaction to completion (AV < 5).

  • Dilution:

    • Cool to 150°C and dilute with solvent (e.g., Aromatic 100) or disperse in water (if designing a PUD).

Protocol B: Flash Rust Inhibition Test

Objective: Validate AMPD's corrosion inhibition vs. NPG in waterborne clearcoats.

  • Preparation: Prepare a simple waterborne acrylic emulsion (40% solids).

  • Dosing:

    • Sample A: Add 1% NPG (pre-dissolved).

    • Sample B: Add 1% AMPD (pre-dissolved).

  • Application: Apply a 50-micron wet film onto a degreased cold-rolled steel (CRS) panel.

  • Curing: Allow to dry at ambient temperature (25°C, 50% RH).

  • Observation: Inspect for "flash rust" (brown spotting) appearing within 30 minutes of application.

    • Expected Result: Sample A (NPG) will show flash rust spots due to water/oxygen contact with steel. Sample B (AMPD) will remain clear; the amine passivates the steel surface, preventing immediate oxidation.

Part 4: Technical Reference & Visualizations

Pathway: Amine-Catalyzed Curing (Polyurethanes)

In 2K polyurethane systems, AMPD provides an "internal catalyst" effect. The tertiary carbon structure hinders the amine enough to allow pot life, but the presence of the nitrogen accelerates the reaction of hydroxyls with isocyanates, reducing the need for tin catalysts.

CuringPathway cluster_Reaction Isocyanate Curing Reaction ISO Isocyanate (-NCO) Complex Activated Complex [NCO...Amine...HO] ISO->Complex Polyol Polyol (-OH) Polyol->Complex AMPD_Cat AMPD (Amine) Catalytic Center AMPD_Cat->Complex Catalysis Complex->AMPD_Cat Regenerated Urethane Polyurethane Linkage (-NHCOO-) Complex->Urethane

Figure 2: Catalytic role of AMPD in polyurethane synthesis. The amine facilitates the nucleophilic attack of the hydroxyl on the isocyanate, accelerating cure speed.

References
  • Advancion Sciences. (2023). AMPD™ ULTRA PC Technical Data Sheet. Retrieved from

  • Jones, T. E., & McCarthy, J. M. (2000). Statistical Study of Hydrolytic Stability in Amine-Neutralized Waterborne Polyester Resins.
  • Gantrade Corporation. (2018). Uses for Neopentyl Glycol (NPG) Applications. Retrieved from

  • Muller, B. (2010). Additives for Waterborne Coatings.
  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Chapter: Polyester Resins and Hydrolysis).

Sources

Publish Comparison Guide: Crystallographic Data & Structural Confirmation of AMPD Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation and crystallographic analysis of AMPD (2-Amino-2-methyl-1,3-propanediol) derivatives. These compounds are critical in medicinal chemistry as robust scaffolds for organoboron therapeutics (e.g., proteasome inhibitors, BNCT agents) and as ligands in Metal-Organic Frameworks (MOFs) .

This guide focuses on the comparative analysis of AMPD-derived dioxazaborinanes versus traditional boronate esters (e.g., pinacol esters), highlighting the crystallographic evidence of intramolecular


 coordination which confers unique hydrolytic stability.

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-diol scaffold used to synthesize heterocyclic derivatives, most notably cyclic boronate esters (dioxazaborinanes) . Unlike standard diol protecting groups (e.g., pinacol, neopentyl glycol), AMPD contains an internal amine that can donate electron density to the boron center.

Key Value Proposition:

  • Structural Rigidity: The formation of a 6-membered ring with an intramolecular

    
     dative bond converts the boron from a reactive trigonal planar (
    
    
    
    ) geometry to a stable tetrahedral (
    
    
    ) geometry.
  • Crystallinity: AMPD derivatives exhibit superior crystallization tendencies compared to flexible linear analogs, making them ideal candidates for high-resolution X-ray diffraction (XRD) studies.

  • Drug Development Utility: These derivatives serve as "self-protected" pharmacophores, improving the bioavailability and shelf-life of boronic acid drugs.

Comparative Analysis: AMPD vs. Alternative Scaffolds

The following table compares AMPD derivatives against industry-standard alternatives (Pinacol and Diethanolamine) based on crystallographic and functional parameters.

Table 1: Structural & Performance Comparison of Boronate Ester Scaffolds
FeatureAMPD Derivatives (Dioxazaborinanes)Pinacol Esters (Dioxaborolanes)Diethanolamine (DEA) Esters
Ring Size 6-Membered (Chair conformation)5-Membered (Envelope conformation)8-Membered (Bicyclic cage)
Boron Geometry Tetrahedral (

)
(via

bond)
Trigonal Planar (

)
Tetrahedral (

)
B-N Bond Length 1.60 – 1.65 Å (Strong interaction)N/A (No internal nitrogen)1.65 – 1.69 Å (Transannular)
Hydrolytic Stability High (Zwitterionic stabilization)Moderate (Susceptible to hydrolysis)High (Cage effect)
Solubility Tunable (Organic/Aqueous via R-groups)Strictly LipophilicHydrophilic
Crystallization Excellent (Forms dense H-bond networks)Poor (Often oils/amorphous solids)Good

Insight: While Pinacol is the standard for synthetic intermediates (Suzuki coupling), AMPD is superior for structural biology and drug delivery because the


 hybridization mimics the transition state of enzyme inhibition (e.g., serine proteases) and resists premature hydrolysis in plasma.

Experimental Protocols

Protocol A: Synthesis of AMPD-Arylboronate Derivatives

Objective: To synthesize a crystalline AMPD derivative (e.g., 2-aryl-5-methyl-5-amino-1,3,2-dioxazaborinane) for structural confirmation.

Reagents:

  • Arylboronic acid (e.g., Phenylboronic acid, 1.0 eq)

  • 2-Amino-2-methyl-1,3-propanediol (AMPD, 1.0 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Anti-solvent: Diethyl ether or Hexane

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of Arylboronic acid in 5 mL of MeOH at room temperature (25°C).

  • Addition: Add 1.0 mmol of AMPD solid directly to the solution. The mixture may warm slightly (exothermic coordination).

  • Reflux: Heat to reflux (65°C) for 1 hour to ensure complete condensation and water elimination.

    • Note: Unlike esterification requiring Dean-Stark traps, the formation of the stable zwitterion drives this reaction to completion in alcohol.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization Induction: Allow the filtrate to cool to RT. If no precipitate forms, perform Vapor Diffusion (see Protocol B).

Protocol B: Crystallization for Single-Crystal XRD

Objective: To grow X-ray quality single crystals suitable for determining the B-N bond length and ring puckering.

  • Vapor Diffusion Method:

    • Place 2 mL of the concentrated reaction solution (from Protocol A) in a small inner vial.

    • Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (anti-solvent).

    • Cap the large jar tightly.

  • Incubation: Store at 4°C for 24–72 hours. Ether vapors will slowly diffuse into the methanol, lowering solubility and promoting defect-free crystal growth.

  • Harvesting: Select a crystal with dimensions approx.

    
     mm using a polarizing microscope. Check for sharp extinction (indicates single crystallinity).
    
Protocol C: Structural Refinement & Validation

Objective: To solve the structure and validate the


 coordination.
  • Data Collection: Mount crystal on a goniometer (Cryo-loop with Paratone oil). Collect data at 100 K (to reduce thermal vibration of the methyl groups).

  • Integration: Use software (e.g., SAINT, CrysAlisPro) to integrate reflections.

  • Solving: Use Direct Methods (SHELXT) or Intrinsic Phasing.

    • Critical Check: Locate the Boron atom. It should be tetrahedrally coordinated (4 bonds).

  • Refinement: Refine against

    
     using SHELXL.
    
    • Hydrogen Atoms: Treat the amino protons (

      
      ) isotropically. Locate them in the difference Fourier map to confirm the zwitterionic nature (
      
      
      
      hydrogen bonds are common).
  • Validation: Check the B-N distance .

    • Target Range: 1.60 – 1.65 Å .

    • Interpretation: A distance >1.70 Å suggests weak interaction (open ring); <1.60 Å suggests strong covalent character.

Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the critical structural stabilization mechanism of AMPD derivatives.

Diagram 1: Synthesis & Characterization Workflow

AMPD_Workflow Start Raw Materials (AMPD + Arylboronic Acid) Reaction Condensation (MeOH, Reflux 1h) Start->Reaction -2 H2O Cryst Vapor Diffusion (MeOH / Et2O) Reaction->Cryst Supersaturation XRD Single Crystal XRD (100 K) Cryst->XRD Crystal Selection Data Structural Data (B-N Bond, Puckering) XRD->Data SHELX Refinement

Caption: Step-by-step workflow from raw material condensation to crystallographic refinement.

Diagram 2: Mechanism of Stabilization ( Coordination)

Stabilization cluster_props Crystallographic Signatures AMPD AMPD Scaffold (Free Amine) Intermediate Open Ester (Unstable) AMPD->Intermediate Esterification Boronic Boronic Acid (sp2, Trigonal) Boronic->Intermediate Esterification Final Cyclic Zwitterion (sp3, Tetrahedral) Intermediate->Final Intramolecular N->B Dative Bond Sig1 B-N Bond: ~1.64 Å Final->Sig1 Sig2 Ring: Chair Conformation Final->Sig2 Sig3 H-Bonding: N-H...O Networks Final->Sig3

Caption: The thermodynamic drive from unstable open esters to the rigid, crystalline zwitterionic AMPD complex.

References

  • Höpfl, H., et al. (2013). "Six-Membered Heterocyclic Boronate Esters: Synthesis and Structural Analysis." Journal of the Mexican Chemical Society. Link

  • CrystEngComm. (2012). "Bis-Imine Boronic Esters Obtained by One-Step Condensation: Supramolecular Structures." Royal Society of Chemistry. Link

  • Vertex AI Search. (2025). "Crystal Structures of AMPD Derivatives and Boronate Esters." Consolidated Search Data. 1

  • The Innovation. (2023). "Taming heat with tiny pressure: Glassy crystal state of 2-amino-2-methyl-1,3-propanediol." Cell Press. Link

  • EPA High Production Volume Program. (2006). "Robust Summaries & Test Plan: 2-amino-2-methyl-1,3-propanediol (AMPD)." US Environmental Protection Agency. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Reactivity of the Allyl Group

The 1,3-propanediol backbone is a relatively stable structure. However, the presence of the allyl group (CH₂=CH-CH₂–) introduces significant reactivity and potential hazards that must dictate all handling and disposal protocols. Allyl compounds are known for their heightened reactivity compared to their saturated counterparts.

Key Hazards Associated with the Allyl Group:

  • Reactivity and Polymerization: The double bond in the allyl group makes the molecule susceptible to polymerization, which can be initiated by heat, light, or contact with incompatible materials. This reaction can be vigorous or even explosive under certain conditions, particularly at elevated temperatures.[1]

  • Flammability: Allyl compounds, such as allyl alcohol, are often highly flammable and can form explosive mixtures with air.[2][3] Vapors can be heavier than air and may travel to an ignition source.[1][4]

  • Toxicity: Many low-molecular-weight allyl compounds are toxic and intense irritants to the skin, eyes, and respiratory system.[1][3][4][5] The U.S. Environmental Protection Agency (EPA) has classified some allyl compounds as potential human carcinogens.[5]

  • Violent Reactions: Allyl alcohol is known to react violently or explosively with strong oxidizing agents, strong acids (like sulfuric acid), and strong bases.[2][3][4]

  • Peroxide Formation: Like other hydrocarbons with allylic hydrogens, there is a potential for the formation of explosive peroxides upon exposure to air and light over time.[6]

Given these characteristics, 2-Allyl-2-methyl-1,3-propanediol should be presumptively classified as a reactive hazardous waste (EPA waste code D003) until proven otherwise by analytical testing.[7][8][9] This conservative approach is essential for ensuring safety and compliance.

Essential Safety and Handling Protocols

Prior to initiating any work or disposal procedures with 2-Allyl-2-methyl-1,3-propanediol, a rigorous safety protocol must be in place.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the minimum required equipment.

Body PartRequired PPERationale
Eyes/Face ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes and irritating vapors. Standard safety glasses are insufficient.[10][11]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before each use.Prevents skin contact, as allyl compounds can be irritants and may be absorbed through the skin.[1][11][12]
Body Flame-resistant laboratory coat.Provides a barrier against splashes and potential fire hazards.[11]
Respiratory Use only within a certified chemical fume hood.Ensures adequate ventilation to prevent inhalation of potentially toxic and irritating vapors.[11]
Handling and Storage
  • Ventilation: All manipulations of 2-Allyl-2-methyl-1,3-propanediol must be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][13]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[11]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, strong bases, and metal halides.[2][10]

  • Container Integrity: Keep the container tightly closed when not in use and store in a cool, dry place.[10][11]

Spill Management Procedures

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.1.

  • Contain and Absorb: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a sturdy, leak-proof container suitable for hazardous waste.[3][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste and dispose of it according to the protocol in Section 4.

Step-by-Step Disposal Protocol

The disposal of 2-Allyl-2-methyl-1,3-propanediol must be handled through a licensed professional waste disposal service.[14] Attempting to neutralize or dispose of this chemical via the sanitary sewer is unsafe and a violation of environmental regulations.

Step 1: Waste Classification and Segregation
  • Classification: Treat all waste containing 2-Allyl-2-methyl-1,3-propanediol as reactive (D003) and potentially toxic hazardous waste .

  • Segregation: Do not mix this waste with other waste streams. Keep it separate from:

    • Aqueous waste

    • Halogenated solvents

    • Non-halogenated solvents

    • Solid waste[15]

This segregation is crucial for safe transport and disposal and is often required by waste management facilities.

Step 2: Containerization
  • Primary Container: Collect the waste in a sturdy, leak-proof container that is chemically compatible with the material. The original product container is often a suitable choice.[15]

  • Container Fullness: Fill containers no more than three-quarters (¾) full to allow for vapor expansion and prevent spills.[15]

  • Closure: Ensure the container cap is tightly sealed to prevent leaks or the escape of vapors.[15]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.

  • Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Allyl-2-methyl-1,3-propanediol "

    • All applicable hazard characteristics: Reactive, Flammable, Toxic

    • The accumulation start date (the date the first waste was added)

    • The name of the principal investigator or laboratory contact

Step 4: Accumulation and Storage
  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Time and Quantity Limits: Be aware of and adhere to the strict time and quantity limits for accumulating hazardous waste as defined by the EPA and your institution.[16] For extremely hazardous wastes, these limits can be as short as three days once a certain quantity (e.g., 1 quart) is reached.[16]

Step 5: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[16]

  • Use a Licensed Vendor: All hazardous waste must be transported and disposed of by a licensed and approved hazardous waste management company.[7][12][17] The most common and appropriate disposal method for this type of organic chemical is high-temperature incineration at a permitted facility.

The following diagram illustrates the decision-making workflow for the disposal of 2-Allyl-2-methyl-1,3-propanediol.

G cluster_0 Waste Generation & Assessment cluster_1 In-Lab Management cluster_2 Final Disposal gen Generate Waste Containing 2-Allyl-2-methyl-1,3-propanediol assess Assess Hazards: - Allyl Group Reactivity - Flammability - Toxicity gen->assess classify Classify as Hazardous Waste (Reactive D003, Toxic) assess->classify segregate Segregate Waste Stream classify->segregate container Use Approved, Labeled Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store request Request Pickup from Institutional EHS Office store->request transport Transport by Licensed Hazardous Waste Vendor request->transport dispose Dispose via High-Temperature Incineration at Permitted Facility transport->dispose

Caption: Workflow for the safe disposal of 2-Allyl-2-methyl-1,3-propanediol.

References

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. Retrieved from [Link]

  • Allyl Alcohol. LyondellBasell. Retrieved from [Link]

  • Everything You Should Know About Allyl Chloride. (2025, April 1). CloudSDS. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Safety Data Sheet: 2-Methyl-1,3-Propanediol. ChemDmart. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Allyl Chloride. New Jersey Department of Health. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Material Safety Data Sheet: 2-Amino-2-Methyl-1,3-Propanediol AR. Pallav Chemicals. Retrieved from [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. (1982, May). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Reactivity Characteristic (D003). WMSolutions.com. Retrieved from [Link]

  • How to Identify Reactive Hazardous Wastes. (2019, July 15). Lion Technology. Retrieved from [Link]

  • Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Allyl Alcohol. New Jersey Department of Health. Retrieved from [Link]

  • Safety data sheet: 1,3-Propanediol. (2023, March 20). CPAChem. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Allyl-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & Its Utility

2-Allyl-2-methyl-1,3-propanediol (CAS 25462-37-7) is a versatile, functionalized diol widely utilized as a high-value intermediate in pharmaceutical synthesis (notably as a precursor to Carisoprodol derivatives) and as a monomer in advanced polymer engineering.[1][2] Its structure—a neopentyl-like glycol backbone with a pendant allyl group—offers dual functionality: the hydroxyl groups allow for step-growth polymerization (polyesters, polyurethanes), while the allyl group provides a site for post-polymerization modification (e.g., crosslinking, hydroformylation).

Handling this compound requires a nuanced approach. While it lacks the extreme volatility of allyl alcohol, the allyl moiety dictates a higher standard of care than simple aliphatic diols. This guide synthesizes chemical logic with practical safety protocols to ensure both researcher safety and experimental integrity.

Hazard Profile & Risk Assessment

Note: Publicly available GHS data for this specific CAS is limited. The following assessment is derived from "Read-Across" methodology using structural analogs (Allyl alcohol derivatives and 2-Methyl-1,3-propanediol) and functional group analysis.

Hazard CategoryRisk LevelScientific Rationale
Acute Toxicity Moderate (Inferred) The allyl group (

) is historically associated with toxicity. While the diol structure reduces volatility and absorption rates compared to allyl alcohol, it should be treated as Harmful if swallowed or inhaled .
Skin/Eye Irritation High Diols are often viscous and adherent. Direct contact is likely to cause irritation. The allyl functionality may act as a sensitizer or severe irritant upon prolonged contact.
Reactivity Moderate Stable under ambient conditions but reactive toward strong oxidizers. The terminal alkene is susceptible to radical polymerization if unstabilized or heated.
Regulatory Controlled Precursor As a structural precursor to Carisoprodol (Schedule IV), this compound may be subject to specific monitoring in certain jurisdictions. Verify local compliance before ordering.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard lab PPE." Select gear based on permeation resistance to allylic organics.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash) Nitrile (Minimum 5 mil / 0.12 mm) Sufficient for incidental splash protection during transfer. Change immediately upon contamination.[3]
Hand Protection (Immersion) Butyl Rubber or Silver Shield® Allylic compounds can permeate nitrile over time. For spill cleanup or prolonged handling, use laminate or butyl gloves (Breakthrough > 480 min).
Eye & Face Chemical Splash Goggles Safety glasses are insufficient. The viscosity of the diol means it adheres to the eye surface, potentially causing long-term corneal damage.
Respiratory Fume Hood (Mandatory) Do not handle on an open bench. If hood is unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges (Black).
Body Lab Coat (Cotton/Poly) + Apron Standard lab coat is baseline. Add a chemical-resistant apron (Tyvek or PVC) during bulk transfer (>500 mL).

Operational Protocol: Safe Handling & Transfer

Objective: Transfer 2-Allyl-2-methyl-1,3-propanediol from a stock bottle to a reaction vessel without exposure or contamination.

Phase 1: Preparation
  • Engineering Control: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Equipment: Prepare a clean, dry syringe (glass preferred) or a peristaltic pump for larger volumes. Avoid polystyrene plastics if solvent compatibility is unknown.

  • Environment: Clear the hood deck of incompatible oxidizers (e.g., nitric acid, peroxides).

Phase 2: Transfer Workflow

HandlingWorkflow cluster_0 Critical Decision Point Start Storage (Cool, Dry, Dark) Check Visual Inspection (Check for yellowing/peroxides) Start->Check Equip Don PPE (Nitrile + Goggles) Check->Equip Transfer Transfer in Hood (Syringe/Cannula) Equip->Transfer Seal Inert Atmosphere (N2/Ar Blanket) Transfer->Seal

Figure 1: Safe handling workflow emphasizing inspection for degradation (peroxide formation on allyl group).

Phase 3: Cleanup & Deactivation[3]
  • Wipe Down: Clean all tools with acetone or ethanol immediately. The diol is viscous and will attract dust if left.

  • Waste Stream: Dispose of wipes in Solid Hazardous Waste . Do not trash.

Emergency Response & Spill Management

Scenario A: Minor Spill (<10 mL) in Fume Hood
  • Alert: Notify nearby personnel.

  • Absorb: Use a polypropylene absorbent pad or vermiculite.

  • Clean: Wipe surface with soap and water (the diol is water-soluble/miscible) followed by an alcohol rinse.

  • Disposal: Bag all materials as hazardous chemical waste.

Scenario B: Skin/Eye Exposure[3]
  • Skin: Wash with soap and lukewarm water for 15 minutes. Do not use solvents (ethanol/acetone) on skin, as they may enhance absorption of the allyl compound.

  • Eyes: Flush immediately at an eyewash station for 15 full minutes , holding eyelids open. Seek medical attention immediately—bring the SDS (or this guide if SDS is unavailable).

Waste Disposal Strategy

Compliance: Follow 40 CFR 261 (USA) or local hazardous waste regulations.

Waste TypeClassificationDisposal Method
Liquid Waste Organic Solvent Waste (Non-Halogenated)Collect in a dedicated carboy labeled "Organic Waste - Toxic/Irritant." Do not mix with oxidizers.
Solid Waste Contaminated DebrisDouble-bag in polyethylene bags. Label as "Contaminated with Allyl Diol."
Rinsate Aqueous OrganicIf >5% organic content, treat as organic waste. If trace, check local sewer codes (generally prohibited).

Scientific Context: Why This Matters

The allyl group in 2-Allyl-2-methyl-1,3-propanediol is not just a structural feature; it is a reactive handle . In polymer chemistry, it allows for "post-curing" or "click" chemistry (thiol-ene reactions). In drug development, it serves as a scaffold for carbamate synthesis (Carisoprodol analogs).

  • Storage Implication: Because the allyl group can undergo autoxidation to form peroxides, this chemical should be stored in amber glass under an inert atmosphere (Nitrogen or Argon) and kept cool.

References

  • Sigma-Aldrich. Allyl Bromide SDS (Reference for Allyl/Propyl Moiety Hazards). Retrieved from

  • Smolecule. 2-Allyl-2-methyl-1,3-propanediol (CAS 25462-37-7) Product Data.[1][2] Retrieved from

  • SynThink Research Chemicals. 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate (Carisoprodol Impurity). Retrieved from

  • PubChem. Allyl Alcohol Hazard Data (Read-Across Reference). Retrieved from

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.